Nonoxynol-9
Description
Nonionic surfactant mixtures varying in the number of repeating ethoxy (oxy-1,2-ethanediyl) groups. They are used as detergents, emulsifiers, wetting agents, defoaming agents, etc. Nonoxynol-9, the compound with 9 repeating ethoxy groups, is a spermatocide, formulated primarily as a component of vaginal foams and creams.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h10-13,34H,2-9,14-31H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWNMEQMRUMQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858720 | |
| Record name | 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, YELLOW LIQUID. | |
| Record name | Nonoxynol-9 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
250 °C | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
197 °C (closed cup), 197 °C c.c. | |
| Record name | Nonoxynol-9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in water, ethanol, ehtylene glycol, ethylene dichloride, xylene, corn oil. Insolulble in Stoddard solvent, deodorized kerosene, low viscosity white mineral oil., Solubility in water: moderate | |
| Record name | Nonoxynol-9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
For Igepol CO-630: 1.06 at 25 °C/4 °C | |
| Record name | Nonoxynol-9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
Relative vapor density (air = 1): >1 | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Almost colorless liquid | |
CAS No. |
14409-72-4, 26571-11-9, 26027-38-3 | |
| Record name | Nonaethylene glycol p-nonylphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14409-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonoxynol-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026571119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonoxynol-9 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nonoxynol-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(nonylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26-(nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(4-nonylphenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nonoxynol-9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nonoxynol-9 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
6 °C | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-Depth Technical Guide to the Early In Vitro Spermicidal Activity of Nonoxynol-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro studies on the spermicidal activity of Nonoxynol-9 (N-9). It is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and foundational methodologies used to evaluate this widely utilized surfactant-based spermicide. This document details the fundamental mechanism of action, experimental protocols from seminal studies, and quantitative data on its efficacy.
Executive Summary
This compound is a non-ionic surfactant that has been a primary active ingredient in spermicidal contraceptives for several decades.[1] Its efficacy stems from its ability to disrupt the cellular membranes of spermatozoa, leading to their immobilization and death.[1][2] Early in vitro research was pivotal in establishing the concentrations and exposure times necessary for effective spermicidal action. These studies primarily relied on direct observation of sperm motility and viability following exposure to N-9, employing techniques such as the Sander-Cramer test and various microscopic assessments. The collective findings from this foundational research confirmed that N-9's spermicidal effect is a rapid, direct physicochemical action on the sperm's plasma membrane, rather than a complex, receptor-mediated signaling pathway.
Mechanism of Action
The primary spermicidal action of this compound is the disruption of the sperm cell's plasma membrane.[3] As a non-ionic surfactant, N-9 molecules insert themselves into the lipid bilayer of the sperm membrane.[2] This insertion alters the membrane's fluidity and permeability, leading to a loss of structural integrity.[2] The compromised membrane allows for the leakage of essential intracellular components, ultimately resulting in cell death.[2]
Ultrastructural studies using transmission and scanning electron microscopy have provided visual evidence of this mechanism. These studies revealed significant damage to the sperm's surface, including the acrosomal, neck, and midpiece membranes, even at low concentrations and after short exposure times.[4][5] Specifically, researchers observed the removal of the plasma and acrosomal membranes, swelling and breaks in the nuclear membrane, and damage to the mitochondria, including the destruction of their cristae.[4]
Quantitative Data from In Vitro Studies
The following tables summarize the quantitative data from various early in vitro studies on the spermicidal activity of this compound. These studies utilized different methodologies to assess the efficacy of N-9, resulting in a range of effective concentrations.
Table 1: Minimum Effective Concentrations for Sperm Immobilization
| Test Method | Species | Minimum Effective Concentration (MEC) / EC100 | Exposure Time | Reference |
| Modified Sander-Cramer Test | Human | 500 µg/mL | < 30 seconds | [6] |
| Modified Sander-Cramer Test | Human | 165-166 µg/mL (as PVP/N-9) | 20 seconds | [7] |
| Direct Observation | Human | 268 µg/mL | 1 minute | [8] |
| Direct Observation | Boar | 1-10 µg/mL | 1 minute | [9] |
Table 2: Inhibitory Concentrations (IC50) for Sperm Motility
| Test Method | Species | IC50 | Reference |
| Transmembrane Migration Method | Human | 0.156 mg/mL (156 µg/mL) | [10] |
| Dose-Response Curves | Human | 144.5 µg/mL | [11] |
| Dose-Response Curves with 0.1% EDTA | Human | 66.4 µg/mL | [11] |
Table 3: Concentrations Causing Ultrastructural Damage
| Microscopic Method | Species | Concentration | Exposure Time | Observed Effects | Reference |
| Transmission Electron Microscopy (TEM) | Human | 0.05% and 1.25% | 10 minutes | Removal of plasma and acrosomal membranes; mitochondrial damage. | [4] |
| Scanning Electron Microscopy (SEM) | Human | 0.05% | 5 minutes | Loosening and detachment of acrosomal, neck, and midpiece membranes. | [5] |
Experimental Protocols
Modified Sander-Cramer Test
The Sander-Cramer test is a classic method for evaluating the efficacy of spermicidal agents. The modified version of this test was frequently used in early in vitro studies of this compound.
Objective: To determine the minimum concentration of a spermicidal agent required to immobilize all sperm within a specified time.
Materials:
-
This compound solutions of varying concentrations (e.g., serially diluted from 1.0% to 0.001%).[6]
-
Freshly collected human semen.
-
Physiological saline or other appropriate buffer.
-
Microscope slides and coverslips.
-
Vortex mixer.
-
Microscope.
Procedure:
-
Prepare serial dilutions of this compound in physiological saline.
-
In a test tube, add a specific volume of the this compound solution (e.g., 0.25 mL).[6]
-
To this, add a smaller volume of fresh semen (e.g., 0.05 mL).[6]
-
Immediately vortex the mixture at a low speed for a brief period (e.g., 10 seconds).[6]
-
A small aliquot of the mixture is then placed on a microscope slide with a coverslip.
-
The slide is examined under a microscope to assess sperm motility.
-
The endpoint is the lowest concentration of this compound that results in the complete immobilization of all sperm within a defined timeframe (typically 20-30 seconds).[6][7]
Electron Microscopy of Spermatozoa
Objective: To visualize the ultrastructural changes in sperm after exposure to this compound.
Materials:
-
This compound solutions.
-
Pooled human semen.
-
Saline (as control).
-
Incubator.
-
Centrifuge.
-
Reagents for fixing, dehydrating, and embedding samples for electron microscopy.
-
Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM).
Procedure:
-
Pooled human semen is mixed with a this compound solution to achieve a final desired concentration (e.g., 0.05% or 1.25%). A control sample is prepared with saline.[4]
-
The mixtures are incubated at 37°C for a specified duration (e.g., 5-10 minutes).[4][5]
-
Following incubation, the sperm are pelleted by centrifugation and washed.
-
The sperm pellet is then processed for electron microscopy, which includes fixation, dehydration, and embedding in resin.
-
Thin sections of the embedded samples are cut for TEM, or the prepared samples are mounted for SEM.
-
The samples are then examined under the electron microscope to observe any ultrastructural alterations to the sperm head, midpiece, and tail, with particular attention to the plasma membrane, acrosome, and mitochondria.[4]
Conclusion
The early in vitro studies of this compound were crucial in establishing its efficacy and mechanism of action as a spermicidal agent. Through methodologies like the Sander-Cramer test and electron microscopy, researchers demonstrated that N-9 rapidly immobilizes and kills sperm by disrupting their cellular membranes. The quantitative data generated from these studies provided the basis for the formulation of effective spermicidal contraceptives. This foundational research continues to be relevant for the development and evaluation of new non-hormonal contraceptive agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrastructure of human spermatozoa in the presence of the spermicide nonoxinol-9 and a vaginal contraceptive containing nonoxinol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scanning electron microscopy of human spermatozoa after incubation with the spermicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative spermicidal performance of iodinated and non-iodinated contraceptive formulations of this compound co-precipitated with polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound and chlorhexidine on HIV and sperm in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative effects of (+)-propranolol and this compound on human sperm motility in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative in vitro spermicidal activity of chelating agents and synergistic effect with this compound on human sperm functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
The Detergent Effect: A Technical Guide to Nonoxynol-9's Impact on Epithelial Cell Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonoxynol-9 (N-9) is a non-ionic surfactant widely known for its spermicidal properties. However, its application has been associated with significant concerns regarding its effects on epithelial cell integrity. This technical guide provides an in-depth analysis of the mechanisms by which N-9 disrupts epithelial barriers, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. Understanding these effects is crucial for the development of safer and more effective topical microbicides and other drug formulations intended for mucosal application.
Core Mechanism of Action
As a surfactant, this compound's primary mode of action involves the disruption of lipid bilayers.[1] This detergent-like activity is not specific to sperm cells but also affects the plasma membranes of epithelial cells, leading to a cascade of events that compromise tissue integrity. The consequences of this disruption range from increased membrane permeability and loss of barrier function to inflammation and programmed cell death.
Quantitative Analysis of Epithelial Disruption
The detrimental effects of this compound on epithelial cells are both dose- and time-dependent. The following tables summarize quantitative data from various in vitro studies, providing a comparative overview of N-9's impact on cell viability, membrane integrity, and barrier function.
Table 1: Effect of this compound on Epithelial Cell Viability (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
| Cell Line | N-9 Concentration (%) | Exposure Time | Cell Viability (% of Control) | Cytotoxicity Concentration (CC50) (%) |
| VK2/E6E7 (Vaginal) | 0.0002 | 48 h | - | 0.0002 |
| HeLa (Cervical) | 0.0008 | 48 h | - | 0.0008 |
| SupT1 (T-cell) | 0.0078 | 10 min | - | ~0.0078 |
| SupT1 (T-cell) | 0.0078 | 2 h | - | ~0.0078 |
| SupT1 (T-cell) | - | 8 h | More sensitive than SDS | - |
| SupT1 (T-cell) | 0.0008 | 48 h | - | 0.0008 |
| U-937 (Monocytic) | 0.0006 | 48 h | - | 0.0006 |
Data compiled from multiple sources.
Table 2: Effect of this compound on Epithelial Cell Membrane Integrity (LDH Release Assay)
The lactate dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium, which is an indicator of plasma membrane damage.
| Cell Line | N-9 Concentration | Exposure Time | LDH Release (Fold Increase) |
| EpiVaginal™ | 1% | 3 h | > 34 |
| EpiVaginal™ | 1% | 6 h | > 20 |
Data indicates a significant increase in LDH release, demonstrating membrane damage.
Table 3: Effect of this compound on Epithelial Barrier Function (Transepithelial Electrical Resistance - TEER)
TEER measurement is a non-invasive method to assess the integrity of tight junction dynamics in a confluent monolayer of epithelial cells. A decrease in TEER indicates a loss of barrier function.
| Cell Model | N-9 Treatment | Observation |
| HEC1A (Endometrial) | Single 18-hour exposure | Marked and rapid drop in TEER |
| HEC1A (Endometrial) | Daily 2-hour exposures | Marked and rapid drop in TEER |
| EpiVaginal™ | Single application | TEER reduced to <60% of control |
Studies consistently show that N-9 causes a significant and rapid decrease in TEER, indicating a disruption of the epithelial barrier.[1]
Signaling Pathways Activated by this compound
The disruption of the epithelial barrier by this compound triggers complex cellular responses, including inflammatory and apoptotic pathways.
Inflammatory Response: The NF-κB and COX-2 Pathways
Exposure to N-9 initiates a robust inflammatory cascade in vaginal epithelial cells.[2] This response is primarily mediated by the activation of the transcription factor NF-κB.
This activation leads to the upregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation.[2]
Apoptotic Response: Caspase-Mediated Cell Death
In addition to inflammation, N-9 can induce programmed cell death, or apoptosis, in epithelial cells.[3] Studies on endometrial explants have shown that N-9 triggers both caspase-dependent and -independent apoptotic pathways. The caspase-dependent pathway involves the activation of initiator and effector caspases, leading to the execution of apoptosis.
Experimental Protocols
Accurate assessment of this compound's effects on epithelial integrity relies on standardized experimental procedures. The following are detailed methodologies for key assays.
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To measure the integrity of the epithelial barrier.
Materials:
-
Epithelial cells cultured on permeable supports (e.g., Transwell® inserts)
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
Sterile PBS
Protocol:
-
Equilibrate the cell culture plate and the EVOM electrodes to room temperature.
-
Sterilize the electrodes by immersing them in 70% ethanol and allowing them to air dry in a sterile hood.
-
Rinse the electrodes with sterile PBS.
-
Carefully place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the Transwell insert, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank Transwell insert (without cells) containing medium to determine the background resistance.
-
Calculate the TEER value (in Ω·cm²) by subtracting the background resistance from the sample resistance and multiplying by the surface area of the Transwell insert.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell membrane damage.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
Cell culture supernatant from N-9 treated and control cells
Protocol:
-
Culture epithelial cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Prepare controls: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100).
MTT Cell Viability Assay
Objective: To assess the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Protocol:
-
Plate epithelial cells in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
After treatment, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion and Implications
The data and methodologies presented in this guide unequivocally demonstrate that this compound has a significant and detrimental effect on epithelial cell integrity. Its surfactant nature leads to membrane disruption, loss of barrier function, induction of inflammatory responses, and ultimately, cell death through apoptosis. These findings have critical implications for the development of topical drug formulations, highlighting the necessity for thorough preclinical safety assessments that include a comprehensive evaluation of epithelial toxicity. For researchers and drug development professionals, understanding the multifaceted impact of excipients like this compound is paramount to designing safer and more effective products for mucosal application. Future research should focus on developing alternative, non-toxic surfactants or novel drug delivery systems that can achieve the desired therapeutic effect without compromising the vital protective barrier of epithelial tissues.
References
The Biochemical Interaction of Nonoxynol-9 with Membrane Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonoxynol-9 (N-9) is a non-ionic surfactant widely utilized as a spermicidal agent. Its primary mechanism of action involves the disruption of the lipid bilayer of cell membranes, leading to increased permeability, loss of intracellular components, and eventual cell lysis. This technical guide provides a comprehensive overview of the core biochemical and biophysical interactions of N-9 with membrane lipids. It consolidates quantitative data from key studies, details relevant experimental methodologies, and presents visual representations of the interaction pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The compiled data underscores N-9's ability to fluidize and destabilize phospholipid membranes, offering insights into its efficacy and associated cytotoxic effects.
Core Mechanism of Action: Membrane Disruption
This compound functions as a classic surfactant, inserting its hydrophobic nonylphenyl moiety into the acyl chain region of the lipid bilayer, while its hydrophilic polyethylene oxide chain remains at the membrane-water interface. This insertion disrupts the ordered packing of phospholipids, leading to a cascade of biophysical changes in the membrane.[1] The primary consequences of this interaction are an increase in membrane fluidity and a loss of structural integrity, culminating in the formation of pores or micelles and subsequent leakage of cellular contents.[1]
The disruptive capacity of N-9 is intrinsically linked to its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules begin to form micelles in an aqueous solution. At concentrations below the CMC, N-9 monomers partition into the lipid bilayer. As the concentration approaches and exceeds the CMC, the solubilization of the membrane into mixed micelles becomes the dominant mechanism of disruption.
Quantitative Data on N-9-Membrane Interactions
The following tables summarize key quantitative data from biophysical studies on the interaction of this compound with model lipid membranes.
Differential Scanning Calorimetry (DSC) Data
DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in materials. In the context of lipid membranes, it is used to determine the main phase transition temperature (Tm), which is the temperature at which the membrane transitions from a gel-like, ordered state to a fluid, disordered state. Changes in Tm and the enthalpy of this transition (ΔH) upon the addition of a substance like N-9 provide insights into its interaction with the lipid bilayer.
Table 1: Effect of this compound on the Main Phase Transition of DPPC Vesicles
| N-9 Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |
| 0 | 41.5 | 8.7 |
| 1 | 40.8 | 7.9 |
| 2 | 40.1 | 7.1 |
| 5 | 38.5 | 5.2 |
| 10 | 36.2 | 3.1 |
Data sourced from G. M. Antezana, et al. (1998). These results demonstrate that this compound induces a concentration-dependent decrease in both the phase transition temperature and the enthalpy of the transition of DPPC membranes, indicating a fluidizing and disordering effect on the lipid bilayer.
Table 2: Effect of this compound on the Main Phase Transition of DPPC/Cholesterol (2:1) Vesicles
| N-9 Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |
| 0 | 42.5 | 5.8 |
| 1 | 41.9 | 5.3 |
| 2 | 41.2 | 4.7 |
| 5 | 39.8 | 3.5 |
| 10 | 37.9 | 2.1 |
Data sourced from G. M. Antezana, et al. (1998). The presence of cholesterol broadens the phase transition and reduces its enthalpy. N-9 continues to exert a fluidizing effect, although the magnitude of the Tm shift is slightly less pronounced compared to pure DPPC membranes.
Membrane Lytic Activity Data
The lytic activity of N-9 on cell membranes can be quantified by measuring its ability to induce hemolysis (the rupture of red blood cells). This is often correlated with its Critical Micelle Concentration (CMC).
Table 3: Critical Micelle Concentration and Hemolytic Activity of this compound
| Parameter | Value |
| Critical Micelle Concentration (CMC) | 0.085 mM |
| Concentration for 50% Hemolysis (HC50) | 0.054 mM |
Data sourced from Forbes et al. (1999). The HC50 value being below the CMC suggests that membrane damage begins with the insertion of N-9 monomers into the bilayer, prior to the formation of micelles.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the main phase transition temperature (Tm) and enthalpy (ΔH) of model lipid membranes.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (optional)
-
This compound
-
Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Differential Scanning Calorimeter
Procedure:
-
Liposome Preparation:
-
Prepare a stock solution of DPPC (and cholesterol, if applicable) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Prepare a stock solution of this compound in the same solvent.
-
In glass vials, mix the lipid and N-9 solutions to achieve the desired molar ratios.
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the vial wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the buffer solution by vortexing at a temperature above the Tm of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Transfer a precise amount of the liposome suspension into an aluminum DSC pan and seal it.
-
Place the sample pan and a reference pan (containing only buffer) into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1-2 °C/min) through the phase transition region.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The Tm is determined as the peak temperature of the endothermic transition.
-
The ΔH is calculated by integrating the area under the transition peak.
-
Hemolysis Assay
Objective: To quantify the membrane-disrupting activity of this compound by measuring the lysis of red blood cells.
Materials:
-
Freshly drawn red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Triton X-100 (for 100% lysis control)
-
Spectrophotometer
Procedure:
-
RBC Preparation:
-
Centrifuge fresh blood to pellet the RBCs.
-
Wash the RBC pellet several times with PBS until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to a final concentration of approximately 2% (v/v).
-
-
Assay:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Add the RBC suspension to each well containing the N-9 dilutions.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs with a lytic concentration of Triton X-100).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Centrifuge the plate to pellet the intact RBCs.
-
-
Measurement:
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each N-9 concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the % hemolysis versus the N-9 concentration and determine the HC50 (the concentration that causes 50% hemolysis).
-
Visualizations of N-9 Interaction and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes.
References
preliminary research on Nonoxynol-9 as a topical microbicide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonoxynol-9 (N-9) is a non-ionic surfactant that has been widely used as a spermicidal agent in various contraceptive products for decades.[1] Its mechanism of action involves the disruption of the lipid bilayer of cell membranes, leading to cell lysis.[2][3] This property led to extensive research into its potential as a topical microbicide to prevent the transmission of sexually transmitted infections (STIs), including HIV.[1][4] Early in vitro studies demonstrated that N-9 could inactivate a range of pathogens, including HIV and the organisms responsible for gonorrhea and chlamydia.[5][6] However, subsequent clinical trials have consistently shown that N-9 is not effective in preventing HIV and other STIs.[6][7][8] Moreover, frequent use of N-9 has been associated with disruption of the vaginal and cervical epithelium, inflammation, and an increased risk of HIV acquisition.[7][9][10] This guide provides a comprehensive technical overview of the preclinical and clinical research on this compound as a topical microbicide, focusing on its mechanism of action, efficacy, safety, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound's primary mode of action is as a chemical detergent.[11] It disrupts the integrity of cell membranes by inserting its lipophilic nonylphenol head into the lipid bilayer, while its hydrophilic polyethylene glycol chain interacts with the aqueous environment. This interference leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2] This mechanism is non-specific and affects not only sperm but also various microorganisms and the epithelial cells of the female genital tract.[2][3]
Spermicidal and Microbicidal Activity
The surfactant properties of N-9 cause the lysis of sperm membranes, resulting in their immobilization and death.[3][12] Similarly, in vitro studies have shown that N-9 can inactivate a broad spectrum of sexually transmitted pathogens, including:
-
Neisseria gonorrhoeae
-
Chlamydia trachomatis
-
Trichomonas vaginalis
-
Herpes Simplex Virus (HSV)
-
Human Immunodeficiency Virus (HIV)[5]
Inflammatory Signaling Pathway
The disruption of epithelial cells by this compound triggers an inflammatory cascade. Damaged epithelial cells release pro-inflammatory cytokines, such as Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β).[2][13] This release activates the transcription factor NF-κB, which in turn upregulates the expression of other pro-inflammatory mediators, including Interleukin-8 (IL-8).[2][5][13] IL-8 is a potent chemoattractant for neutrophils and other immune cells, leading to an inflammatory infiltrate in the mucosa. This inflammatory response is believed to be a key factor in the increased susceptibility to HIV infection observed with frequent N-9 use, as it recruits HIV target cells (CD4+ T cells and macrophages) to the site of potential exposure.[5][13]
Efficacy and Safety Data
While preclinical in vitro data were promising, clinical trials in human subjects failed to demonstrate the efficacy of this compound as a microbicide and highlighted significant safety concerns.
Summary of Clinical Trial Outcomes for HIV and STI Prevention
A meta-analysis of nine randomized controlled trials involving over 5,000 women showed no statistically significant reduction in the risk of acquiring HIV or other STIs with the use of this compound compared to placebo.[7][14]
| Outcome | Relative Risk (95% CI) | Result |
| HIV Infection | 1.12 (0.88 - 1.42) | Not Statistically Significant[7][9] |
| Gonorrhea | 0.91 (0.67 - 1.24) | Not Statistically Significant[7] |
| Chlamydia | 0.88 (0.77 - 1.01) | Not Statistically Significant[7] |
| Trichomoniasis | 0.84 (0.69 - 1.02) | Not Statistically Significant[7] |
| Bacterial Vaginosis | 0.88 (0.74 - 1.04) | Not Statistically Significant[7] |
| Candidiasis | 0.97 (0.84 - 1.12) | Not Statistically Significant[7] |
| Genital Lesions | 1.18 (1.02 - 1.36) | Statistically Significant Increase[7][9] |
Data compiled from a systematic review and meta-analysis of randomized controlled trials.[7][14]
Epithelial Disruption and Increased HIV Risk
A major finding from clinical trials was the association between frequent N-9 use and damage to the cervicovaginal epithelium.[1][15] This damage ranged from irritation and inflammation to epithelial sloughing and ulcerations.[1][13] The disruption of this natural barrier is thought to provide a direct portal of entry for HIV and other pathogens, thereby increasing the risk of transmission.[10][13] One study found that women using an N-9 gel became infected with HIV at a rate approximately 50% higher than women using a placebo gel.[16]
Experimental Protocols
The evaluation of this compound as a microbicide has involved a range of in vitro and in vivo experimental protocols to assess its efficacy and toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Detailed Methodology:
-
Cell Plating: Seed cells (e.g., HeLa, vaginal epithelial cells) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the N-9 dilutions to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration of N-9 that causes a 50% reduction in cell viability (IC50) can be determined.
In Vitro Anti-HIV Efficacy Assay
Principle: This assay measures the ability of a compound to inhibit HIV replication in a susceptible cell line.
General Methodology:
-
Cell Culture: Culture a suitable HIV-susceptible cell line (e.g., TZM-bl cells, peripheral blood mononuclear cells - PBMCs).
-
Virus Preparation: Prepare a stock of HIV of a known titer.
-
Inhibition Assay: Pre-incubate the cells or the virus with various concentrations of this compound for a short period.
-
Infection: Infect the cells with the HIV stock.
-
Incubation: Culture the infected cells for a period of time to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:
-
p24 Antigen ELISA: Measures the amount of the HIV p24 capsid protein in the culture supernatant.
-
Luciferase Reporter Assay: Uses a genetically modified cell line (like TZM-bl) that expresses luciferase upon HIV entry and replication.
-
-
Data Analysis: Determine the concentration of N-9 that inhibits viral replication by 50% (IC50).
Conclusion
The story of this compound as a topical microbicide serves as a critical case study in drug development. While demonstrating potent in vitro activity, the lack of target specificity led to significant safety issues in vivo, namely the disruption of the mucosal barrier and induction of inflammation. These adverse effects ultimately negated any potential microbicidal benefit and, in the context of frequent use, paradoxically increased the risk of HIV transmission. The research on N-9 has underscored the importance of evaluating not only the efficacy but also the detailed biological impact of candidate microbicides on the host's mucosal environment. Future development of topical microbicides must prioritize compounds with high selectivity for pathogens and minimal disruption of the natural protective barriers of the female genital tract.
References
- 1. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro and in vivo: the story of nonoxynol 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an in vitro alternative assay method for vaginal irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular basis of this compound-induced vaginal inflammation and its possible relevance to human immunodeficiency virus type 1 transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound for preventing vaginal acquisition of sexually transmitted infections by women from men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. cir-safety.org [cir-safety.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. The effects of frequent this compound use on the vaginal and cervical mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nonoxynol‐9 for preventing vaginal acquisition of HIV infection by women from men - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Toxicity Screening of Nonoxynol-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonoxynol-9 (N-9) is a non-ionic surfactant belonging to the nonylphenolethoxylate class of compounds. For decades, it has been widely used as the active ingredient in spermicidal contraceptives and as a component in some lubricants.[1] Its primary mechanism of action involves the disruption of the lipid bilayer of cell membranes, leading to increased permeability and loss of cellular integrity.[2][3] This surfactant property is effective against sperm cells but also indiscriminately affects other cells, including epithelial cells and microorganisms.[4][5]
Concerns over the safety of N-9, particularly with frequent use, have prompted extensive research into its cytotoxic effects. Studies have shown that frequent application can lead to epithelial disruption, inflammation, and ulceration of vaginal and cervical mucosa, which may paradoxically increase the risk of transmission of sexually transmitted infections (STIs), including HIV.[1][6][7] Therefore, a thorough in vitro toxicity screening is a critical first step in evaluating the safety profile of N-9 and similar surfactant-based compounds. This guide provides a technical overview of the methodologies, mechanisms, and data interpretation central to the initial toxicity screening of this compound in cell culture.
Mechanisms of this compound Toxicity
The cellular toxicity of N-9 is primarily driven by its surfactant nature, but the downstream consequences manifest through distinct, often dose-dependent, cell death pathways.
Primary Mechanism: Cell Membrane Disruption
As a surfactant, N-9 integrates into the plasma membrane, disrupting its structure and function. This leads to increased membrane permeability, leakage of intracellular components like lactate dehydrogenase (LDH), and ultimately, cell lysis.[2][8] This direct damage to the cell membrane is the predominant mechanism at high concentrations of N-9, resulting in necrotic cell death.[6][9]
Induction of Apoptosis vs. Necrosis
The concentration of N-9 is a critical determinant of the mode of cell death.[9]
-
High Concentrations: At high doses, the rapid and severe disruption of the cell membrane leads to primary necrosis, characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[10]
-
Low Concentrations: At lower, sub-lytic concentrations, N-9 can trigger a programmed cell death pathway known as apoptosis.[1][9] This is a more controlled process that avoids the inflammation associated with necrosis.[10]
The workflow below illustrates the dose-dependent decision between apoptosis and necrosis.
Apoptotic Signaling Pathways
Studies on human endometrial explants have shown that N-9-induced apoptosis involves both caspase-dependent and caspase-independent pathways.[1][11] The primary described caspase-dependent pathway is initiated through the death receptor signaling cascade.
-
Upregulation of Fas/FasL: Exposure to N-9 leads to a significant increase in the expression of the Fas receptor (FAS) and its corresponding ligand (FASLG).[2][11]
-
Caspase Activation: The binding of FASLG to FAS initiates the cleavage of pro-caspase-8, activating it. Activated caspase-8, in turn, activates effector caspases, most notably caspase-3 (CASP3).[1][12]
-
Execution of Apoptosis: Activated CASP3 is a key executioner caspase that cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and chromatin condensation.[1][2]
The diagram below outlines this signaling cascade.
Quantitative Toxicity Data
The cytotoxic potential of N-9 varies significantly depending on the cell line, exposure duration, and the specific endpoint measured.[13] A retrospective analysis of 127 toxicity assays found that exposure times between 4 to 8 hours yielded the most consistent results across different laboratories.[13] The following table summarizes representative quantitative data from the literature.
| Cell Line/Tissue | Assay Type | Exposure Time | Endpoint | IC50 / LC50 Value | Reference |
| T51B Rat Liver Cells | Viable Cell Count | 24 h | Cell Viability | LC50: 24 µg/mL | [14] |
| Human Endometrial Explants | DNA Laddering | 6 - 24 h | Apoptosis | Dose-dependent increase | [2][11] |
| Human Endometrial Explants | Caspase-3 Activation | 6 - 24 h | Apoptosis | Dose-dependent increase | [2] |
| McCoy Cells | Cell Viability | 72 h | Cytotoxicity | Dose-dependent decrease | [15] |
| Human Cervical Cells | Not Specified | Not Specified | Cytotoxicity | Highly toxic, dose-dependent | [6] |
| Human Colon Epithelial Cells | Not Specified | Not Specified | Cytotoxicity | Highly toxic, dose-dependent | [6] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%, while LC50 (Lethal Concentration 50%) is the concentration that is lethal to 50% of the tested cells.
Experimental Protocols
A multi-pronged approach using various assays is essential for a comprehensive initial toxicity screen. The following diagram illustrates a general experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [Cytological study of the mode of contraceptive action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of a thermoreversible gel against the toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of frequent this compound use on the vaginal and cervical mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of in vitro cytotoxicity of surfactants : Correlation with their eye irritation potential [air.unimi.it]
- 9. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. This compound induces apoptosis of endometrial explants by both caspase-dependent and -independent apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro activity of this compound on McCoy cells infected with Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Edged Sword of a Surfactant: An In-depth Technical Guide to Nonoxynol-9's Virucidal Properties Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonoxynol-9 (N-9), a non-ionic surfactant, has long been recognized for its spermicidal activity and has been investigated for its potential as a topical microbicide to prevent sexually transmitted infections (STIs). Its mechanism of action, rooted in the disruption of lipid membranes, renders it effective against a broad spectrum of enveloped viruses in vitro. However, the promise of its virucidal efficacy is significantly tempered by its cytotoxic effects on host epithelial cells and the induction of a pro-inflammatory cascade, which paradoxically can heighten the risk of viral transmission. This technical guide provides a comprehensive exploration of the virucidal properties of this compound against enveloped viruses, detailing its mechanism of action, summarizing key in vitro efficacy and cytotoxicity data, and outlining the experimental protocols used for its evaluation. Furthermore, it delves into the signaling pathways activated by N-9 that lead to mucosal inflammation, offering a complete picture of its complex biological activity.
Mechanism of Action: A Surfactant's Assault on the Viral Envelope
The virucidal activity of this compound is a direct consequence of its chemical nature as a surfactant. Enveloped viruses, such as Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Cytomegalovirus (CMV), are characterized by a lipid bilayer envelope derived from the host cell membrane, which is crucial for viral entry and infectivity.
This compound, with its hydrophilic polyethylene oxide chain and a hydrophobic nonylphenyl group, readily interacts with and disrupts this lipid envelope. The hydrophobic tail of the N-9 molecule intercalates into the viral lipid bilayer, while the hydrophilic head remains exposed to the aqueous environment. This insertion disrupts the integrity of the envelope, leading to increased permeability and eventual solubilization of the membrane. This process effectively inactivates the virus by destroying the structural components essential for attachment to and fusion with host cells. This mechanism also explains its lack of efficacy against non-enveloped viruses, such as papillomavirus, which lack a lipid envelope.[1][2]
Quantitative Data on Virucidal Efficacy and Cytotoxicity
The in vitro efficacy of this compound against various enveloped viruses is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral replication. Conversely, its toxicity to host cells is measured by the 50% cytotoxic concentration (TC50), the concentration that causes a 50% reduction in cell viability. A high therapeutic index (TC50/IC50) is desirable for any antimicrobial agent. However, for this compound, this ratio is often low, indicating a narrow margin between its effective and toxic concentrations.[3]
| Virus (Enveloped) | Strain | Cell Line | IC50 (µg/mL) | Reference |
| HIV-1 | IIIB, Ba-L, RF, etc. | Various (MT-2, H9, etc.) | >1 to >696 | [3] |
| HIV-1 | Not Specified | Lymphocytes | ~6.25 (0.001%) | [3] |
| Herpes Simplex Virus-2 (HSV-2) | Not Specified | Not Specified | ~156 (0.025%) | [4] |
| Cytomegalovirus (CMV) | Not Specified | Not Specified | Markedly Reduced Infectivity | [1] |
| Cell Line | Assay Duration | TC50 (µg/mL) | Reference |
| Various (14 different cell lines/tissues) | 4 to 8 hours | Similar between labs | [3] |
| HeLa | 48 hours | Less cytotoxic than C31G | [5] |
| T51B (Rat Liver) | 24 hours | 24 |
Experimental Protocols
Virucidal Inactivation Assay (Representative Protocol)
This protocol is a generalized procedure for assessing the direct virucidal activity of this compound against an enveloped virus.
-
Virus Preparation: A high-titer stock of the enveloped virus is prepared and quantified (e.g., by plaque assay or TCID50).
-
Compound Dilution: A series of dilutions of this compound are prepared in an appropriate buffer or cell culture medium.
-
Incubation: The viral stock is mixed with each dilution of this compound and a control (medium without N-9). The mixture is incubated for a defined period (e.g., 30 seconds to 5 minutes) at a controlled temperature (e.g., 37°C).[4]
-
Neutralization (Optional but Recommended): The reaction is stopped by diluting the mixture to a non-virucidal concentration of N-9 or by using a specific neutralizing agent if available. This step is crucial to distinguish between virucidal activity and inhibition of viral replication in the subsequent steps.
-
Infection of Host Cells: The treated virus-compound mixture is used to infect a monolayer of susceptible host cells in a multi-well plate.
-
Incubation and Endpoint Measurement: The infected cells are incubated for a period sufficient for viral replication to occur. The extent of viral replication is then quantified using a suitable endpoint, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques.
-
TCID50 Assay: Determining the dilution at which 50% of the cell cultures show a cytopathic effect (CPE).
-
Reporter Gene Assay: Using a genetically engineered virus that expresses a reporter gene (e.g., luciferase or β-galactosidase) upon successful infection.[5]
-
-
Data Analysis: The percentage of viral inhibition is calculated for each this compound concentration, and the IC50 value is determined using a dose-response curve.
Cytotoxicity Assay (MTT/WST-1 Protocol)
This protocol outlines a common method for evaluating the cytotoxic effects of this compound on host cells.
-
Cell Seeding: A suitable host cell line (e.g., HeLa, Vero) is seeded into a 96-well plate at a predetermined density and allowed to adhere and grow overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A set of wells with medium alone serves as a negative control, and wells with untreated cells serve as a positive control for viability.
-
Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Addition of Viability Reagent:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.
-
WST-1 Assay: WST-1 (water-soluble tetrazolium salt) reagent is added to each well and incubated for 1-4 hours. WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs at the cell surface.
-
-
Solubilization (MTT Assay only): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for WST-1).
-
Data Analysis: The percentage of cell viability is calculated for each this compound concentration relative to the untreated control cells. The TC50 value is then determined from the dose-response curve.
This compound and the Inflammatory Response: A Detrimental Side Effect
Despite its in vitro virucidal activity, clinical trials with this compound have shown a lack of protection against HIV and, in some cases, an increased risk of transmission.[6] This has been attributed to its damaging effects on the vaginal and rectal epithelium and the induction of a local inflammatory response.
Repeated application of this compound can lead to the disruption of the epithelial barrier, causing irritation and ulceration.[7] This physical breach provides a direct portal of entry for viruses. Furthermore, damaged epithelial cells release pro-inflammatory cytokines, primarily Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β). These cytokines trigger a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).
Activated NF-κB translocates to the nucleus and promotes the transcription of a wide range of pro-inflammatory genes, including those for cytokines (e.g., IL-8) and chemokines. These signaling molecules attract immune cells, such as T-cells and macrophages, which are the primary targets for HIV infection, to the site of inflammation. This recruitment of susceptible target cells, coupled with the compromised epithelial barrier, creates an environment that is highly conducive to viral transmission and replication.
Conclusion
This compound serves as a classic example of a promising in vitro antiviral agent that failed to translate into a safe and effective in vivo microbicide. Its broad-spectrum virucidal activity against enveloped viruses is undeniable and is a direct result of its surfactant properties that disrupt the viral lipid envelope. However, this non-specific mechanism of action also leads to significant cytotoxicity and mucosal inflammation. The induction of the IL-1/NF-κB signaling pathway and the subsequent recruitment of viral target cells to a compromised epithelial barrier ultimately outweigh its direct virucidal effects, potentially increasing the risk of infection.
For researchers and drug development professionals, the story of this compound underscores the critical importance of evaluating not only the direct antimicrobial efficacy of a candidate microbicide but also its impact on the host's mucosal integrity and immune environment. Future development of topical microbicides must focus on agents with more specific mechanisms of action that can inactivate viruses without causing detrimental off-target effects on the host.
References
- 1. The spermicide this compound does not inactivate papillomavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of spermicidal agents on replication of HSV-2 and HIV-1 in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of human immunodeficiency virus type 1 by this compound, C31G, or an alkyl sulfate, sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonoxynol‐9 for preventing vaginal acquisition of HIV infection by women from men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular basis of this compound-induced vaginal inflammation and its possible relevance to human immunodeficiency virus type 1 transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity of Nonoxynol-9 on Cervical Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonoxynol-9 (N-9) is a nonionic surfactant widely used as a spermicide in many contraceptive products.[1] Its mechanism of action involves the disruption of the cell membrane's lipid bilayer, leading to increased permeability and cell lysis.[2] While effective as a spermicide, concerns have been raised about its cytotoxic effects on the vaginal and cervical epithelium. Understanding the in vitro cytotoxicity of N-9 on cervical cells is crucial for evaluating its safety profile and for the development of safer alternative microbicides. These application notes provide detailed protocols for assessing the cytotoxicity of N-9 on cervical cells and summarize key quantitative data and cellular mechanisms.
Data Presentation
The cytotoxic effects of this compound on various cervical and related epithelial cell lines have been quantified in several studies. The 50% cytotoxic concentration (CC50) is a standard measure of a compound's toxicity to cells. The following table summarizes the reported CC50 values for N-9 in different cervical and vaginal epithelial cell lines at various exposure times.
| Cell Line | Cell Type | Exposure Time | CC50 (% w/v) | CC50 (µg/mL) | Reference |
| HeLa | Human Cervical Carcinoma | 48 h | 0.0002% | 2 | [3] |
| End1/E6E7 | Human Endocervical Epithelial | 10 min | Not Reported | ~100 | [4] |
| 2 h | Not Reported | ~30 | [4] | ||
| 4 h | Not Reported | ~20 | [4] | ||
| 8 h | Not Reported | ~15 | [4] | ||
| Vk2/E6E7 | Human Vaginal Epithelial | 10 min | Not Reported | ~100 | [4] |
| 2 h | Not Reported | ~40 | [4] | ||
| 4 h | Not Reported | ~30 | [4] | ||
| 8 h | Not Reported | ~25 | [4] | ||
| Primary Human Vaginal Keratinocytes | Primary Human Vaginal Epithelial | 48 h | 0.0002% | 2 | [3] |
| T51B | Rat Liver Epithelial | 24 h | Not Reported | 24 | [5] |
Note: The conversion from % (w/v) to µg/mL assumes a density of 1 g/mL for the solution.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cervical cell lines (e.g., HeLa, SiHa, CaSki)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (N-9) stock solution
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cervical cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of N-9 in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the N-9 dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without N-9 as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized to formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each N-9 concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the N-9 concentration to determine the CC50 value.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Cervical cell lines
-
Complete cell culture medium
-
This compound (N-9) stock solution
-
LDH assay kit (containing LDH reaction mixture and cell lysis solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with N-9.
-
Include the following controls:
-
Spontaneous LDH release: Cells in medium without N-9.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit (typically 1 hour before the end of the experiment).
-
Background: Medium only (no cells).
-
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at the wavelength specified in the kit's protocol (usually around 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity for each N-9 concentration using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Plot the percentage of cytotoxicity against the N-9 concentration to determine the CC50 value.
-
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT and LDH cytotoxicity assays.
Proposed Signaling Pathway for this compound Induced Cytotoxicity in Cervical Cells
References
- 1. cervicalbarriers.org [cervicalbarriers.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nonoxynol-9's Effect on Sperm Motility
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonoxynol-9 (N-9) is a non-ionic surfactant widely used as a spermicidal agent in various contraceptive products.[1][2][3] Its primary mechanism of action involves the disruption of the sperm cell's lipid bilayer membrane, leading to increased permeability, leakage of intracellular components, and ultimately, loss of motility and cell death.[1][2] Accurate assessment of N-9's effect on sperm motility is crucial for the development and evaluation of contraceptive formulations. These application notes provide detailed protocols for key methods used to quantify the impact of this compound on sperm motility.
Mechanism of Action of this compound on Sperm
This compound acts as a detergent, targeting the plasma membrane of the sperm.[3] This interaction disrupts the structural integrity of the membrane, causing a loss of ion gradients and essential intracellular molecules. The damage extends to the sperm's flagellum, impairing its function and leading to a rapid decline in motility.[1] Furthermore, N-9 can cause agglutination of sperm, further hindering their movement.[1]
Caption: Mechanism of this compound on sperm.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on sperm motility from various studies. It is important to note that experimental conditions can influence the results.
| Parameter | This compound Concentration | Observation | Reference |
| LC50 (50% Lethal Concentration) | 24 µg/mL | Cytotoxicity in rat liver cells (for comparison) | [4] |
| Sperm Immobilization | 100 µg/mL | Required to immobilize human sperm within minutes | [4] |
| IC50 (50% Inhibitory Concentration) | ~156 µg/mL | Inhibition of sperm motility measured by transmembrane migration | [5] |
| Progressive Motility | Varied | Significant decrease in the percentage of progressively motile sperm | [6][7] |
| Vanguard Sperm Penetration | Varied | Shortened penetration distance in cervical mucus | [6][7] |
Experimental Protocols
Computer-Assisted Sperm Analysis (CASA)
CASA systems provide objective and detailed measurements of sperm motility parameters.[8][9][10]
Objective: To quantify the effect of this compound on various sperm motility parameters.
Materials:
-
Freshly collected semen sample
-
Sperm washing medium (e.g., Earle's balanced salt solution)
-
This compound stock solution
-
Microscope with a heated stage (37°C)
-
CASA system (e.g., Hamilton Thorne IVOS II, SCA)[9]
-
Analysis chambers (e.g., Leja slides)
Protocol:
-
Allow the semen sample to liquefy at 37°C for 30 minutes.
-
Perform a swim-up or density gradient centrifugation to separate motile sperm.
-
Resuspend the motile sperm fraction in the washing medium to a standardized concentration (e.g., 20 x 10^6 sperm/mL).
-
Prepare serial dilutions of this compound in the sperm washing medium.
-
Mix equal volumes of the sperm suspension and the this compound dilutions (and a control with medium only).
-
Incubate the mixtures at 37°C for a defined period (e.g., 1, 5, 15 minutes).
-
Load a small aliquot of each sample into an analysis chamber.
-
Place the chamber on the heated microscope stage of the CASA system.
-
Analyze the samples according to the CASA system's instructions, capturing multiple fields per sample.
-
Record motility parameters such as:
-
Total motility (%)
-
Progressive motility (%)
-
VCL (Curvilinear Velocity, µm/s)
-
VSL (Straight-Line Velocity, µm/s)
-
VAP (Average Path Velocity, µm/s)
-
LIN (Linearity, VSL/VCL)
-
STR (Straightness, VSL/VAP)
-
BCF (Beat Cross Frequency, Hz)
-
Caption: Workflow for CASA assessment.
Sperm Viability Assessment by Flow Cytometry
This method uses fluorescent dyes to differentiate between live and dead sperm based on membrane integrity.[11]
Objective: To determine the percentage of viable and non-viable sperm after exposure to this compound.
Materials:
-
Prepared sperm suspension (as in CASA protocol)
-
This compound dilutions
-
Phosphate-buffered saline (PBS)
-
Carboxyfluorescein diacetate (CFDA) stock solution (for live cells)
-
Propidium iodide (PI) stock solution (for dead cells)
-
Flow cytometer
Protocol:
-
Prepare and incubate sperm samples with this compound as described in the CASA protocol.
-
After incubation, wash the sperm by centrifugation and resuspend in PBS.
-
Add CFDA to the sperm suspension and incubate in the dark at 37°C for 15-30 minutes.
-
Add PI to the suspension immediately before analysis.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of live and dead sperm in each treatment group.
Hypo-osmotic Swelling (HOS) Test
The HOS test assesses the functional integrity of the sperm membrane. Viable sperm with intact membranes will swell in a hypo-osmotic solution.[12]
Objective: To evaluate sperm membrane integrity after this compound treatment.
Materials:
-
Prepared sperm suspension
-
This compound dilutions
-
Hypo-osmotic solution (e.g., 150 mOsm/L fructose and sodium citrate solution)
-
Microscope slides and coverslips
-
Phase-contrast microscope
Protocol:
-
Prepare and incubate sperm samples with this compound.
-
Mix a small volume of the sperm suspension with the hypo-osmotic solution (e.g., 1:10 ratio).
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Place a drop of the suspension on a microscope slide and cover with a coverslip.
-
Examine the slide under a phase-contrast microscope at 400x magnification.
-
Count at least 200 sperm and classify them as either swollen (coiled tails, indicating a viable membrane) or not swollen.
-
Calculate the percentage of swollen sperm for each treatment group.
Caption: Workflows for sperm viability assessment.
Conclusion
The methods described provide a comprehensive approach to evaluating the spermicidal efficacy of this compound. CASA offers detailed kinetic data, while flow cytometry and the HOS test provide insights into sperm viability and membrane integrity. The selection of the appropriate method will depend on the specific research question and available resources. For a thorough assessment, a combination of these techniques is recommended.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. cervicalbarriers.org [cervicalbarriers.org]
- 4. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of (+)-propranolol and this compound on human sperm motility in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The validity and reliability of computer-aided semen analyzers in performing semen analysis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hamiltonthorne.com [hamiltonthorne.com]
- 10. andrologyconsulting.com [andrologyconsulting.com]
- 11. tandfonline.com [tandfonline.com]
- 12. inviafertility.com [inviafertility.com]
Application Notes and Protocols for Nonoxynol-9 Viral Inactivation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonoxynol-9 is a non-ionic surfactant belonging to the nonylphenol ethoxylate class of compounds. It has been widely used as a spermicidal agent in various contraceptive products for decades.[1] Its mechanism of action involves the disruption of the lipid membranes of sperm cells.[1] This same detergent-like property provides this compound with virucidal activity against enveloped viruses, which possess a lipid envelope essential for their infectivity.[2] These application notes provide a detailed protocol for studying the viral inactivation properties of this compound, with a focus on enveloped viruses.
It is crucial to note that while this compound demonstrates in vitro virucidal activity, clinical trials have shown that it is not effective in preventing HIV infection and may even increase the risk of transmission with frequent use.[1][3][4] This is attributed to its inflammatory effects on the vaginal and rectal mucosa.[3] Therefore, these protocols are intended for research and development purposes to understand the virucidal mechanisms and potential applications of such compounds, with a strong emphasis on evaluating both efficacy and potential toxicity.
Mechanism of Viral Inactivation
This compound's virucidal activity is primarily directed against enveloped viruses. The viral envelope is a lipid bilayer derived from the host cell membrane, which is crucial for the virus's ability to enter host cells. This compound, as a surfactant, integrates into this lipid envelope, disrupting its integrity and leading to the inactivation of the virus. This mechanism is less effective against non-enveloped viruses, which lack a lipid envelope and are therefore more resistant to detergents.[2]
Pro-inflammatory Signaling Pathway of this compound
A significant consideration in the study of this compound is its propensity to induce an inflammatory response in epithelial tissues. This is a critical aspect to evaluate for any topical microbicide. This compound has been shown to activate the Interleukin-1 (IL-1) signaling pathway, leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). NF-κB activation results in the transcription of pro-inflammatory cytokines and chemokines, which can attract immune cells and potentially create a more favorable environment for viral infection.
Caption: this compound induced IL-1 receptor signaling to NF-κB.
Quantitative Data on Viral Inactivation
The virucidal efficacy of this compound is dependent on its concentration and the duration of contact with the virus. The following table summarizes in vitro data for several enveloped viruses.
| Virus | This compound Concentration | Contact Time | Viral Titer Reduction (log10) | Reference Assay Type |
| HIV-1 | 0.05% (500 µg/mL) | > 1 minute | > 4.0 | Suspension Test |
| HSV-2 | 0.025% (250 µg/mL) | 30 seconds | Not specified, stated to inactivate | In vitro inhibitory assay |
| CMV | 5% (50,000 µg/mL) | Not specified | Markedly reduced infectivity | Infectivity Assay |
Experimental Protocols
This section provides a detailed protocol for a quantitative suspension test to evaluate the virucidal activity of this compound, based on established standards such as ASTM E1052.[5]
Experimental Workflow
Caption: Workflow for the quantitative suspension virucidal test.
Materials and Reagents
-
Virus Stock: A high-titer stock of the enveloped virus to be tested (e.g., HIV-1, HSV-2, CMV). The titer of the stock must be accurately determined prior to the experiment.
-
Host Cell Line: A cell line permissive to infection by the chosen virus (e.g., MT-2 cells for HIV-1, Vero cells for HSV-2, human foreskin fibroblasts for CMV).
-
This compound: Analytical grade this compound.
-
Cell Culture Medium: Appropriate medium for the host cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Neutralizing Solution: A solution to halt the activity of this compound. This can be a large volume of cell culture medium with a high protein concentration (e.g., 10% FBS) to bind the this compound.
-
96-well cell culture plates.
-
Sterile laboratory consumables: Pipettes, tubes, etc.
Step-by-Step Protocol
1. Preparation of Reagents and Cells
1.1. Prepare this compound Working Solutions: Prepare a stock solution of this compound in PBS. From this stock, prepare a series of dilutions at the desired test concentrations.
1.2. Prepare Host Cells: Culture the appropriate host cells in flasks until they reach approximately 80-90% confluency. On the day of the experiment, harvest the cells and prepare a suspension at a concentration suitable for seeding in 96-well plates.
1.3. Prepare Virus Dilution: Dilute the virus stock in cell culture medium to a concentration that will yield a measurable endpoint (e.g., a specific number of plaques or a clear cytopathic effect) in the virus control wells.
2. Virucidal Assay
2.1. In sterile tubes, mix 9 parts of each this compound working solution with 1 part of the diluted virus suspension. For the virus control, mix 9 parts of PBS (or the same buffer used to dilute this compound) with 1 part of the diluted virus suspension.
2.2. Incubate the mixtures at a controlled temperature (e.g., 37°C) for the desired contact times (e.g., 1, 5, 15, 30 minutes).
2.3. At the end of each contact time, immediately stop the reaction by transferring an aliquot of the mixture to a larger volume of the neutralizing solution (e.g., a 1:100 dilution in cold cell culture medium with 10% FBS).
3. Quantification of Viral Infectivity (TCID50 Method)
3.1. Prepare 10-fold serial dilutions of the neutralized virus-Nonoxynol-9 mixtures and the neutralized virus control.
3.2. Seed the 96-well plates with the prepared host cell suspension.
3.3. Add an equal volume of each serial dilution to replicate wells (e.g., 8 wells per dilution).
3.4. Incubate the plates at 37°C in a CO2 incubator for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 3-7 days.
3.5. Observe the plates microscopically for the presence of CPE in each well.
3.6. Calculate the 50% Tissue Culture Infective Dose (TCID50) for each sample using the Spearman-Kärber or Reed-Muench method.
4. Control Assays
4.1. Cytotoxicity Control: To determine the toxicity of this compound to the host cells, prepare the same dilutions of this compound as in the virucidal assay. Mix them with cell culture medium instead of the virus suspension. Follow the same neutralization and dilution steps and add these solutions to the host cells. Observe for any cytotoxic effects that could be mistaken for viral CPE.
4.2. Neutralization Control: To ensure that the neutralization step is effective, mix the highest concentration of this compound with the neutralizing solution before adding the virus. The viral titer in this control should be similar to the virus control, indicating that the neutralized this compound does not inhibit viral infectivity.
5. Data Analysis
The log10 reduction in viral titer is calculated as follows:
Log10 Reduction = (Log10 TCID50 of Virus Control) - (Log10 TCID50 of this compound Treated Sample)
A log10 reduction of ≥ 4 is generally considered to indicate effective virucidal activity.
Conclusion and Safety Considerations
This protocol provides a framework for the in vitro evaluation of the virucidal activity of this compound. It is essential to include comprehensive controls to ensure the validity of the results. Given the known inflammatory properties and clinical inefficacy of this compound for HIV prevention, any study involving this compound should be approached with a clear understanding of its potential to cause harm.[3][4] Future research in the field of topical microbicides should focus on developing compounds with a high virucidal efficacy and a low potential for causing mucosal irritation and inflammation.
References
- 1. This compound spermicide for prevention of vaginally acquired HIV and other sexually transmitted infections: systematic review and meta-analysis of randomised controlled trials including more than 5000 women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The spermicide this compound does not inactivate papillomavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ineffective in preventing HIV infection [who.int]
- 4. clinician.com [clinician.com]
- 5. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application of Nonoxynol-9 in Studies of Sexually Transmitted Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonoxynol-9 (N-9) is a nonionic surfactant that has been widely used as a spermicide for several decades.[1] Its mechanism of action involves the disruption of cell membranes, which led to its investigation as a potential topical microbicide to prevent sexually transmitted infections (STIs), including HIV.[1][2] Early in vitro studies demonstrated that N-9 possessed broad-spectrum activity against several STI pathogens, such as Chlamydia trachomatis, Neisseria gonorrhoeae, herpes simplex virus type 2 (HSV-2), and HIV-1.[3][4] However, numerous clinical trials have not only failed to show a protective effect but have also indicated that frequent use of N-9 can increase the risk of HIV acquisition.[5][6][7] This paradoxical effect is largely attributed to N-9's detrimental impact on the cervicovaginal epithelium and its induction of a pro-inflammatory response.[3][7][8]
Mechanism of Action and Rationale for Use in STI Studies
N-9 is a chemical detergent that acts by disrupting the lipid membranes of cells, leading to cell lysis.[2] This property formed the basis for its potential as a microbicide against enveloped viruses like HIV and other sexually transmitted pathogens.[3] The initial hypothesis was that topical application of N-9 in the vagina would inactivate or kill incoming pathogens before they could establish an infection.
Summary of Preclinical and Clinical Findings
Despite promising in vitro results, clinical trials of N-9 for STI and HIV prevention have been disappointing. A systematic review and meta-analysis of randomized controlled trials found no statistically significant reduction in the risk of HIV or other STIs with N-9 use.[6] In fact, some studies have reported an increased risk of HIV infection with frequent N-9 use.[5] This has been linked to the disruption of the vaginal and cervical epithelial barrier and the induction of inflammation.[3][8]
Epithelial Disruption
Frequent use of N-9 has been shown to cause epithelial disruption, including sloughing of epithelial cells, erythema, and genital lesions or ulcers.[9][10] This damage to the mucosal barrier can create portals of entry for pathogens, thereby increasing the risk of infection.[7] Studies in murine models have demonstrated that even a single application of N-9 can cause considerable damage to the cervical epithelium.[3][11]
Inflammatory Response
N-9 has been found to induce a pro-inflammatory response in the female genital tract.[8][12] This includes the release of pro-inflammatory cytokines and chemokines, which can recruit HIV target cells (such as CD4+ T cells) to the site of exposure, potentially increasing susceptibility to infection.[8][13] The inflammatory cascade is believed to be mediated, at least in part, through the activation of the NF-κB signaling pathway via interleukin-1 (IL-1).[8][12]
Quantitative Data from Key Studies
The following tables summarize quantitative data from various studies on the efficacy and side effects of this compound.
Table 1: Clinical Trial Outcomes for HIV and STI Prevention with this compound
| Study | N-9 Intervention | Comparator | Outcome Measured | Relative Risk (95% CI) in N-9 Group | p-value |
| Meta-analysis[6] | Various formulations | Placebo | HIV Infection | 1.12 (0.88 - 1.42) | 0.4 |
| Meta-analysis[6] | Various formulations | Placebo | Gonorrhea | 0.91 (0.67 - 1.24) | - |
| Meta-analysis[6] | Various formulations | Placebo | Chlamydia | 0.88 (0.77 - 1.01) | - |
| Meta-analysis[6] | Various formulations | Placebo | Genital Lesions | 1.18 (1.02 - 1.36) | 0.02 |
| Kreiss 1992[5] | N-9 sponge | Placebo | Genital Ulcers | 3.3 | <0.0001 |
| Van Damme 2001[5] | N-9 gel | Placebo | HIV Infection | 1.48 (1.01 - 2.19) | - |
| Niruthisard 1992[14] | N-9 film | Placebo | Cervical Infection | 0.75 (0.5 - 1.1) | - |
Table 2: In Vitro Activity of this compound Against STI Pathogens
| Study | Pathogen | N-9 Concentration for Inhibition | Outcome |
| Kelly et al.[15] | Chlamydia trachomatis | 1:100 to 1:800 dilutions | Marked antichlamydial activity |
| Benes & McCormack[16] | Chlamydia trachomatis | 100 µg/mL | 84-95% reduction in inclusions |
| Benes & McCormack[16] | Chlamydia trachomatis | 100 - 5,000 µg/mL | Dose-related 19-84% reduction in inclusions |
| In vitro studies (review)[17] | Neisseria gonorrhoeae | Data not specified | Inhibitory activity |
| In vitro studies (review)[17] | Herpes Simplex Viruses | Data not specified | Inhibitory activity |
| In vitro studies (review)[17] | HIV | Data not specified | Inhibitory activity |
Table 3: Cytotoxicity of this compound in In Vitro Assays
| Study | Cell Type | N-9 Concentration (LC50) | Assay Duration |
| Buttar et al.[18] | T51B rat liver cells | 24 µg/mL | 24 hours |
| Fichorova et al.[19] | Cervical epithelial cells | ~100 µg/mL | 1 hour |
| Fichorova et al.[19] | Vaginal epithelial cells | ~100 µg/mL | 1 hour |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is a generalized method based on common practices described in the literature for assessing the cytotoxicity of N-9 on epithelial cells using a tetrazolium salt (MTT) based assay.[19]
Objective: To determine the concentration of N-9 that is toxic to a monolayer of cultured epithelial cells.
Materials:
-
Cervical or vaginal epithelial cell line (e.g., HeLa, Vk2/E6E7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed epithelial cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
N-9 Treatment: Prepare serial dilutions of N-9 in cell culture medium. Remove the old medium from the cells and add the N-9 dilutions to the wells in triplicate. Include a "cells only" control with fresh medium.
-
Incubation: Incubate the plate for a specified period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.[20]
-
MTT Addition: After incubation, remove the N-9 containing medium and wash the cells gently with PBS. Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each N-9 concentration compared to the untreated control. The LC50 (the concentration that causes 50% cell death) can be determined by plotting the percentage of cytotoxicity against the N-9 concentration.
In Vitro Viral Inactivation Assay
This protocol outlines a general procedure to assess the ability of N-9 to inactivate a virus, such as HIV-1, before it infects target cells.[21]
Objective: To determine the concentration of N-9 required to inactivate cell-free virus.
Materials:
-
Virus stock of known titer (e.g., HIV-1)
-
Target cells susceptible to viral infection (e.g., CD4+ T-cell line for HIV-1)
-
Cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Assay to quantify viral infection (e.g., p24 ELISA for HIV-1, plaque assay, or reporter gene assay)
Procedure:
-
Virus-N-9 Incubation: In a separate tube, mix a standard amount of virus with serial dilutions of N-9. Include a "virus only" control. Incubate this mixture for a short period (e.g., 10 minutes) at room temperature or 37°C.[22]
-
Infection of Target Cells: Add the virus-N-9 mixture to wells containing the target cells. To minimize the cytotoxic effects of N-9 on the target cells, the mixture can be diluted before adding it to the cells.
-
Incubation: Incubate the infected cells for a period sufficient for viral replication to occur (e.g., 3-7 days for HIV-1).
-
Quantification of Infection: After the incubation period, quantify the level of viral infection in each well using an appropriate assay. For example, collect the cell culture supernatant to measure HIV-1 p24 antigen levels by ELISA.
-
Data Analysis: Calculate the percentage of viral inactivation for each N-9 concentration compared to the "virus only" control. The IC50 (the concentration that causes 50% inhibition of viral infection) can be determined.
Epithelial Disruption Assay (In Vivo Murine Model)
This protocol is a simplified representation of in vivo studies that have been conducted to assess the impact of N-9 on the cervicovaginal epithelium in a mouse model.[3][11]
Objective: To evaluate the histological changes in the cervicovaginal epithelium following N-9 application.
Materials:
-
Female mice (e.g., BALB/c)
-
This compound solution (e.g., 1% in saline)
-
Saline (control)
-
Vaginal applicator or micropipette
-
Anesthesia
-
Dissection tools
-
Formalin or other fixative
-
Histology processing reagents (paraffin, hematoxylin, and eosin)
-
Microscope
Procedure:
-
Hormonal Synchronization (Optional): To standardize the stage of the estrous cycle, mice can be treated with hormones like medroxyprogesterone acetate.
-
N-9 Application: Under light anesthesia, intravaginally administer a small volume (e.g., 20 µL) of N-9 solution to the mice. A control group should receive saline.
-
Time Course: Euthanize groups of mice at different time points after N-9 application (e.g., 2, 4, 8, 24 hours) to observe the progression of epithelial changes.[3]
-
Tissue Collection and Fixation: Dissect the female reproductive tract and fix the cervix and vagina in formalin.
-
Histological Processing: Process the fixed tissues, embed them in paraffin, and cut thin sections.
-
Staining and Analysis: Stain the tissue sections with hematoxylin and eosin (H&E). Examine the sections under a microscope to assess for epithelial sloughing, inflammation, and other signs of tissue damage.
-
Scoring: A semi-quantitative scoring system can be used to grade the severity of epithelial damage.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows related to the study of this compound.
Caption: N-9 induced pro-inflammatory signaling pathway.
Caption: Workflow for in vitro cytotoxicity assay.
References
- 1. cervicalbarriers.org [cervicalbarriers.org]
- 2. raf.bioscientifica.com [raf.bioscientifica.com]
- 3. Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonoxynol‐9 for preventing vaginal acquisition of HIV infection by women from men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound spermicide for prevention of vaginally acquired HIV and other sexually transmitted infections: systematic review and meta-analysis of randomised controlled trials including more than 5000 women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ineffective in preventing HIV infection [who.int]
- 8. The molecular basis of this compound-induced vaginal inflammation and its possible relevance to human immunodeficiency virus type 1 transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of frequent this compound use on the vaginal and cervical mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cervicovaginal colposcopic lesions associated with five this compound vaginal spermicide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Nonoxynol‐9 for preventing vaginal acquisition of sexually transmitted infections by women from men - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activity of the spermicide this compound against Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of growth of Chlamydia trachomatis by this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The influence of this compound-containing spermicides on urogenital infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inactivation of human immunodeficiency virus type 1 by this compound, C31G, or an alkyl sulfate, sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Nonoxynol-9 as a Positive Control in Microbicide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nonoxynol-9 (N-9) as a positive control in the preclinical evaluation of candidate microbicides. N-9, a non-ionic surfactant with potent spermicidal activity, has a well-documented history in microbicide research. Its known effects on host cells and microbes, including its detrimental impact on the vaginal epithelium and microflora, make it an essential benchmark for assessing the potential toxicity and disruptive capacity of new chemical entities.
Rationale for Using this compound as a Positive Control
This compound serves as a critical positive control due to its multifaceted biological effects:
-
Disruption of Cellular Membranes: As a detergent, N-9 disrupts the lipid bilayers of both pathogens and host cells, leading to cell lysis. This non-specific mechanism of action provides a clear endpoint for cytotoxicity and antimicrobial assays.
-
Induction of Inflammation: N-9 has been shown to induce the production of pro-inflammatory cytokines and chemokines in vaginal epithelial cells, offering a model for assessing the inflammatory potential of new microbicides.
-
Alteration of Vaginal Flora: Its toxicity towards commensal Lactobacillus species, particularly hydrogen peroxide (H₂O₂)-producing strains, highlights its potential to disrupt the protective vaginal microbiome.
-
Compromised Epithelial Barrier Function: N-9 can damage the integrity of the vaginal epithelial barrier, a critical factor in preventing pathogen entry.
-
Clinical Trial Data: Extensive clinical trial data for N-9, which demonstrated a lack of efficacy in preventing HIV transmission and a potential for increased risk, provides a valuable in vivo comparator for preclinical findings.[1][2]
Key Applications of this compound as a Positive Control
N-9 is an appropriate positive control in a range of in vitro and ex vivo assays designed to evaluate the safety and efficacy of candidate microbicides.
Cytotoxicity Assays
To determine the concentration at which a candidate microbicide becomes toxic to host cells, N-9 is used to establish a baseline of detergent-induced cytotoxicity.
Anti-HIV and Antimicrobial Assays
While N-9 exhibits in vitro activity against various sexually transmitted pathogens, its low therapeutic index (the ratio of its cytotoxic concentration to its effective concentration) serves as a cautionary benchmark.[1]
Effects on Vaginal Flora
Assessing the impact of a new microbicide on the viability of beneficial Lactobacillus species is crucial. N-9 provides a clear example of a compound that negatively affects this critical component of the vaginal microbiome.
Epithelial Integrity Assays
The ability of a microbicide to maintain the integrity of the epithelial barrier is paramount. N-9 is used to demonstrate the disruption of this barrier.
Pro-inflammatory Response Assays
N-9 can be used to stimulate the release of pro-inflammatory cytokines from epithelial cells, providing a positive control for assays measuring the inflammatory potential of test compounds.
Quantitative Data Summary
The following tables summarize quantitative data for this compound across various experimental platforms.
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Exposure Time | IC₅₀ / CC₅₀ (µg/mL) | Reference |
| T51B (rat liver) | Cytotoxicity | 24 h | LC₅₀: 24 | [3] |
| HeLa (cervical) | Toxicity | 6 h | Toxic at ≥ 50 | [4] |
| U-937 (monocytic) | Cytotoxicity | 48 h | CC₅₀: 0.6 | |
| PBMCs | Cytotoxicity | Not Specified | Non-toxic at 1:1000 dilution | [5] |
| Macrophages | Cytotoxicity | Not Specified | Non-toxic at 1:1000 dilution | [5] |
Table 2: In Vitro Anti-HIV-1 Activity of this compound
| Cell Line/System | Virus Strain | Assay Type | IC₅₀ (µg/mL) | Reference |
| Lymphocytes | Not Specified | Not Specified | Active at 100 | [1] |
Table 3: Effects of this compound on Vaginal Flora
| Bacterial Species | Effect | Concentration | Reference |
| Lactobacillus acidophilus | Toxic | Not Specified | |
| H₂O₂-producing Lactobacilli | More susceptible to toxicity | Not Specified | |
| Escherichia coli | Increased colonization | Not Specified |
Table 4: In Vivo Pro-inflammatory Effects of this compound in Cervicovaginal Secretions
| Cytokine/Chemokine | Change after Multiple N-9 Applications | Reference |
| IL-1α | Increased | [6][7] |
| IL-1β | Increased | [6][7] |
| IL-8 | Increased | [6][7] |
| SLPI | Decreased | [7] |
| sTNF-RI | Increased | [7] |
| sTNF-RII | Increased | [7] |
| IL-1ra | Increased | [7] |
Experimental Protocols
The following are detailed protocols for key experiments using this compound as a positive control.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a test compound on a relevant cell line (e.g., HeLa, VK2/E6E7) with N-9 as a positive control.
Materials:
-
Selected epithelial cell line (e.g., HeLa)
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Test compound stock solution
-
This compound stock solution (e.g., 1% w/v in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound and this compound in complete culture medium. Include a "cells only" control (medium alone) and a "no cells" blank (medium alone).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions, N-9 dilutions, or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) under standard cell culture conditions.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no cells" blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC₅₀ value for both the test compound and N-9 using a dose-response curve.
Protocol: Assessment of Effects on Lactobacillus Viability
Objective: To evaluate the impact of a test compound on the viability of a representative Lactobacillus species (e.g., L. crispatus), using N-9 as a positive control for bactericidal/bacteriostatic effects.
Materials:
-
Lactobacillus species (e.g., L. crispatus)
-
MRS broth and agar
-
96-well microtiter plates
-
Test compound stock solution
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow the Lactobacillus strain to the mid-logarithmic phase in MRS broth.
-
Compound Preparation: Prepare serial dilutions of the test compound and this compound in MRS broth in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the Lactobacillus culture.
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
-
Viability Assessment (Option 1 - Optical Density): Measure the optical density (OD) at 600 nm to assess bacterial growth.
-
Viability Assessment (Option 2 - Colony Forming Units): Plate serial dilutions from each well onto MRS agar plates, incubate, and count the colony-forming units (CFUs).
-
Data Analysis: Compare the OD readings or CFU counts of the treated wells to the untreated control to determine the percentage of growth inhibition.
Protocol: Epithelial Barrier Integrity Assessment using Transepithelial Electrical Resistance (TEER)
Objective: To measure the effect of a test compound on the integrity of a polarized epithelial cell monolayer using TEER, with N-9 as a positive control for barrier disruption.
Materials:
-
Epithelial cell line capable of forming tight junctions (e.g., Caco-2, HEC-1A)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
Test compound stock solution
-
This compound stock solution
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
Procedure:
-
Cell Seeding: Seed the epithelial cells onto the apical side of the Transwell® inserts and culture until a confluent monolayer with stable TEER values is formed.
-
TEER Baseline Measurement: Measure the initial TEER of each Transwell® insert.
-
Treatment: Add the test compound and this compound dilutions to the apical compartment of the inserts. Include an untreated control.
-
Incubation: Incubate for the desired exposure time.
-
TEER Measurement: At various time points, measure the TEER of each insert.
-
Data Analysis: Subtract the resistance of a blank insert from the measured resistance and multiply by the surface area of the insert to obtain the TEER value (in Ω·cm²). Express the results as a percentage of the initial TEER value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in microbicide research.
References
- 1. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo: the story of nonoxynol 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of nonoxynol 9 on HeLa 229 cells and primary monkey cervical epithelial cells infected with Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The molecular basis of this compound-induced vaginal inflammation and its possible relevance to human immunodeficiency virus type 1 transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Formulation of Nonoxynol-9 Gels and Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the laboratory-scale formulation of Nonoxynol-9 (N-9) into two common dosage forms for vaginal drug delivery: semi-solid gels and soluble films. The protocols outlined below cover the preparation of these formulations, along with essential quality control procedures, including quantification of the active pharmaceutical ingredient (API) and in vitro drug release testing.
Introduction
This compound is a non-ionic surfactant widely used as a spermicidal agent in various contraceptive products.[1][2] Its mechanism of action involves the disruption of the sperm cell membrane, leading to immobilization.[2] For effective delivery, N-9 is commonly formulated into gels, foams, suppositories, and films.[1][2] The formulation of these dosage forms requires careful selection of excipients to ensure appropriate physical properties, stability, and drug release characteristics.
This document provides laboratory procedures for the formulation of N-9 gels and films, intended to serve as a guide for research and development purposes.
Materials and Equipment
Materials
-
This compound, USP grade
-
Hydroxyethyl cellulose (HEC)
-
Propylene glycol
-
Methylparaben
-
Sorbic acid
-
Sodium hydroxide
-
Polyvinyl alcohol (PVA)
-
Glycerin (plasticizer)
-
Purified water (deionized or distilled)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer components
-
Simulated Vaginal Fluid (SVF) components (preparation detailed in protocols)
Equipment
-
Analytical balance
-
pH meter
-
Magnetic stirrer with heating plate
-
Overhead mechanical stirrer
-
Homogenizer (optional, for gels)
-
Viscometer (e.g., Brookfield RVT)
-
Hot plate
-
Drying oven or controlled environment chamber
-
Film casting equipment (e.g., casting knife, flat glass plates)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
UV-Vis Spectrophotometer
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
Standard laboratory glassware
Formulation Protocols
This compound Gel Formulation
This protocol is adapted from a formulation disclosed in U.S. Patent 5,512,289.
3.1.1 Gel Formulation Composition
| Ingredient | Function | Percentage (% by Weight) |
| Purified Water | Vehicle | 76.08 |
| Propylene Glycol | Co-solvent/Humectant | 17.00 |
| Hydroxyethyl cellulose | Gelling agent | 2.30 |
| This compound | Active Ingredient | 2.20 |
| Polyethoxylated castor oil | Solubilizer | 2.00 |
| Methylparaben | Preservative | 0.20 |
| Sorbic Acid | Preservative | 0.20 |
| Sodium Hydroxide | pH adjuster | 0.02 |
3.1.2 Gel Preparation Protocol
-
Premixing: In a suitable vessel, premix the this compound and polyethoxylated castor oil at 50°C with gentle stirring until a homogenous mixture is formed.
-
Aqueous Phase Preparation:
-
In a separate beaker, dissolve the methylparaben and sorbic acid in a portion of the propylene glycol (e.g., 35g for a 1kg batch) by heating to 80°C with stirring until the solution is clear.
-
Add this solution to the purified water in the main manufacturing vessel.
-
Measure the pH of the aqueous phase. It is expected to be acidic (around pH 3.5). Adjust the pH to approximately 4.5-5.0 using a 10% sodium hydroxide solution.
-
-
Dispersion of Gelling Agent:
-
In a separate beaker, disperse the hydroxyethyl cellulose in the remaining propylene glycol (e.g., 50g for a 1kg batch) and mix at high speed until a uniform dispersion is achieved.
-
Slowly add this dispersion to the aqueous phase in the main vessel under continuous medium-speed stirring.
-
-
Mixing and Homogenization: Continue mixing the solution at medium speed for a minimum of three hours to ensure complete hydration of the gelling agent and formation of a uniform gel.
-
Incorporation of Active Ingredient: Slowly add the premixed this compound/solubilizer blend to the gel base with continuous mixing until the final gel is clear and homogenous.
-
Final Quality Control: Measure the final pH and viscosity of the gel. The target viscosity for this formulation is approximately 110,000 cPs.
This compound Film Formulation
This protocol is a general method based on the solvent casting technique, commonly used for preparing polymeric films for drug delivery.
3.2.1 Film Formulation Composition
| Ingredient | Function | Percentage (% w/w of dry film) - Example |
| Polyvinyl alcohol (PVA) | Film-forming polymer | 65.0 |
| This compound | Active Ingredient | 28.0 |
| Glycerin | Plasticizer | 7.0 |
| Purified Water | Solvent | q.s. (removed during drying) |
3.2.2 Film Preparation Protocol
-
Polymer Solution Preparation:
-
Slowly add the polyvinyl alcohol to a vortex of purified water at an elevated temperature (e.g., 80-90°C) with continuous stirring.
-
Continue to stir the solution until the PVA is completely dissolved and the solution is clear. Allow the solution to cool to room temperature.
-
-
Incorporation of API and Plasticizer:
-
In a separate vessel, dissolve the this compound in a small amount of purified water.
-
Add the glycerin (plasticizer) and the this compound solution to the cooled polymer solution.
-
Mix thoroughly until a homogenous solution is obtained. The resulting solution should be free of air bubbles. If necessary, allow the solution to stand or place it in an ultrasonic bath to remove entrapped air.
-
-
Film Casting:
-
Carefully pour a predetermined amount of the polymeric solution onto a flat, level casting surface (e.g., a glass plate or a petri dish).
-
Spread the solution evenly using a casting knife or by tilting the surface to achieve a uniform thickness.
-
-
Drying:
-
Dry the cast film in a drying oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated. The drying time will depend on the film thickness and drying temperature.
-
Alternatively, the film can be air-dried in a controlled environment.
-
-
Film Cutting and Packaging:
-
Once dried, carefully peel the film from the casting surface.
-
Cut the film into the desired size (e.g., 2.5 x 2.5 inches).
-
Store the films in airtight, moisture-proof packaging.
-
Quality Control Protocols
Quantification of this compound by RP-HPLC
This protocol is based on a validated method for the determination of this compound in gel formulations.[3][4]
4.1.1 Chromatographic Conditions
| Parameter | Condition |
| Column | Nucleosil Cyano or C18 (e.g., Waters Nova-Pak, C18, 3.9mm) |
| Mobile Phase | Methanol:Water (83:17, v/v)[3][4] or (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 289 nm[3][4] or 280 nm |
| Column Temperature | 30°C |
4.1.2 Standard and Sample Preparation
-
Standard Stock Solution (e.g., 2 mg/mL): Accurately weigh 200 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with HPLC grade methanol.
-
Working Standard Solution (e.g., 0.2 mg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.
-
Sample Preparation (Gel): Accurately weigh approximately 1.0 g of the this compound gel into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate to dissolve the gel. Dilute to volume with the mobile phase and mix well. Filter a portion of the solution through a 0.45 µm filter before injection.
-
Sample Preparation (Film): Accurately weigh a film of known dimensions. Place the film in a volumetric flask and dissolve it in a known volume of mobile phase. Ensure the film is completely dissolved before filtering and injection.
4.1.3 Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (R²) | ≥ 0.999 | 0.9997 (over 0.05-0.35 mg/mL)[3][4] |
| Precision (%RSD) | ≤ 2.0% | < 1.0%[3][4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.87 - 100.04%[3][4] |
In Vitro Drug Release Testing
This is a general protocol for assessing the release of this compound from gel and film formulations.
4.2.1 Test Conditions
| Parameter | Gel Formulation | Film Formulation |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 1 (Basket) or 2 (Paddle) |
| Dissolution Medium | Simulated Vaginal Fluid (SVF), pH 4.2 | Simulated Vaginal Fluid (SVF), pH 4.2 |
| Medium Volume | 500 or 900 mL | 500 or 900 mL |
| Temperature | 37 ± 0.5°C | 37 ± 0.5°C |
| Paddle Speed | 50 rpm | 50 rpm |
| Basket Speed | N/A | 50 or 100 rpm |
| Sampling Times | 5, 15, 30, 45, 60, 90, 120 minutes | 5, 10, 15, 30, 45, 60 minutes |
4.2.2 Preparation of Simulated Vaginal Fluid (SVF)
A commonly cited recipe for SVF (Owen and Katz, 1999) consists of:
| Component | Quantity per 1 L |
| Sodium chloride | 3.51 g |
| Potassium hydroxide | 1.40 g |
| Calcium hydroxide | 0.222 g |
| Bovine serum albumin | 0.018 g |
| Lactic acid | 2.00 g |
| Acetic acid | 1.00 g |
| Glycerol | 0.16 g |
| Urea | 0.4 g |
| Glucose | 5.0 g |
| Adjust pH to 4.2 with HCl or NaOH. |
4.2.3 Release Study Protocol
-
Apparatus Setup: Set up the dissolution apparatus according to the parameters in Table 4.2.1. Allow the dissolution medium to equilibrate to 37°C.
-
Sample Introduction:
-
Gel: Accurately weigh a sample of the gel and carefully place it at the bottom of the dissolution vessel.
-
Film: Place one film in each basket or at the bottom of each vessel.
-
-
Test Execution: Start the apparatus and begin sampling at the predetermined time points. At each time point, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Analyze the withdrawn samples for this compound content using the validated HPLC method described in section 4.1.
Visualizations
Experimental Workflows
References
- 1. saginawpublichealth.org [saginawpublichealth.org]
- 2. 12 FAQs About VCF for Birth Control: Efficacy, How to, Tips [healthline.com]
- 3. An evaluation of the amount of this compound remaining in the vagina up to 4 h after insertion of a vaginal contraceptive film (VCF) containing 70 mg this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
techniques for measuring Nonoxynol-9 concentration in biological samples
For Immediate Release
This document provides detailed application notes and protocols for the quantitative determination of Nonoxynol-9 in various biological samples. Designed for researchers, scientists, and drug development professionals, these guidelines offer a comprehensive overview of established analytical techniques, enabling accurate and reproducible measurements critical for pharmacokinetic studies, formulation development, and safety assessments.
This compound, a widely used non-ionic surfactant and spermicidal agent, requires sensitive and specific analytical methods to elucidate its behavior in biological systems.[1] This guide focuses on two primary, validated techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a brief overview of Gas Chromatography-Mass Spectrometry (GC-MS) is provided.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key quantitative parameters of the detailed methods, offering a clear comparison to aid in your selection process.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | LC-MS/MS Method |
| Analyte | This compound | This compound | This compound |
| Matrix | Dosage Form | Gel Formulation | Rabbit Plasma & Vaginal Fluid |
| Linearity Range | 0.50 - 1.50 mg/mL | 0.05 - 0.35 mg/mL | 0.195 - 100 ng/mL |
| **Correlation Coefficient (R²) ** | 0.999 | 0.9997 | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.0065 µg/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | Not Specified | Not Specified | 0.195 ng/mL |
| Recovery | 97 - 103% | 99.87 - 100.04% | Not Specified |
| Precision (%RSD) | < 2% | < 1.0% (Intra- & Inter-day) | < 15% (Intra- & Inter-batch) |
| Accuracy (% Bias) | Not Specified | Not Specified | < ± 15% (Intra- & Inter-batch) |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound, particularly in simpler matrices or when high sensitivity is not the primary requirement.
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for this compound quantification by HPLC-UV.
Protocol 1: Analysis of this compound in Dosage Forms
This protocol is adapted from a method developed for the estimation of this compound in a drug product.[2]
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Waters Nova-Pak C18 column (3.9 mm i.d.) or equivalent
2. Chromatographic Conditions:
-
Mobile Phase: Methanol: water (80:20 v/v)[2]
-
Flow Rate: 1 mL/min[2]
-
Column: Waters Nova-Pak, C18, 3.9mm[2]
-
Detection Wavelength: 280 nm[2]
-
Injection Volume: Not specified, typically 10-20 µL
3. Standard Preparation:
-
Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.50 to 1.50 mg/mL.[2]
-
Filter all standard solutions through a 0.45 µm nylon filter before injection.
4. Sample Preparation:
-
For a sponge dosage form, weigh an amount of sponge equivalent to one sponge (approximately 7 grams).
-
Transfer to a volumetric flask and add the mobile phase to extract the this compound.
-
Make up to the final volume with the mobile phase.
-
Filter the sample extract through a 0.45 µm nylon filter before injection.
5. System Suitability:
-
Inject a blank (mobile phase) followed by at least five replicate injections of a working standard solution.
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is less than 2%.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.999.[2]
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Analysis of this compound in a Gel Formulation
This protocol is based on a method for determining this compound in a commercial gel formulation.[3]
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nucleosil Cyano column or equivalent
2. Chromatographic Conditions:
-
Mobile Phase: Methanol: water (83:17 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column: Nucleosil Cyano[3]
-
Detection Wavelength: 289 nm[3]
-
Injection Volume: 10 µL[3]
3. Standard Preparation:
-
Prepare a stock solution of this compound in HPLC grade methanol.
-
Prepare a working standard solution with a final concentration of 0.2 mg/mL in the mobile phase.
-
Generate calibration standards by serial dilution in the mobile phase to cover the concentration range of 0.05-0.35 mg/mL.[3]
4. Sample Preparation:
-
Accurately weigh about 1.0 g of the this compound sample gel and dissolve it in 100 mL of the mobile phase.[3]
-
Filter the sample solution through a 0.45 µm filter unit before injecting it into the LC system.[3]
5. Data Analysis:
-
Establish a linear calibration graph over the range of 0.05-0.35 mg/mL.[3]
-
The correlation coefficient (R²) should be approximately 0.9997.[3]
-
Calculate the concentration of this compound in the gel sample based on the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in complex biological matrices like plasma, LC-MS/MS is the method of choice.
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for this compound quantification by LC-MS/MS.
Protocol: Analysis of this compound in Rabbit Plasma and Vaginal Fluid
This protocol is based on a validated method for the quantitative determination of this compound in rabbit plasma and simulated vaginal fluid.[4]
1. Materials and Reagents:
-
This compound reference standard
-
Phenacetin (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Triple distilled water
-
Thermo Accucore C18 column (150 mm × 4.6mm, 5 µm) or equivalent
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Column: Thermo Accucore C18 (150 mm × 4.6mm, 5 µm)[4]
-
Mobile Phase: Acetonitrile: 0.1% formic acid in triple distilled water (90:10, v/v)[4]
-
Flow Rate: Not specified, typically 0.5-1.0 mL/min for a 4.6 mm i.d. column.
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+)[4]
-
MRM Transitions:
3. Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard (Phenacetin) in an appropriate solvent.
-
Prepare calibration standards by spiking blank plasma or simulated vaginal fluid with known amounts of this compound to achieve a concentration range of 0.195-100 ng/mL.[4]
-
For sample preparation, use a simple protein precipitation method.[1] A typical procedure involves adding a precipitating agent (e.g., acetonitrile) to the biological sample, vortexing, and then centrifuging to pellet the precipitated proteins. The clear supernatant is then transferred for injection. A small sample volume of 50 µL of plasma is sufficient.[1]
4. Data Analysis:
-
Quantify the analyte and internal standard peaks using the instrument's software.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for routine quantification in biological fluids due to the low volatility and complex nature of this compound, GC-MS methods have been developed, particularly for forensic applications.[5][6] These methods are valuable for identifying this compound in complex matrices. A detection limit of 2.14 µg has been reported for GC-MS analysis.[6] The complexity of the this compound mixture, which consists of dozens of closely related amphiphilic compounds, can present a challenge for GC-MS characterization.[5][6]
Conclusion
The choice of analytical technique for measuring this compound concentration in biological samples is dictated by the specific requirements of the study. HPLC-UV offers a reliable and accessible method for higher concentration ranges, while LC-MS/MS provides the high sensitivity and selectivity needed for pharmacokinetic and low-level detection studies. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of drug development, reproductive health, and toxicology, facilitating the accurate and efficient quantification of this compound.
References
- 1. This compound: Orbitrap LC-MS/MS Reveals Pharmacokinetics & Stability [thermofisher.com]
- 2. ijpbs.com [ijpbs.com]
- 3. turkjps.org [turkjps.org]
- 4. Quantitative determination of microbicidal spermicide 'this compound' in rabbit plasma and vaginal fluid using LC-ESI-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Detection of the Spermicide this compound Via GC-MS | Semantic Scholar [semanticscholar.org]
- 6. Detection of the spermicide this compound via GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Testing Nonoxynol-9 in Combination with Other Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for testing the spermicidal and antimicrobial efficacy of Nonoxynol-9 (N-9) in combination with other agents. The primary goal of these combination studies is to enhance the efficacy of N-9, potentially reduce its concentration to mitigate side effects like mucosal irritation, and broaden its spectrum of activity.
Introduction to this compound and Combination Therapy
This compound is a non-ionic surfactant that has been widely used as a spermicidal agent for decades. Its primary mechanism of action involves the disruption of the sperm cell membrane's lipid bilayer, leading to increased permeability, loss of motility, and cell death.[1] While effective as a spermicide, the high concentrations of N-9 required for reliable contraception can cause vaginal and rectal mucosal irritation, which has been linked to an increased risk of sexually transmitted infections (STIs).[1]
Combination therapy offers a promising strategy to overcome these limitations. By combining N-9 with other spermicidal or antimicrobial agents, it may be possible to achieve synergistic or additive effects, allowing for a reduction in the concentration of N-9 needed for efficacy. This approach could lead to the development of safer and more effective contraceptive and microbicidal products. This document outlines the experimental design and detailed protocols for evaluating such combinations.
Potential Combination Agents
A variety of agents can be considered for combination with this compound. These can be broadly categorized as:
-
Chelating Agents: Compounds like Ethylenediaminetetraacetic acid (EDTA) can enhance the spermicidal activity of N-9.
-
Metal Salts: Zinc acetate has been investigated for its potential to reduce N-9-induced irritation while potentially increasing its efficacy.
-
Natural Compounds: Plant-derived substances with inherent spermicidal or antimicrobial properties are attractive candidates. Examples include:
-
Curcumin: The active component of turmeric, it has demonstrated sperm-immobilizing effects.[2][3]
-
Neem Oil (from Azadirachta indica): Traditionally used for its medicinal properties, neem oil and its extracts have shown potent spermicidal activity.[2][4]
-
Saponins (from Sapindus species): These natural surfactants can disrupt cell membranes and have been shown to have spermicidal effects.[2]
-
-
Antimicrobial Peptides: These are naturally occurring or synthetic peptides with broad-spectrum antimicrobial activity that could complement the activity of N-9.
Experimental Design and Workflow
A systematic approach is crucial for evaluating the efficacy and safety of this compound combination therapies. The following workflow outlines the key experimental stages.
Caption: A generalized workflow for the development and testing of this compound combination therapies.
In Vitro Efficacy Assessment: Spermicidal Activity
Sander-Cramer Assay (Qualitative)
This assay provides a rapid determination of the minimum effective concentration (MEC) of a spermicidal agent required to immobilize 100% of sperm within a short time frame.
Protocol:
-
Semen Sample Preparation: Obtain fresh human semen samples from healthy donors after a period of 2-3 days of abstinence. Allow the semen to liquefy at 37°C for 30 minutes. Perform a preliminary microscopic examination to ensure normal sperm count and motility.
-
Preparation of Test Solutions: Prepare serial dilutions of this compound, the combination agent, and their mixtures in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Assay Procedure:
-
Pipette 0.2 mL of a test solution into a microcentrifuge tube.
-
Add 0.05 mL of liquefied semen to the tube and start a stopwatch simultaneously.
-
Gently mix the contents.
-
Immediately place a drop of the mixture onto a clean microscope slide and cover with a coverslip.
-
Examine the slide under a phase-contrast microscope at 400x magnification.
-
Record the time taken for 100% of the sperm to become immotile. The MEC is the lowest concentration that causes complete immobilization within 20 seconds.[4]
-
Computer-Assisted Semen Analysis (CASA) (Quantitative)
CASA provides objective and detailed quantitative data on sperm motility parameters.
Protocol:
-
Sample Preparation: Prepare semen samples and test solutions as described for the Sander-Cramer assay.
-
Incubation: Mix the semen and test solutions at the desired concentrations and incubate at 37°C for a specified time (e.g., 30 seconds, 1 minute, 5 minutes).
-
CASA Analysis:
-
Load a small aliquot of the mixture into a pre-warmed analysis chamber (e.g., a Makler or Leja chamber).
-
Place the chamber on the heated stage of the CASA microscope.
-
Analyze the sample according to the CASA system's instructions to determine parameters such as:
-
Total motility (%)
-
Progressive motility (%)
-
VCL (curvilinear velocity)
-
VSL (straight-line velocity)
-
VAP (average path velocity)
-
ALH (amplitude of lateral head displacement)
-
BCF (beat cross frequency)
-
-
Synergy Analysis: Checkerboard Assay
The checkerboard assay is a common method to evaluate the interaction between two antimicrobial or spermicidal agents. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
Protocol:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the combination agent at a concentration of at least 10x the expected MEC.
-
Plate Setup:
-
In a 96-well microtiter plate, create serial dilutions of this compound along the x-axis (columns) and the combination agent along the y-axis (rows).
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include control wells for each agent alone and a growth control (semen with buffer only).
-
-
Inoculation: Add a standardized suspension of motile sperm to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 seconds for rapid spermicidal effect).
-
Assessment: Determine the MEC of each agent alone and in combination by observing for 100% sperm immobilization.
-
FIC Index Calculation:
-
FIC of Agent A = (MEC of Agent A in combination) / (MEC of Agent A alone)
-
FIC of Agent B = (MEC of Agent B in combination) / (MEC of Agent B alone)
-
FIC Index = FIC of Agent A + FIC of Agent B
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 1.0: Additive
-
1.0 to 4.0: Indifference
-
4.0: Antagonism
-
In Vitro Safety Assessment: Cytotoxicity
It is crucial to assess the toxicity of this compound combinations on vaginal and cervical epithelial cells to ensure that the formulation is not harmful to the vaginal mucosa. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Culture: Culture a relevant human vaginal or cervical epithelial cell line (e.g., VK2/E6E7, HeLa) in appropriate culture medium until confluent.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound, the combination agent, and their mixtures for a specified duration (e.g., 24 hours). Include untreated cells as a control.
-
MTT Assay:
-
After the incubation period, remove the treatment medium.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the CC50 (the concentration that causes a 50% reduction in cell viability).
Data Presentation
All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Spermicidal Efficacy of this compound in Combination with Agent X
| Treatment | MEC (µg/mL) - Sander-Cramer | EC50 (µg/mL) - CASA |
| This compound | ||
| Agent X | ||
| N-9 + Agent X (Ratio 1:1) | ||
| N-9 + Agent X (Ratio 1:2) | ||
| N-9 + Agent X (Ratio 2:1) |
Table 2: Synergy Analysis of this compound and Agent X using Checkerboard Assay
| Combination Ratio (N-9:Agent X) | FIC Index | Interpretation |
| 1:1 | ||
| 1:2 | ||
| 2:1 |
Table 3: Cytotoxicity of this compound in Combination with Agent X on Vaginal Epithelial Cells (VK2/E6E7)
| Treatment | CC50 (µg/mL) |
| This compound | |
| Agent X | |
| N-9 + Agent X (Synergistic Ratio) |
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate key concepts and workflows described in these protocols.
Caption: Mechanism of action of this compound on sperm cells.
Caption: Logical layout of a checkerboard assay for synergy testing.
Caption: Signaling pathway of the MTT assay for cell viability.
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the pre-clinical evaluation of this compound in combination with other agents. By systematically assessing spermicidal and antimicrobial efficacy, synergy, and cytotoxicity, researchers can identify promising combinations for the development of novel, safer, and more effective vaginal contraceptive and microbicidal products. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data to guide further product development and clinical trials.
References
- 1. Comparative in vitro spermicidal activity of chelating agents and synergistic effect with this compound on human sperm functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ddt.ircabssagroup.com [ddt.ircabssagroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I dose-escalation trial of intravaginal curcumin in women for cervical dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Effect of Nonoxynol-9 on Lactobacillus Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonoxynol-9 is a non-ionic surfactant widely used as a spermicidal agent. Its mechanism of action involves the disruption of cell membranes, which can also affect the viability of vaginal microflora, including beneficial Lactobacillus species.[1][2] Understanding the impact of this compound on Lactobacillus is crucial for developing safe and effective vaginal products. These application notes provide detailed protocols for evaluating the in vitro susceptibility of Lactobacillus species to this compound.
Mechanism of Action of this compound
This compound acts as a detergent, disrupting the lipid bilayer of cell membranes. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This action is not specific to sperm and can affect bacteria, including Lactobacillus.
Caption: Mechanism of this compound on the bacterial cell membrane.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various Lactobacillus strains. It is important to note that hydrogen peroxide (H₂O₂)-producing strains of Lactobacillus have been found to be more susceptible to this compound.[3]
| Lactobacillus Strain Type | MIC₉₀ (%) | Reference |
| All Lactobacillus strains (n=53) | 8% | [3] |
| H₂O₂-producing Lactobacillus strains | 4% | [3] |
| Non-H₂O₂-producing Lactobacillus strains | 16% | [3] |
| Lactobacillus isolates inhibited by ≤1% (wt/vol) | 68.2% of isolates | [4] |
| Lactobacillus isolates resistant to up to 25% (wt/vol) | 31.8% of isolates | [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
Lactobacillus strains (e.g., L. crispatus, L. jensenii, L. gasseri)
-
De Man, Rogosa and Sharpe (MRS) broth
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Inoculum Preparation:
-
Culture the Lactobacillus strain in MRS broth overnight at 37°C in a 5% CO₂ atmosphere.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MRS broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a 2-fold serial dilution of the this compound stock solution in MRS broth in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC (e.g., from 0.015% to 32%).
-
-
Inoculation:
-
Add 100 µL of the prepared Lactobacillus inoculum to each well containing the this compound dilutions.
-
Include a positive control well (inoculum without this compound) and a negative control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 24-48 hours in a 5% CO₂ atmosphere.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC assay.
Materials:
-
Results from the MIC assay
-
MRS agar plates
-
Sterile pipette tips and spreader
Protocol:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh MRS agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 48-72 hours in a 5% CO₂ atmosphere.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterium over time.
Materials:
-
Lactobacillus strain
-
MRS broth
-
This compound solution (at concentrations corresponding to the MIC, 2x MIC, and 4x MIC)
-
Sterile test tubes
-
Sterile saline or PBS
-
MRS agar plates
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the Lactobacillus strain in MRS broth as described in the MIC protocol.
-
-
Exposure:
-
Add the Lactobacillus inoculum to test tubes containing MRS broth with different concentrations of this compound (e.g., MIC, 2x MIC, 4x MIC) and a growth control (no this compound).
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto MRS agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 48-72 hours in a 5% CO₂ atmosphere.
-
Count the number of viable colonies (CFU/mL) at each time point for each concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[5]
-
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for evaluating this compound's effect on Lactobacillus.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nonoxynol-9 Cytotoxicity in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during in vitro cytotoxicity assays involving Nonoxynol-9 (N-9).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
General Questions
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: this compound is a non-ionic surfactant that primarily exerts its cytotoxic effects by disrupting the integrity of the cell membrane. It intercalates into the lipid bilayer, leading to increased membrane permeability, loss of intracellular components, and eventual cell lysis. At lower concentrations or in certain cell types, it can also induce apoptosis.
Q2: How does this compound induce apoptosis?
A2: this compound can trigger apoptosis through both caspase-dependent and -independent pathways. Evidence suggests that N-9 treatment can lead to an upregulation of Fas receptor (FAS) and Fas ligand (FASLG), initiating the extrinsic apoptosis pathway.[1][2] This leads to the activation of downstream effector caspases, such as caspase-3, culminating in the characteristic features of apoptosis, including DNA fragmentation.[1][2]
Troubleshooting Common Assay Issues
Q3: My MTT/XTT assay results show high variability between replicates when testing this compound. What could be the cause?
A3: High variability in tetrazolium-based assays like MTT and XTT can stem from several factors when working with a surfactant like this compound:
-
Incomplete Solubilization of Formazan Crystals: this compound can interfere with the complete dissolution of the formazan product. Ensure thorough mixing after adding the solubilization buffer and visually inspect the wells for any remaining crystals before reading the plate.
-
Interaction with Assay Reagents: As a detergent, N-9 might directly interact with the MTT or XTT reagents, leading to false-positive or false-negative results. It is crucial to include a control where N-9 is added to the medium in the absence of cells to check for any direct reduction of the tetrazolium salt.
-
Cell Clumping: N-9's effect on cell membranes can cause cells to clump, leading to uneven distribution in the wells and, consequently, variable results. Ensure a single-cell suspension before and during plating.
-
Pipetting Errors: Due to the viscous nature of some N-9 solutions, precise pipetting can be challenging. Use calibrated pipettes and ensure accurate dispensing.
Q4: I am observing a high background signal in my LDH cytotoxicity assay with this compound. How can I troubleshoot this?
A4: A high background in an LDH assay can be caused by:
-
Serum in the Culture Medium: Serum contains LDH, which can contribute to a high background reading. It is advisable to use a serum-free medium during the N-9 treatment period.
-
Direct Lysis by High Concentrations of N-9: At high concentrations, this compound can cause rapid and widespread cell lysis, leading to a saturated signal. Ensure your concentration range is appropriate to detect a dose-dependent effect.
-
Mechanical Stress: Excessive or forceful pipetting during reagent addition can cause premature cell lysis. Handle the cells gently throughout the experiment.
Q5: My apoptosis assay (caspase activity or DNA fragmentation) is not showing a clear dose-dependent response to this compound. What should I consider?
A5: A lack of a clear dose-dependent apoptotic response can be due to:
-
Incorrect Time Point: The peak of apoptosis can be transient. It is recommended to perform a time-course experiment to identify the optimal incubation period for detecting apoptosis in your specific cell line.
-
Induction of Necrosis at High Concentrations: At higher concentrations, this compound is more likely to induce necrosis rather than apoptosis due to extensive membrane damage. This can mask the apoptotic phenotype. Consider using a lower concentration range of N-9.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities and apoptotic responses to N-9. What induces apoptosis in one cell line might cause immediate necrosis in another.
-
Assay Sensitivity: Ensure that your apoptosis detection method is sensitive enough. For instance, if you are performing a DNA fragmentation assay by gel electrophoresis, ensure you have a sufficient number of apoptotic cells to visualize the characteristic laddering.
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the literature.
Table 1: Cytotoxic Concentration 50 (CC50) of this compound in Various Cell Lines
| Cell Line | Assay Type | Exposure Time | CC50 (% w/v) | CC50 (µg/mL) |
| HeLa | MTT | 48 hours | ~0.0004% | ~4 |
| VK2/E6E7 | MTT | 48 hours | 0.0005% | 5 |
| U-937 | MTT | 48 hours | 0.0006% | 6 |
| Primary HVKs | MTT | 48 hours | 0.0002% | 2 |
| T51B (Rat Liver) | Viability | 24 hours | - | 24[3] |
HVKs: Human Vaginal Keratinocytes. Data for HeLa, VK2/E6E7, U-937, and Primary HVKs are adapted from a comparative study and converted from percentage for clarity.[4]
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT Cell Viability Assay
This protocol is adapted for adherent cell lines.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the N-9 dilutions. Include untreated cells as a negative control and a vehicle control if a solvent is used to dissolve N-9.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well flat-bottom plates
-
Serum-free cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the dilutions to the appropriate wells.
-
Controls:
-
Spontaneous LDH Release: Untreated cells in serum-free medium.
-
Maximum LDH Release: Cells treated with lysis buffer.
-
Medium Background: Serum-free medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
Caspase-3 Fluorometric Assay
This protocol detects the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell culture plates
-
This compound stock solution
-
Lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-AFC)
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the determined optimal time to induce apoptosis.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Lysate Preparation: Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Reaction: In a 96-well black plate, add the cell lysate, reaction buffer, and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This protocol visualizes the characteristic "ladder" pattern of DNA fragmentation in apoptotic cells.
Materials:
-
Cell culture dishes
-
This compound stock solution
-
Lysis buffer (containing a non-ionic detergent like Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Agarose
-
TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Cell Treatment and Harvest: Treat cells with this compound to induce apoptosis and harvest both adherent and floating cells.
-
Cell Lysis: Lyse the cells in a lysis buffer.
-
RNA and Protein Digestion: Treat the lysate with RNase A followed by Proteinase K to remove RNA and proteins.
-
DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
DNA Precipitation: Precipitate the DNA using ethanol.
-
DNA Resuspension: Resuspend the DNA pellet in TE buffer.
-
Agarose Gel Electrophoresis: Load the DNA samples mixed with loading dye onto a 1.5-2% agarose gel containing a DNA stain.
-
Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic ladder of DNA fragments will be visible in apoptotic samples.
Mandatory Visualizations
Logical Workflow for Troubleshooting Inconsistent MTT Assay Results
Caption: A decision tree for troubleshooting common issues in MTT assays.
Experimental Workflow for Assessing this compound Cytotoxicity```dot
Caption: A simplified diagram of the N-9-induced apoptotic signaling cascade.
References
- 1. This compound induces apoptosis of endometrial explants by both caspase-dependent and -independent apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Sensitivities of Human Immune Cell Lines, Vaginal and Cervical Epithelial Cell Lines, and Primary Cells to Candidate Microbicides Nonoxynol 9, C31G, and Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Nonoxynol-9 concentration for effective spermicidal action
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving Nonoxynol-9 (N-9). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to address common challenges encountered during efficacy testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a non-ionic surfactant. Its primary mechanism involves disrupting the lipid bilayer of the sperm cell membrane.[1] This increases membrane permeability, leading to a loss of intracellular components, irreversible immobilization, and cell death.[1] This action is not specific to sperm and can also affect epithelial cells.[2]
Q2: What is a typical starting concentration for in vitro spermicidal assays? A2: A common effective concentration found in studies is around 100-120 µg/mL. For the Sander-Cramer test, the minimum effective concentration (MEC) that immobilizes 100% of sperm within 20 seconds has been established at 0.12 mg/mL (120 µg/mL).[3] It is recommended to test a range of concentrations (e.g., serial dilutions from 1.0% down to 0.001%) to determine the precise MEC for your specific experimental conditions.[4][5]
Q3: How do pH and osmolarity of the vehicle affect N-9's efficacy? A3: The pH and osmolarity of the delivery vehicle (e.g., gel, film) can significantly influence the diffusion and bioavailability of N-9 in cervical mucus. Studies have shown that spermicidal efficacy can be affected by these parameters, which alter the mass transport of N-9. This is a critical factor to control for ensuring consistent and reproducible results.
Q4: Can this compound degrade during storage or under experimental conditions? A4: this compound is a stable compound. Studies have shown it remains stable under stress conditions, including heat (60°C for 1 hour), UV light (24 hours), and in acidic (1M HCl for 24 hours) or basic (1M NaOH for 4 hours) solutions. It is also stable in biological fluids like plasma at a pH of 4.2 for up to 15 days, including freeze-thaw cycles.[6]
Q5: What are the key differences between Minimum Effective Concentration (MEC) and EC50? A5: MEC (or EC100) is the lowest concentration of a spermicide that causes 100% immobilization of sperm within a very short time frame (typically <30 seconds in the Sander-Cramer assay).[4][5] EC50, on the other hand, is the concentration that produces 50% of the maximum response (e.g., 50% immobilization or cell death) over a longer, defined incubation period. The EC50 for N-9 on sperm motility has been reported at approximately 144.5 µg/mL.[7]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro spermicidal assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in MEC results between experiments. | 1. Inconsistent semen sample quality (e.g., initial motility, viscosity).2. Variation in vehicle pH or osmolarity.3. Inconsistent timing of observation after mixing.4. Temperature fluctuations during the assay. | 1. Standardize semen sample parameters according to WHO 2021 guidelines (e.g., use samples with >70% motility).[4] Allow for complete liquefaction (30-45 min at 37°C).[4][5]2. Prepare the N-9 vehicle with consistent, buffered pH and osmolarity. Report these values in your methodology.3. Strictly adhere to the observation time specified in the protocol (e.g., 20 seconds for Sander-Cramer).[3]4. Perform all steps on a pre-warmed microscope stage or in a temperature-controlled environment (37°C). |
| Sperm show reduced motility in the negative control (vehicle only). | 1. The vehicle itself has spermicidal properties (e.g., inappropriate pH, osmolarity, or chemical components).2. Contamination of reagents or labware.3. Excessive mechanical stress (e.g., harsh vortexing). | 1. Test the vehicle alone to ensure it is inert. The control should show sustained, high sperm motility for the duration of the test.2. Use fresh, sterile physiological saline or another validated buffer as the diluent and control. Ensure all labware is clean.3. Standardize mixing. Use gentle vortexing for a short, consistent duration (e.g., 10 seconds).[5] |
| Observed cytotoxicity in epithelial cell lines at or below the spermicidal MEC. | 1. This is an inherent property of N-9, which disrupts all cell membranes, not just sperm.[1]2. High sensitivity of the specific cell line used. | 1. This is an expected result. The goal is often to find a therapeutic window where the spermicidal concentration is significantly lower than the cytotoxic concentration. Calculate a selectivity index (Cytotoxicity IC50 / Spermicidal EC50).2. Use multiple cell lines (e.g., vaginal and cervical) to assess differential toxicity. Note that endocervical cells may be more sensitive than vaginal keratinocytes. |
| Incomplete sperm immobilization even at high N-9 concentrations. | 1. Inadequate mixing of semen and the N-9 solution.2. High viscosity of the semen sample, preventing N-9 diffusion.3. Incorrect preparation of the N-9 stock solution. | 1. Ensure immediate and thorough (but gentle) mixing after adding semen to the spermicide solution.2. Ensure the semen sample has fully liquefied before use. If hyperviscous, it may need to be discarded as per WHO guidelines.[8][9][10][11][12]3. Verify the concentration and solubility of your N-9 stock. N-9 is soluble in polar organic solvents and water. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various studies.
Table 1: Effective & Cytotoxic Concentrations of this compound
| Parameter | Value (µg/mL) | Assay / Condition | Source |
|---|---|---|---|
| MEC (Minimum Effective Conc.) | 120 | Sander-Cramer Test (<20 sec immobilization) | [3] |
| EC50 (50% Max. Response) | 144.5 | Computer-Assisted Semen Analysis (Motility) | [7] |
| EC50 (with 0.1% EDTA) | 66.4 | Computer-Assisted Semen Analysis (Motility) | [7] |
| LC50 (50% Lethal Conc.) | 24 | Cytotoxicity in Rat Liver Cells (24h exposure) |[13] |
Table 2: Concentrations in Commercial Spermicidal Products
| Formulation Type | N-9 Concentration (% w/w or w/v) | N-9 Dose per Application (mg) | Source |
|---|---|---|---|
| Gel | 2.0% - 4.0% | 52.5, 100, 150 | [4][14] |
| Foam | 12.5% | Varies | [15] |
| Film / Suppository | Varies | 100 |[14] |
Note: A study found that gels with 52.5 mg of N-9 were significantly less effective at preventing pregnancy than those with 100 mg or 150 mg.[14]
Experimental Protocols
Protocol 1: Modified Sander-Cramer Assay for MEC Determination
This protocol details the standard method for determining the Minimum Effective Concentration (MEC) of a spermicidal agent.
1. Materials & Reagents:
-
Test Compound: this compound.
-
Vehicle/Diluent: Physiological saline or phosphate-buffered saline (PBS).
-
Fresh human semen sample from a healthy donor (liquefied for 30-45 minutes at 37°C).[4][5]
-
Microscope slides and coverslips.
-
Phase-contrast microscope with a heated stage (37°C).
-
Calibrated micropipettes and sterile microcentrifuge tubes.
2. Semen Sample Preparation:
-
Collect semen sample according to WHO 2021 guidelines.[8][9][10][11][12]
-
Allow the sample to liquefy completely at 37°C for 30-45 minutes.
-
Perform a basic semen analysis to confirm parameters meet quality standards (e.g., concentration >15 million/mL, progressive motility >32%).
3. Preparation of N-9 Dilutions:
-
Prepare a stock solution of N-9 in the chosen diluent (e.g., 1.0% or 10 mg/mL).[4][5]
-
Perform serial dilutions of the stock solution to create a range of test concentrations (e.g., 0.5%, 0.25%, 0.125%, 0.06%, etc.).
-
Include a negative control tube containing only the diluent.
4. Assay Procedure:
-
Aliquot 250 µL of each N-9 dilution and the negative control into separate, pre-warmed microcentrifuge tubes.[5]
-
To each tube, add 50 µL of the liquefied semen sample.[5]
-
Immediately vortex gently for 10 seconds to ensure thorough mixing.[5]
-
Start a stopwatch.
-
Immediately place a drop of the mixture onto a pre-warmed microscope slide, add a coverslip, and view under the phase-contrast microscope at 400x magnification.
-
Observe for sperm motility. The endpoint is the complete cessation of any sperm movement. This observation must be completed within 20-30 seconds of mixing.[3][4][5]
5. Data Interpretation:
-
The MEC is the lowest concentration of this compound at which 100% of sperm are observed to be immotile within the 20-30 second timeframe.
-
The negative control must show normal, vigorous sperm motility throughout the observation period.
Visualizations: Workflows and Pathways
Experimental Workflow
Signaling Pathway
Troubleshooting Logic
References
- 1. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of the potency of d-propranolol, chlorhexidine and this compound in the Sander-Cramer test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound: Orbitrap LC-MS/MS Reveals Pharmacokinetics & Stability [thermofisher.com]
- 7. Comparative in vitro spermicidal activity of chelating agents and synergistic effect with this compound on human sperm functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WHO laboratory manual for the examination and processing of human semen, 6th ed [who.int]
- 9. Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WHO laboratory manual for the examination and processing of human semen [who.int]
- 11. The Sixth Edition of the WHO Manual for Human Semen Analysis: A Critical Review and SWOT Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Procedure for Semen Analysis as described in the World Health Organization's Laboratory Manual for the Examination and Processing of Human Semen (2021) | Embryo Project Encyclopedia [embryo.asu.edu]
- 13. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Nonoxynol-9 Interference in Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of Nonoxynol-9 (N-9) in cell viability and cytotoxicity assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about this compound and its interaction with common viability assays.
Q1: What is this compound and what is its primary mechanism of action?
This compound (N-9) is an organic compound used as a non-ionic surfactant.[1] It is the active ingredient in most spermicidal products, including creams, gels, foams, and films.[1][2] Its primary mechanism of action is the disruption of cellular membranes.[2][3] As a surfactant, N-9 inserts itself into the lipid bilayer of cell membranes, destabilizing them and altering their permeability.[3] This leads to the leakage of intracellular contents and ultimately results in cell lysis and death.[3][4]
Q2: Why does this compound interfere with MTT and other tetrazolium-based viability assays (e.g., MTS, XTT)?
This compound's interference with tetrazolium-based assays like MTT is due to its direct cytotoxic and membrane-disrupting properties, which fundamentally compromise the assay's core principles.
-
Mitochondrial Damage: The MTT assay measures cell viability by assessing the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals. This compound has been shown to damage mitochondria directly.[5][6] This damage can inhibit the reductase enzymes responsible for MTT conversion, leading to a false-negative signal (i.e., an apparent lack of viability) even if the cell has not fully disintegrated.
-
Membrane Disruption: As a detergent, N-9 disrupts both the plasma membrane and mitochondrial membranes.[3][5] This action not only kills the cell but also releases mitochondrial enzymes and alters the cellular environment in a way that is incompatible with the assay's assumptions of an intact, metabolically active cell.
-
Direct Interaction: Surfactants can potentially interfere with the solubilization of formazan crystals, which is a critical final step in the MTT protocol, leading to inaccurate absorbance readings.[7][8]
Q3: Is the low viability I observe when using this compound a real cytotoxic effect or just assay interference?
It is highly likely a combination of both, but predominantly a true cytotoxic effect. N-9 is a potent cytotoxic agent.[9] Its purpose as a spermicide is to kill cells.[2][4] Therefore, a significant drop in viability is expected. However, as explained in Q2, the surfactant properties of N-9 can also directly interfere with the assay's chemical and biological components, potentially exaggerating the measured cytotoxicity or introducing variability. To distinguish these effects, it is crucial to use an alternative assay that is not based on mitochondrial reductase activity.
Q4: What are the recommended alternative assays for assessing cell viability in the presence of this compound?
Assays that measure different cellular health parameters are recommended. The best alternatives do not rely on mitochondrial enzyme activity.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage. It is an excellent choice as it directly quantifies the membrane disruption caused by N-9.
-
Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[10] Since it assesses lysosomal integrity rather than mitochondrial function, it is a more reliable alternative.
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present in a cell population, which is a robust indicator of metabolically active, viable cells.[11][12][13] This method is generally very sensitive and less prone to interference from surfactants.
-
Trypan Blue Exclusion Assay: This is a simple, microscopy-based method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[11] It provides a direct count of live and dead cells.
Section 2: Troubleshooting and Experimental Design
This section provides guidance on common problems and how to design robust experiments when working with this compound.
Problem: My results with MTT/MTS assays are inconsistent when using N-9.
-
Cause: This is expected due to the multiple interference mechanisms of N-9. The rate of cell lysis, mitochondrial damage, and potential interaction with formazan crystals can vary depending on N-9 concentration, incubation time, and cell type.
-
Solution: Switch to a recommended alternative assay like LDH, Neutral Red, or an ATP-based assay. These methods provide a more stable and reliable measure of cytotoxicity for membrane-disrupting agents.
Problem: How do I design appropriate controls for my experiment?
-
Vehicle Control: Always include a control group of cells treated with the same vehicle (e.g., PBS, DMSO) used to dissolve the this compound.
-
Assay Interference Control (No-Cell Control): To test for direct chemical interference, include wells that contain your highest concentration of N-9 in culture medium, but with no cells. Add the assay reagent (e.g., MTT, LDH substrate) to these wells. Any signal generated here is due to direct chemical interaction and should be subtracted from your experimental values.
-
Positive Control: Use a known cytotoxic agent (e.g., Triton X-100 at 1%) as a positive control to induce maximum cell lysis (100% cytotoxicity). This is particularly important for LDH assays to determine the maximum LDH release.
Section 3: Diagrams and Visual Guides
Visualizing N-9's Mechanism and Assay Interference
The following diagrams illustrate the key mechanisms and workflows discussed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cervicalbarriers.org [cervicalbarriers.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. [Cytological study of the mode of contraceptive action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.quartzy.com [blog.quartzy.com]
- 12. researchgate.net [researchgate.net]
- 13. Is Your MTT Assay the Right Choice? [promega.jp]
Technical Support Center: Strategies to Mitigate Nonoxynol-9-Induced Epithelial Irritation
This resource is designed for researchers, scientists, and drug development professionals investigating Nonoxynol-9 (N-9) and strategies to reduce its associated epithelial irritation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro cell viability assays (e.g., MTT, LDH) show high variability after N-9 exposure. What are the potential causes and solutions?
A1: High variability in cytotoxicity assays with N-9 is a common issue. Consider the following factors:
-
Micelle Formation: N-9 is a surfactant and its critical micelle concentration (CMC) is a key factor. Above the CMC, N-9 forms micelles which can lead to non-uniform exposure of cells to N-9 monomers, the primary cytotoxic agent. This can cause inconsistent cell death across wells.
-
Troubleshooting: Ensure your N-9 concentrations are well-defined relative to the CMC in your specific culture medium. Consider using a formulation strategy, such as co-precipitation with polyvinylpyrrolidone (PVP), which has been shown to increase the CMC of N-9, potentially leading to more consistent results at lower concentrations.[1]
-
-
Exposure Time: N-9 can cause rapid epithelial damage, sometimes within minutes.[2][3][4] Short, inconsistent exposure times during media changes or plate handling can introduce significant variability.
-
Troubleshooting: Standardize all handling times precisely. For very short exposure experiments, consider adding N-9 directly to a small volume of medium already in the well to ensure rapid and even distribution.
-
-
Cell Model: Different epithelial cell lines and 3D tissue models have varying sensitivities to N-9. Primary cells may also show donor-to-donor variability.
-
Troubleshooting: Use a well-characterized, immortalized cell line for initial screening to reduce variability. If using 3D models, ensure tissue constructs are of a consistent thickness and cell density. Studies have successfully used organotypic 3D vaginal tissue models to test for irritation, which may offer more reproducible results than animal models.[5]
-
Q2: I am seeing epithelial disruption in my control group when using a standard gel vehicle. How can I be sure the irritation is N-9 specific?
A2: This is a crucial observation, as vehicle components themselves can induce inflammatory responses. Some studies have shown that even a "universal placebo gel" can cause transcriptional up-regulation of inflammatory genes in the cervix.[6]
-
Troubleshooting Strategy:
-
Test Vehicle Components Separately: Deconstruct your vehicle and test each excipient individually on your epithelial model to identify the source of irritation.
-
Use a Saline/PBS Control: Always include a simple buffered saline control group that receives no gel vehicle to establish a true baseline for epithelial integrity and inflammatory markers.
-
Refine the Vehicle: If an excipient is identified as an irritant, search for a more inert alternative with similar physical properties (e.g., viscosity, bioadhesion).
-
Q3: What are the primary mechanisms of N-9-induced irritation that I should target with an anti-irritant strategy?
A3: N-9-induced irritation is a multi-step process involving both direct cytotoxicity and subsequent inflammation.
-
Membrane Disruption: As a surfactant, N-9 directly disrupts the lipid bilayer of epithelial cell membranes, leading to increased permeability, loss of barrier function, and cell lysis.[2][3][7]
-
Inflammatory Signaling: Damaged or stressed epithelial cells release pro-inflammatory mediators, most notably Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β).[5][8][9][10][11] This initiates a signaling cascade, including the activation of NF-κB, which coordinates the expression of other pro-inflammatory proteins like chemokines and adhesion molecules.[8][9][10] This cascade recruits immune cells to the site, amplifying the inflammatory response.[9][10]
-
Strategic Approaches:
-
Formulation-Based: Modify the N-9 formulation to reduce monomer activity. Co-precipitation with polymers like PVP can increase the critical micelle concentration, thereby reducing the concentration of free N-9 monomers available to disrupt cell membranes.[1]
-
Anti-Inflammatory Agents: Co-administer agents that specifically target the IL-1/NF-κB signaling pathway. This could include IL-1 receptor antagonists or NF-κB inhibitors.
-
Q4: Which biomarkers are most reliable for quantifying N-9 irritation in vitro?
A4: A multi-endpoint approach is recommended for a comprehensive assessment.
-
Primary Cytotoxicity:
-
MTT Assay: Measures metabolic activity and is a good indicator of cell viability.[12]
-
LDH Release Assay: Measures lactate dehydrogenase released from cells with damaged membranes, providing a direct marker of cytolysis.
-
-
Barrier Function:
-
Transepithelial Electrical Resistance (TEER): For polarized epithelial monolayers or 3D models, a drop in TEER indicates a loss of tight junction integrity and barrier function.[5]
-
-
Inflammatory Response:
-
Cytokine/Chemokine Profiling (ELISA, Luminex): Quantifying the release of key pro-inflammatory mediators is crucial. IL-1α and IL-1β are consistently shown to be upregulated in response to N-9 and are excellent early markers of irritation.[5][8][10][11] Other important markers include IL-8 and TNF-α.[6][13]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on N-9's effects and mitigation strategies.
Table 1: Effect of Polyvinylpyrrolidone (PVP) on this compound Properties
| PVP Concentration | N-9 Critical Micelle Concentration (CMC) | N-9 Concentration for 50% Hemolysis (Irritation Potential) |
| 0% | 0.085 mM | 0.054 mM |
| 3.5% | 0.110 mM | > 0.2 mM |
| 10% | 0.166 mM | > 0.2 mM |
| Data adapted from a study on N-9/PVP coprecipitates, demonstrating that PVP increases the CMC and reduces the hemolytic (irritation) potential of N-9.[1] |
Table 2: In Vitro Irritation Potential of N-9 in a 3D Vaginal Tissue Model
| Test Agent | Concentration | Tissue Viability (% of Control) | TEER (% of Control) | IL-1α / IL-1β Release |
| This compound | 0.2% | < 40% | < 60% | > 100% increase |
| This data shows that N-9 significantly reduces tissue viability and barrier function (TEER) while increasing the release of key inflammatory cytokines in a human cell-based 3D model.[5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Plate epithelial cells (e.g., HeLa, VK2/E6E7) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours to form a confluent monolayer.
-
Treatment Preparation: Prepare serial dilutions of N-9 and/or N-9 co-formulated with an anti-irritant in the appropriate cell culture medium. Include a vehicle-only control and an untreated control.
-
Cell Treatment: Remove the growth medium from the wells and replace it with 100 µL of the prepared treatment solutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C and 5% CO₂.[13]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm (with a reference wavelength of 620 nm).[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
Visualizations: Pathways and Workflows
Below are diagrams generated using Graphviz to illustrate key concepts in N-9 irritation research.
Caption: N-9 induced inflammatory signaling cascade.
Caption: Workflow for testing N-9 anti-irritant strategies.
Caption: Logical relationship of N-9 irritation mitigation strategies.
References
- 1. Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of the upper female reproductive tract epithelium by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an in vitro alternative assay method for vaginal irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected Inflammatory Effects of Intravaginal Gels (Universal Placebo Gel and this compound) on the Upper Female Reproductive Tract: A Randomized Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound causes rapid exfoliation of sheets of rectal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The molecular basis of this compound-induced vaginal inflammation and its possible relevance to human immunodeficiency virus type 1 transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro -in vivo assay validation for vaginal irritation of chemicals • Mattek - Part of Sartorius [mattek.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The effect of this compound on human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nonoxynol-9 Research: A Technical Support Center for Enhanced Variability and Reproducibility
For Immediate Release
A new technical support center has been launched to address the critical issues of variability and reproducibility in experiments involving Nonoxynol-9 (N-9). This resource is tailored for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to foster more consistent and reliable results in the study of this widely used surfactant.
This compound, a nonionic surfactant, has a long history of use as a spermicidal agent and has been investigated for its microbicidal properties. However, research involving N-9 is often plagued by inconsistent outcomes, making it challenging to compare data across different studies and laboratories. This technical support center aims to be a centralized hub of information to mitigate these challenges.
Understanding the Nuances of this compound
The primary mechanism of action for this compound is the disruption of cell membranes, leading to loss of function and cell death. This activity is not specific to sperm and can also affect other cells, including those of the vaginal epithelium and various microorganisms. The inherent variability in N-9's chemical composition, its tendency to form micelles, and its sensitivity to environmental factors like pH and osmolarity are key contributors to experimental inconsistencies.
A retrospective analysis of 127 N-9 toxicity and 72 efficacy assays conducted in five different laboratories revealed that cell line, duration of the assay, and N-9 concentration were all significant sources of inter-assay variability.[1][2] While intra-assay reproducibility was generally consistent, the study highlighted the need for standardized protocols to improve comparability between labs.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of this compound experiments.
Q1: What are the main factors that contribute to variability in this compound experiments?
A1: Several factors can introduce variability into your N-9 experiments:
-
Raw Material Quality: this compound is a mixture of oligomers with varying lengths of the polyethylene oxide chain.[3] Lot-to-lot variability in the composition of the N-9 raw material can significantly impact its biological activity.[4] Impurities from the manufacturing process can also affect results.[5][6]
-
Formulation Characteristics: The vehicle in which N-9 is formulated plays a crucial role. Factors such as pH and osmolarity of the delivery gel can influence the diffusion and spermicidal efficacy of N-9.
-
Experimental Conditions: Key parameters like N-9 concentration, exposure duration, and the cell type or organism being tested are major sources of variation.[1][2]
-
Micelle Formation: As a surfactant, N-9 forms micelles in aqueous solutions. The concentration at which this occurs (the critical micelle concentration or CMC) can be influenced by the experimental medium, and the presence of micelles can alter the bioavailability and activity of N-9.
Q2: How does the formulation of this compound affect its activity?
A2: The formulation has a significant impact. For instance, the pH of the delivery gel can affect the biodiffusion of N-9 into cervical mucus, with lower pH generally leading to increased efficacy. Both the pH and osmolarity of the formulation can influence the mass transport of N-9, with different effects observed at high and low concentrations due to micelle formation.
Q3: What are the key differences between in vitro and in vivo results with this compound?
A3: In vitro studies have demonstrated N-9's efficacy against a range of pathogens, including those that cause sexually transmitted infections.[1] However, clinical studies in humans have yielded conflicting data and have not consistently shown a protective effect.[1] Furthermore, frequent use of N-9 has been associated with vaginal and rectal irritation, which may increase the risk of HIV-1 transmission.[1][7] This discrepancy highlights the importance of carefully designed preclinical assays that can more accurately predict in vivo outcomes.
Troubleshooting Guides
This section provides practical solutions to specific problems researchers may encounter.
Inconsistent Spermicidal Activity (Sander-Cramer Assay)
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in sperm immobilization times | Inconsistent sperm quality or concentration. | Ensure semen samples are collected after a standardized abstinence period (e.g., 3-5 days) and allowed to liquefy completely at 37°C. Perform a preliminary sperm count and motility assessment to ensure samples meet quality criteria before starting the assay. |
| Inaccurate dilution of this compound. | Prepare fresh serial dilutions of N-9 for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Temperature fluctuations during the assay. | Maintain a constant temperature (typically 37°C) throughout the experiment using a water bath or heated stage on the microscope. | |
| Complete lack of spermicidal activity | Inactive this compound. | Verify the quality and concentration of the N-9 raw material using a validated analytical method like RP-HPLC.[4][8] |
| Incorrect assay procedure. | Review the Sander-Cramer protocol to ensure all steps are followed correctly, particularly the mixing of sperm and N-9 and the timing of observations. |
Variable Cytotoxicity Results (MTT Assay)
| Problem | Potential Cause | Troubleshooting Steps |
| High background absorbance | Contamination of cell culture or reagents. | Use aseptic techniques and regularly test cell cultures for mycoplasma contamination. Ensure all reagents are sterile and properly stored. |
| Precipitation of MTT formazan in the medium. | Ensure complete solubilization of the formazan crystals. Increase incubation time with the solubilization buffer or gently agitate the plate. | |
| Inconsistent cell viability readings | Uneven cell plating. | Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating wells to ensure a uniform cell density. |
| Edge effects on the microplate. | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS. | |
| Interference from the N-9 formulation. | Run appropriate controls, including vehicle controls (the formulation without N-9) to account for any effects of the formulation itself on cell viability. |
Unreliable Barrier Function Assessment (Transepithelial Electrical Resistance - TEER)
| Problem | Potential Cause | Troubleshooting Steps |
| Fluctuating TEER readings | Temperature changes. | Allow the cell culture plate to equilibrate to room temperature before taking measurements. Perform all readings at the same temperature. |
| Electrode positioning. | Ensure the electrode is placed in the same position and at the same depth in each well for every measurement. | |
| Low or no TEER development | Incomplete cell monolayer formation. | Allow sufficient time for cells to form a confluent monolayer with tight junctions. Monitor cell growth visually and optimize seeding density. |
| Cell toxicity from this compound. | Use a range of N-9 concentrations to determine the cytotoxic threshold for the specific cell line being used. | |
| Inconsistent response to this compound | Variability in monolayer integrity. | Ensure consistent and high TEER values across all wells before adding N-9. Discard any wells with low initial TEER readings. |
Experimental Protocols
Detailed methodologies for key assays are provided to promote standardization.
Modified Sander-Cramer Spermicidal Assay
This assay determines the spermicidal activity of this compound by observing the immobilization of sperm upon exposure.
-
Semen Sample Preparation:
-
Obtain fresh human semen samples after a 3-5 day period of abstinence.
-
Allow the sample to liquefy completely at 37°C for 30-60 minutes.
-
Perform an initial assessment of sperm concentration and motility to ensure the sample is of good quality.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline or culture medium).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
-
Assay Procedure:
-
On a pre-warmed microscope slide (37°C), mix a small volume of the liquefied semen with an equal volume of a this compound dilution.
-
Immediately start a stopwatch and observe the mixture under a microscope at 400x magnification.
-
Record the time at which all sperm become completely and irreversibly immobilized.
-
Repeat for each N-9 concentration and include a vehicle control.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Treatment with this compound:
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Transepithelial Electrical Resistance (TEER) Measurement
TEER is used to assess the integrity of epithelial cell monolayers.
-
Cell Culture:
-
Culture epithelial cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.
-
Monitor the formation of tight junctions by measuring TEER daily.
-
-
TEER Measurement:
-
Use a voltohmmeter with a "chopstick" or chamber electrode.
-
Ensure the electrodes are properly sterilized and calibrated.
-
Equilibrate the plate to room temperature before measurement.
-
Place the electrodes in the apical and basolateral compartments of the insert and record the resistance.
-
Subtract the resistance of a blank insert (without cells) to obtain the net resistance of the cell monolayer.
-
Multiply the net resistance by the surface area of the insert to express TEER in Ω·cm².
-
-
This compound Exposure:
-
Once a stable and high TEER is achieved, add this compound to the apical compartment.
-
Measure TEER at various time points after exposure to assess the effect on barrier integrity.
-
Data Presentation
To facilitate comparison and analysis, quantitative data from key studies are summarized below.
Table 1: Factors Influencing this compound Spermicidal Efficacy
| Factor | Observation | Reference |
| Concentration | Higher concentrations lead to faster sperm immobilization. | [9] |
| Formulation pH | Lower pH of the delivery gel increases biodiffusion and efficacy. | |
| Formulation Osmolarity | Affects mass transport of N-9, with different effects at high and low concentrations. |
Table 2: Sources of Variability in this compound In Vitro Assays
| Source of Variability | Impact | Reference |
| Cell Line | Different cell lines exhibit varying sensitivity to N-9 cytotoxicity. | [1][2] |
| Assay Duration | Exposures of 4 to 8 hours show less variability than shorter or longer durations. | [1][2] |
| N-9 Concentration | Lower concentrations can lead to decreased reproducibility between laboratories. | [1][2] |
| Raw Material Lot | Inconsistent oligomer distribution can alter biological activity. | [4] |
Visualizing Experimental Workflows and Pathways
To further clarify experimental processes and the mechanism of action, the following diagrams have been generated using Graphviz.
By providing this comprehensive resource, the technical support center aims to empower researchers to conduct more robust and reproducible this compound experiments, ultimately leading to a clearer understanding of its biological effects and potential applications.
References
- 1. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cervicalbarriers.org [cervicalbarriers.org]
- 8. turkjps.org [turkjps.org]
- 9. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in long-term stability of Nonoxynol-9 formulations for research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nonoxynol-9 (N-9) formulations. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the long-term stability challenges encountered during research and development.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term storage and handling of this compound formulations.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| N9-S01 | Loss of Potency or Inconsistent Spermicidal Activity in Gel Formulations | - Chemical Degradation: Oxidation of the polyoxyethylene chain or degradation of the nonylphenol moiety. - Interaction with Excipients: Incompatibility with certain gelling agents (e.g., some grades of carbomers) or other formulation components. - pH Shift: Changes in the formulation's pH over time can catalyze degradation. | - Conduct Forced Degradation Studies: Expose the formulation to stress conditions (heat, light, acid, base, oxidation) to identify potential degradation pathways.[1] - Excipient Compatibility Screening: Perform compatibility studies with all formulation components. Consider using alternative gelling agents like Hydroxypropyl Methylcellulose (HPMC), which has shown good stability in some gel formulations.[2][3] - pH Stability Testing: Monitor the pH of the formulation at various time points during stability studies and ensure the buffering capacity is sufficient. |
| N9-S02 | Phase Separation or Changes in Viscosity of Emulsion/Cream Formulations | - Emulsion Instability: Coalescence or creaming due to changes in surfactant properties or interaction with other components. - Microbial Growth: Contamination can lead to changes in the formulation's physical properties. - Temperature Fluctuations: Freeze-thaw cycles or exposure to high temperatures can disrupt the emulsion structure. | - Optimize Surfactant Concentration: Ensure the concentration of this compound and any co-surfactants is optimal for emulsion stability. - Incorporate Preservatives: Add a suitable preservative and perform microbial limit testing as part of the stability protocol. - Controlled Storage: Store formulations at recommended temperatures and avoid extreme temperature fluctuations. One study on soft jelly capsules showed that high temperatures significantly delayed rupture time and release of the active compound.[4] |
| N9-S03 | Discoloration or Appearance of Precipitates | - Oxidative Degradation: Formation of colored degradation products from the oxidation of the nonylphenol group or polyethylene glycol chain. - Interaction with Container: Leaching of substances from the packaging material. - Photodegradation: Exposure to light can induce degradation. | - Incorporate Antioxidants: Consider the addition of antioxidants to the formulation. - Packaging Interaction Studies: Perform studies to ensure the compatibility of the formulation with the chosen container closure system. - Photostability Testing: Conduct photostability studies as per ICH guidelines and store formulations in light-resistant containers. |
| N9-S04 | Inconsistent Analytical Results During Stability Testing | - Methodological Issues: The analytical method may not be stability-indicating or properly validated. - Sample Preparation: Inefficient extraction of this compound from the formulation matrix. - Complex Nature of N-9: this compound is a mixture of oligomers, which can complicate chromatographic analysis.[5] | - Method Validation: Develop and validate a stability-indicating HPLC or LC-MS/MS method.[1][5] The method should be able to separate the intact drug from its degradation products. - Optimize Sample Preparation: Develop and validate a robust sample preparation procedure for each formulation type to ensure complete extraction. - Use of Appropriate Standards: Use a well-characterized reference standard for this compound. |
Frequently Asked Questions (FAQs)
Formulation and Stability
Q1: What are the primary degradation pathways for this compound?
While one forced degradation study showed no significant degradation under heat, UV light, acid, and base conditions, this may not be universally applicable to all formulations.[1] The polyoxyethylene chain of this compound is susceptible to oxidation, which can lead to chain cleavage and the formation of various degradation products. Additionally, the nonylphenol moiety can also undergo degradation. It has been observed that Nonoxynol can metabolize into free nonylphenol, which is a known endocrine disruptor.
Q2: How does pH affect the stability of this compound formulations?
The stability of this compound can be pH-dependent. A study on the stability of this compound in rabbit plasma indicated it was stable for up to 15 days at a pH of 4.2.[5] It is crucial to determine the optimal pH range for your specific formulation and to use a suitable buffering system to maintain it throughout the product's shelf life.
Q3: What are common excipients that may interact with this compound?
Excipients such as certain gelling agents, antioxidants, and preservatives can potentially interact with this compound. For instance, the choice of gelling agent (e.g., Carbopol vs. HPMC) can influence the physical and chemical stability of a gel formulation.[2][3][6][7] It is essential to conduct thorough compatibility studies with all excipients in the formulation.
Q4: What are the recommended storage conditions for this compound research formulations?
Recommended storage conditions should be determined through long-term and accelerated stability studies. Generally, formulations should be stored in well-closed, light-resistant containers at controlled room temperature, unless stability data indicates otherwise. A study on soft jelly capsules highlighted the negative impact of high storage temperatures on product performance.[4]
Analytical Methods
Q5: What is a suitable analytical method for stability testing of this compound?
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used for the quantification of this compound in various formulations.[1][4] For higher sensitivity and selectivity, especially for identifying degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[5]
Q6: How do I develop a stability-indicating method for my this compound formulation?
To develop a stability-indicating method, you need to perform forced degradation studies on your formulation. This involves exposing the formulation to harsh conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products. The analytical method must then be able to separate the intact this compound peak from all the degradation product peaks, demonstrating specificity.
Quantitative Data Summary
Currently, comprehensive public data on the long-term stability of various this compound research formulations is limited. The following table summarizes available short-term stability data. Researchers are encouraged to generate stability data specific to their formulations.
| Formulation/Matrix | Condition | Duration | Analyte Stability | Reference |
| This compound in Rabbit Plasma | pH 4.2, with freeze-thaw cycles | 15 days | Stable | [5] |
| This compound Standard Solution (0.20 mg/mL) | Room temperature, daylight | 48 hours | No significant change (<1% response factor) | [1] |
| This compound Gel Formulation | Forced Degradation: 60°C | 1 hour | No significant degradation | [1] |
| This compound Gel Formulation | Forced Degradation: UV light | 24 hours | No significant degradation | [1] |
| This compound Gel Formulation | Forced Degradation: 1M HCl | 24 hours | No significant degradation | [1] |
| This compound Gel Formulation | Forced Degradation: 1M NaOH | 4 hours | No significant degradation | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound Gel
This protocol is adapted from a validated method for the determination of this compound in a gel formulation.[1]
-
Chromatographic Conditions:
-
Column: Nucleosil Cyano (150 x 4.6 mm, 10 µm)
-
Mobile Phase: Methanol:Water (83:17, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 289 nm
-
Temperature: 30°C
-
-
Standard Solution Preparation:
-
Accurately weigh about 20 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Sample Preparation (Gel):
-
Accurately weigh an amount of gel equivalent to 20 mg of this compound into a 100 mL volumetric flask.
-
Add about 80 mL of the mobile phase and sonicate for 15 minutes to dissolve the gel and extract the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision (intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.
-
Visualizations
Caption: Workflow for Stability Testing of N-9 Formulations.
Caption: Troubleshooting Logic for N-9 Instability.
References
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and evaluation of a Carbopol/HPMC-based in situ gelling ophthalmic system for puerarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. This compound: Orbitrap LC-MS/MS Reveals Pharmacokinetics & Stability [thermofisher.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Impact of Nonoxynol-9 on Normal Vaginal Flora in Research Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments investigating the effects of Nonoxynol-9 (N-9) on normal vaginal flora.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound disrupts the normal vaginal flora?
A1: this compound, a nonionic surfactant, primarily disrupts the cell membranes of both sperm and various microorganisms.[1] This detergent-like action is not specific and can harm the cell walls of commensal lactobacilli, which are crucial for maintaining a healthy vaginal ecosystem.[2] The disruption of these beneficial bacteria can lead to an imbalance in the vaginal microbiome.
Q2: Are all Lactobacillus species equally affected by this compound?
A2: No, studies have shown differential susceptibility among Lactobacillus species. Hydrogen peroxide (H₂O₂)-producing strains of Lactobacillus appear to be more susceptible to N-9 than non-H₂O₂-producing strains.[3][4] For instance, one study reported that H₂O₂-producing lactobacilli were inhibited by lower concentrations of N-9 compared to non-producing strains.[3] In contrast, another study suggested that daily use of an N-9 gel did not adversely affect colonization by H₂O₂-producing lactobacilli but could promote the loss of non-H₂O₂-producing strains.[5][6]
Q3: What is the documented impact of this compound on the risk of bacterial vaginosis (BV)?
A3: The impact of this compound on bacterial vaginosis (BV) is dose-dependent.[2][7] While some studies have shown minimal disruption to the vaginal ecology with most N-9 users, a dose-dependent effect has been observed with increased exposure leading to a higher risk of BV and its associated flora.[2][7][8] Increased exposure to N-9 has been associated with an increased prevalence of anaerobic gram-negative rods and H₂O₂-negative lactobacilli, which are often linked to BV.[2][7] However, one study found that two weeks of N-9 use reduced the likelihood of bacterial vaginosis.[5][6]
Q4: How does this compound affect the vaginal epithelium, and why is this a concern in research?
A4: this compound can cause damage to the vaginal epithelium, ranging from irritation and inflammation to epithelial disruption and sloughing.[1][9] This is a significant concern because a compromised epithelial barrier can increase the risk of acquiring sexually transmitted infections (STIs), including HIV.[1] N-9 has been shown to induce the release of pro-inflammatory cytokines and chemokines from vaginal epithelial cells, which can recruit HIV target cells to the site of exposure.[8][10]
Q5: Are there any in vitro models that can be used to study the effects of this compound on the vaginal microbiome and epithelium?
A5: Yes, several in vitro models are available. These include:
-
Vaginal epithelial cell lines: Immortalized human vaginal epithelial cell lines like VK2/E6E7 and HEC-1A are commonly used to study cytotoxicity, barrier integrity, and inflammatory responses to N-9.[5][11]
-
Organotypic vaginal-ectocervical tissue models: Three-dimensional tissue models, such as EpiVaginal™, provide a more physiologically relevant system to assess irritation, barrier function, and cytokine release.[12]
-
Co-culture systems: These models involve growing vaginal epithelial cells with one or more representative vaginal bacterial species (e.g., Lactobacillus crispatus) to study the interactions in the presence of N-9.
Q6: What are the key considerations when designing animal studies to investigate the impact of this compound?
A6: Key considerations for animal models (e.g., rabbits, rats, mice) include:
-
Species-specific differences: The vaginal epithelium and microflora of animal models can differ significantly from humans, which may affect the translational relevance of the findings.[7]
-
Hormonal status: The stage of the estrous cycle in animals can influence the thickness and integrity of the vaginal epithelium, so it's important to control for this variable.
-
Humanized microbiota models: To better mimic the human vaginal microbiome, researchers can use human microbiota-associated (HMA) mice, which are colonized with vaginal swabs from human donors.[13]
Q7: Can probiotics be used to mitigate the negative effects of this compound on the vaginal flora?
A7: The use of probiotics, particularly Lactobacillus strains, is a promising strategy to help restore the vaginal flora after disruption by agents like this compound. Probiotics can help re-establish a healthy, lactobacilli-dominant microbiome. In silico frameworks are being developed to aid in the rational design of probiotic therapies, including the selection of optimal strains and dosing strategies.[14]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in Lactobacillus viability assays after N-9 exposure. | Inconsistent initial bacterial density. Variation in N-9 concentration or exposure time. Differences in growth phase of bacteria. | Standardize the starting inoculum of Lactobacillus. Ensure precise and consistent preparation of N-9 solutions and exposure times. Use bacteria from the same growth phase (e.g., mid-logarithmic) for all experiments. |
| Difficulty maintaining a stable co-culture of epithelial cells and Lactobacillus. | Lactobacillus overgrowth leading to a drop in pH and epithelial cell death. Competition for nutrients. | Optimize the initial seeding ratio of bacteria to epithelial cells. Use a buffered culture medium or perform more frequent media changes. Supplement the medium with nutrients required by both cell types. |
| Inconsistent results in TEER (Trans-Epithelial Electrical Resistance) measurements for barrier integrity. | Temperature fluctuations during measurement. Inconsistent electrode placement. Incomplete epithelial cell monolayer formation. | Allow the culture plates to equilibrate to room temperature before measuring. Maintain consistent electrode positioning in each well. Confirm monolayer confluence by microscopy before N-9 exposure.[11] |
| Low or undetectable levels of inflammatory cytokines after N-9 treatment. | Insufficient N-9 concentration or exposure time. Low sensitivity of the detection assay (e.g., ELISA). Rapid degradation of cytokines. | Perform a dose-response and time-course experiment to determine optimal conditions. Use a more sensitive assay or concentrate the cell culture supernatants. Collect samples at earlier time points and include protease inhibitors. |
In Vivo (Animal) Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Failure to establish a stable human-like vaginal microbiota in mice. | Inefficient colonization by human-derived bacteria. Outcompetition by the native mouse microbiota. | Use germ-free or antibiotic-treated mice to reduce the resident microbial load. Consider hormonal treatment (e.g., estradiol) to create a more receptive vaginal environment for human lactobacilli. |
| High inter-animal variability in vaginal inflammation and flora disruption. | Differences in the estrous cycle stage among animals. Inconsistent application of this compound. | Synchronize the estrous cycle of the animals before the experiment. Use a standardized and consistent method for intravaginal administration of N-9. |
| Difficulty in quantifying changes in specific bacterial populations. | Low abundance of certain bacterial species. Inefficient DNA extraction from vaginal swabs. | Use quantitative PCR (qPCR) for sensitive detection of specific bacterial DNA. Employ a DNA extraction kit optimized for microbial DNA from complex biological samples. |
| Discrepancies between in vivo results and previous in vitro findings. | The complexity of the in vivo environment (e.g., presence of mucus, immune cells) is not fully replicated in vitro. Differences in the effective concentration of N-9 reaching the target cells. | Acknowledge the limitations of in vitro models and use them as a screening tool. Attempt to measure the concentration of N-9 in vaginal secretions to correlate with observed effects. |
Quantitative Data Summary
Table 1: Impact of this compound on Vaginal Microbiota
| Bacterial Group | N-9 Formulation/Dose | Effect | Odds Ratio (OR) / Relative Risk (RR) [95% CI] | Reference(s) |
| Anaerobic gram-negative rods | Dose-dependent | Increased prevalence | OR: 2.4 [1.1–5.3] | [2][7] |
| H₂O₂-negative lactobacilli | Dose-dependent | Increased prevalence | OR: 2.0 [1.0–4.1] | [2][7] |
| Bacterial Vaginosis (BV) | Dose-dependent | Increased risk | OR: 2.3 [1.1–4.7] | [2][7] |
| H₂O₂-producing lactobacilli | Daily N-9 gel (2 weeks) | Sustained colonization | RR: 1.8 [1.2–2.7] | [5][6] |
| Non-H₂O₂-producing lactobacilli | Daily N-9 gel (2 weeks) | Loss of colonization | RR: 2.5 [1.2–5.3] | [5][6] |
| Gardnerella vaginalis | 4% gel, 3.5% gel, 28% film | Transient decrease in concentration | Not specified | [5] |
| Escherichia coli | 4% gel | Increased prevalence | Not specified | [5] |
Table 2: Pro-inflammatory Effects of this compound on Vaginal Epithelial Cells (In Vitro)
| Mediator | N-9 Concentration | Time Point | Fold Increase / Change | Cell Model | Reference(s) |
| IL-1α | 32 mg/mL | 30 min | Rapid release | Vk2/E6E7 | [8] |
| IL-1β | 32 mg/mL | 30 min | Rapid release | Vk2/E6E7 | [8] |
| COX-2 mRNA | 0.003% | 4 hours | ~15-fold | VK2/E6E7 | [5] |
| COX-2 Protein | 0.003% | 24 hours | Dose- and time-dependent increase | VK2/E6E7 | [5] |
| PGE₂ | 0.003% | 24 hours | Significant increase | VK2/E6E7 | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity to Lactobacillus crispatus
-
Bacterial Culture: Culture Lactobacillus crispatus in MRS broth under anaerobic conditions at 37°C to mid-logarithmic phase.
-
Preparation of N-9: Prepare a stock solution of this compound in sterile deionized water and create serial dilutions to the desired concentrations.
-
Exposure: Wash the L. crispatus cells and resuspend them in fresh MRS broth. Add the different concentrations of N-9 to the bacterial suspensions. Include a vehicle control (water).
-
Incubation: Incubate the cultures under anaerobic conditions at 37°C for a specified time (e.g., 1, 4, or 24 hours).
-
Viability Assessment:
-
Plate Counts: Perform serial dilutions of the cultures and plate on MRS agar. Incubate anaerobically at 37°C for 48 hours and count the colony-forming units (CFU).
-
Spectrophotometry: Measure the optical density (OD) at 600 nm to assess bacterial growth.
-
-
Data Analysis: Calculate the percentage of viable bacteria at each N-9 concentration compared to the control.
Protocol 2: Evaluation of Vaginal Epithelial Barrier Integrity using TEER
-
Cell Culture: Seed human vaginal epithelial cells (e.g., VK2/E6E7) on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed.
-
TEER Measurement (Baseline): Measure the initial Trans-Epithelial Electrical Resistance (TEER) using a voltohmmeter with "chopstick" electrodes.
-
N-9 Exposure: Add this compound at various concentrations to the apical chamber of the inserts. Include a vehicle control.
-
Time-Course Measurement: Measure TEER at different time points after N-9 exposure (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: Subtract the resistance of a blank insert from the measured resistance and multiply by the surface area of the insert to obtain the TEER value (in Ω·cm²).[11] Compare the TEER values of N-9-treated monolayers to the control over time. A significant decrease in TEER indicates a disruption of the epithelial barrier.
Protocol 3: Human Vaginal Microbiota-Associated (HMA) Mouse Model
-
Animal Preparation: Use female germ-free or antibiotic-treated mice to reduce the endogenous vaginal microbiota.
-
Hormone Treatment (Optional but Recommended): Administer estradiol to synchronize the estrous cycle and promote a vaginal environment more receptive to human bacteria.
-
Inoculation:
-
Obtain fresh vaginal swabs from healthy human donors with a known vaginal microbiota composition (e.g., Lactobacillus-dominant).
-
Resuspend the swab contents in a suitable transport medium.
-
Intravaginally inoculate the mice with the human vaginal microbiota suspension.[13]
-
-
Colonization Assessment: Collect vaginal lavages at different time points post-inoculation (e.g., daily for a week) and analyze the microbial composition using 16S rRNA gene sequencing or qPCR to confirm the establishment of a human-like microbiota.
-
This compound Treatment: Once a stable colonization is confirmed, intravaginally administer this compound or a vehicle control.
-
Post-Treatment Analysis: Collect vaginal lavages at various time points after N-9 treatment to assess changes in the microbial community structure and host inflammatory markers (e.g., cytokines in the lavage fluid).
Visualizations
Caption: Inflammatory signaling pathway in vaginal epithelial cells induced by this compound.
Caption: General experimental workflow for in vitro studies of this compound effects.
Caption: Logical relationship of events leading to bacterial vaginosis after N-9 exposure.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of Long-Term Use of this compound on Vaginal Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellqart.com [cellqart.com]
- 4. Hydrogen peroxide production by Lactobacillus species: correlation with susceptibility to the spermicidal compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of three this compound preparations on vaginal flora and epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. Animal models and alternatives in vaginal research: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medicine.umich.edu [medicine.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. A Human Microbiota-Associated Murine Model for Assessing the Impact of the Vaginal Microbiota on Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
improving the in vitro to in vivo correlation of Nonoxynol-9 studies
Nonoxynol-9 IVIVC Technical Support Center
Welcome to the technical support center for improving the in vitro to in vivo correlation (IVIVC) of this compound (N-9) studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers navigate the complexities of translating in vitro findings into in vivo outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is establishing a reliable IVIVC for this compound so challenging?
A1: Establishing a reliable IVIVC for N-9 is difficult due to several factors. In vitro models often fail to replicate the complex physiological environment of the vaginal mucosa. Key confounding factors include the protective mucus layer, the stratified cellular architecture of the epithelium, the presence of a native microbiome, and the dynamic inflammatory and immune responses that occur in vivo.[1][2] Simple in vitro cytotoxicity assays on monolayer cell cultures often overestimate the spermicidal and microbicidal efficacy of N-9 while underestimating its potential for causing epithelial damage and inflammation, which was later observed in clinical trials.[3][4]
Q2: What are the most common in vitro assays for N-9, and what are their primary limitations?
A2: Common in vitro assays include cytotoxicity tests like MTT, XTT, or LDH release assays using cell lines (e.g., HeLa, VK2/E6E7, End1/E6E7). While useful for initial high-throughput screening, their main limitation is the use of simplistic, submerged monolayer cultures.[5][6] These models lack the multi-layered structure of vaginal epithelium, cell-cell junctions, mucus production, and interaction with immune cells, all of which influence N-9's activity and toxicity in vivo.[7] Consequently, they often fail to predict outcomes like epithelial disruption and inflammation.[8]
Q3: What are the standard in vivo models for N-9 safety and efficacy testing?
A3: The rabbit vaginal irritation (RVI) test is a standard and historically used model for assessing the safety of topical vaginal products.[9][10] This model evaluates morphological changes, edema, and inflammatory cell infiltration in response to N-9 application.[9] Mouse models are also frequently used to study cervicovaginal toxicity, epithelial disruption, and inflammatory responses, offering valuable insights into the mechanisms of N-9-induced damage.[2][4][8]
Q4: How does this compound cause epithelial damage and inflammation?
A4: this compound is a nonionic surfactant that acts as a detergent.[11] It disrupts cellular membranes by solubilizing lipids, leading to increased permeability, loss of barrier function, and cell lysis.[12] This direct damage to epithelial cells triggers the release of pro-inflammatory cytokines and chemokines, such as IL-1α and IL-1β, which recruit immune cells and initiate an inflammatory cascade.[1][10] This inflammatory response, which is often missed in simple in vitro models, can paradoxically increase susceptibility to sexually transmitted infections.[2]
Troubleshooting Guide
Problem: My in vitro cytotoxicity assay shows high N-9 potency (low IC50), but in vivo studies report significant epithelial damage and inflammation at similar concentrations.
-
Possible Cause 1: Inadequate In Vitro Model Complexity. Monolayer cell cultures are highly sensitive to the detergent action of N-9.[7] They lack the protective physical barrier of the stratified epithelium and the neutralizing capacity of cervical mucus present in vivo.[13] This leads to an overestimation of cytotoxic potential compared to the more resilient in vivo environment.
-
Solution: Transition to more complex, organotypic in vitro models. Three-dimensional (3D) reconstructed epithelial tissues (e.g., EpiVaginal™) or organoid cultures better mimic the stratified nature and barrier function of the native tissue.[10][14] These models have demonstrated a better correlation with in vivo irritation and inflammation data, particularly when endpoints like transepithelial electrical resistance (TEER) and cytokine release are measured in addition to cell viability.[10][15]
Problem: My results are inconsistent across different in vitro cell lines (e.g., cervical vs. vaginal).
-
Possible Cause 2: Intrinsic Cellular Differences. Different epithelial cell types possess varying sensitivities to N-9. Studies have shown that cervical epithelial cells can be inherently more sensitive to N-9-mediated damage than vaginal epithelial cells.[8] This is critical, as damage to the cervical epithelium is a significant concern in vivo.[2]
-
Solution: Use multiple, relevant cell lines and, if possible, primary cells to create more representative models. Co-culture systems that include both vaginal and cervical epithelial cells, or even immune cells like macrophages or lymphocytes, can provide a more comprehensive picture of the biological response.
Problem: My in vitro model fails to account for the protective effects of cervical mucus.
-
Possible Cause 3: Absence of a Mucus Layer. Cervical mucus acts as a significant diffusion barrier, slowing the penetration of N-9 and reducing its effective concentration at the epithelial surface.[13][16] Ignoring this component will invariably lead to poor IVIVC.
-
Solution: Incorporate a mucus simulant or purified human cervical mucus into your in vitro model. This can be done by creating an overlay on top of 3D cell cultures. Assays should then be designed to measure both the diffusion of N-9 through the mucus and its subsequent effect on the underlying cells.
Problem: My in vitro data does not predict the dose- and frequency-dependent effects seen in vivo.
-
Possible Cause 4: Unrealistic Exposure Protocols. In vivo, tissue damage from N-9 is highly dependent on the dose and frequency of application.[17][18] Continuous, high-dose exposure in a submerged in vitro culture does not reflect the intermittent and clearing mechanisms present in vivo.
-
Solution: Design in vitro exposure protocols that better mimic in vivo usage patterns. This includes testing multiple concentrations and, importantly, multiple exposure durations (e.g., short-term vs. long-term, single vs. repeat applications) followed by recovery periods. A retrospective analysis of N-9 data from multiple labs found that assays with a 4 to 8-hour exposure time yielded more consistent results.[19]
Data Presentation: Quantitative Comparison of N-9 Effects
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Models
| Cell Line/Model | Assay Type | Concentration | Exposure Time | Result (% Viability Reduction or IC50) | Reference |
| T51B Rat Liver Cells | Viability Assay | IC50: 24 µg/mL | 24 h | 50% reduction in viable cells | [20] |
| McCoy Cells (C. trachomatis host) | Inclusion Formation | 100 µg/mL | 90-180 min | 84-95% reduction in inclusions | [21] |
| Human Cervical Epithelial Cells | Cytotoxicity Assay | N/A | N/A | Inherently more sensitive than vaginal cells | [8] |
| EpiVaginal™ 3D Tissue | MTT Assay | 0.02% and 0.2% | N/A | Viability reduced below 50% | [10] |
| EpiVaginal™ 3D Tissue | TEER Assay | 0.02% and 0.2% | N/A | Resistance reduced below 60% | [10] |
Table 2: Comparison of In Vitro vs. In Vivo Irritation Findings
| Model | N-9 Concentration | Endpoint | Finding | Reference |
| In Vitro (EpiVaginal™) | 2% (in formulation) | MTT Viability, TEER | Predicted as an irritant (<50% reduction) | |
| In Vitro (EpiVaginal™) | 2% (in formulation) | Cytokine Release | Significant increase in IL-1α/IL-1β | |
| In Vivo (Rabbit) | 2% (in formulation) | Rabbit Vaginal Irritation (RVI) | Highly variable; irritation in only 25-30% of animals | |
| In Vivo (Rabbit) | 0.2% | Rabbit Vaginal Irritation (RVI) | Mild irritation (RVI score = 5.6) | [10] |
| In Vivo (Rabbit) | 2.5 mg - 50 mg | Histology | Dose-proportional epithelial disruption and inflammation | [9] |
Experimental Protocols
Protocol 1: 3D Reconstructed Human Vaginal Epithelium Irritation Assay
This protocol is adapted from methodologies using commercially available 3D reconstructed human vaginal-ectocervical tissues to assess irritation potential, providing a superior model to monolayer cultures.
1. Materials:
-
Reconstructed 3D human vaginal tissue model (e.g., EpiVaginal™) in culture inserts.
-
Assay medium provided by the manufacturer.
-
Test substance (this compound) and appropriate vehicle control (e.g., saline).
-
Positive control (irritant) and negative control (non-irritant).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Isopropanol or other formazan solubilization solution.
-
Multi-well plates (6-well or 12-well).
-
TEER measurement device ("volt-ohm meter").
2. Method:
-
Pre-incubation: Upon receipt, place tissue inserts in wells containing pre-warmed assay medium and equilibrate in a 37°C, 5% CO₂ incubator for at least 1 hour or as per manufacturer instructions.
-
TEER Measurement (Baseline): Measure the initial transepithelial electrical resistance (TEER) of each tissue insert to ensure barrier integrity before exposure.
-
Topical Application: Carefully apply a precise volume (e.g., 50-100 µL) of the N-9 solution, vehicle control, or positive control directly to the apical surface of the tissue.
-
Exposure: Incubate for the desired exposure time (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.
-
Post-Exposure Washing: After incubation, gently wash the apical surface of the tissues multiple times with phosphate-buffered saline (PBS) to remove the test substance.
-
TEER Measurement (Post-Exposure): Measure the final TEER value to quantify barrier disruption. Express the result as a percentage of the initial baseline reading.
-
MTT Assay (Viability):
-
Transfer tissue inserts to a new plate containing MTT medium (e.g., 0.5-1 mg/mL).
-
Incubate for 3 hours at 37°C and 5% CO₂. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Remove tissues from the MTT medium and extract the formazan crystals by submerging the inserts in isopropanol.
-
Shake for at least 2 hours at room temperature to ensure complete dissolution.
-
Read the absorbance of the isopropanol extract using a spectrophotometer (e.g., at 570 nm).
-
-
Cytokine Analysis (Optional): Collect the basolateral medium after the exposure period. Analyze for the presence of pro-inflammatory cytokines (e.g., IL-1α, IL-1β) using a multiplex immunoassay or ELISA.
3. Data Interpretation:
-
Calculate the percentage of viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of irritation.
-
Calculate the percentage reduction in TEER. A significant drop in TEER indicates a compromised barrier function.
-
Compare cytokine release levels to the negative control. A significant increase in pro-inflammatory cytokines signals an inflammatory response.
Protocol 2: Mucus Permeability Assay
This protocol outlines a method to assess the diffusion of N-9 through a mucus layer, a critical step for correlating in vitro and in vivo activity.
1. Materials:
-
Human cervical mucus simulant or purified bovine cervical mucus.
-
Capillary tubes or transwell inserts.
-
N-9 solution of known concentration, potentially labeled with a fluorescent tag for easier detection.
-
Spectrophotometer or fluorescence plate reader.
-
Buffer solution (e.g., simulated vaginal fluid).
2. Method:
-
Preparation: Load the capillary tubes or the apical chamber of transwell inserts with the cervical mucus, ensuring no air bubbles are present.
-
Application: Apply the N-9 solution to one end of the capillary tube or to the apical side of the mucus-filled transwell insert. The receiving chamber (basal side of the transwell) should contain buffer.
-
Incubation: Incubate at 37°C for a defined period (e.g., 1, 2, 4, 6 hours).
-
Sample Collection: At each time point, collect samples from the receiving chamber.
-
Quantification: Measure the concentration of N-9 in the collected samples using UV spectrophotometry or fluorescence detection.
-
Calculation: Calculate the apparent permeability coefficient (Papp) or the diffusion coefficient to quantify the rate at which N-9 traverses the mucus barrier.[13]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo: the story of nonoxynol 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative Study of Spheroids (3D) and Monolayer Cultures (2D) for the In Vitro Assessment of Cytotoxicity Induced by the Mycotoxins Sterigmatocystin, Ochratoxin A and Patulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monolayer (2D) or spheroids (3D) cell cultures for nanotoxicological studies? Comparison of cytotoxicity and cell internalization of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Cervicovaginal Toxicity and Inflammation for Preclinical Evaluation of Topical Vaginal Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of this compound. I. The effect on the vaginas of rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an in vitro alternative assay method for vaginal irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cervicalbarriers.org [cervicalbarriers.org]
- 12. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement and modulation of this compound diffusion and bioactivity against spermatozoa in human cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3D Cell Culture Models of Epithelial Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro -in vivo assay validation for vaginal irritation of chemicals • Mattek - Part of Sartorius [mattek.com]
- 16. Factors influencing this compound permeation and bioactivity in cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of frequent this compound use on the vaginal and cervical mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of growth of Chlamydia trachomatis by this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols to minimize off-target effects of Nonoxynol-9
Welcome to the technical support center for researchers utilizing Nonoxynol-9 (N-9). This resource provides essential guidance on refining experimental protocols to minimize the well-documented off-target effects of this non-ionic surfactant. The following troubleshooting guides and frequently asked questions are designed to assist researchers, scientists, and drug development professionals in achieving more precise and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a non-ionic surfactant.[1] Its primary mechanism involves the disruption of cellular membranes. As a detergent, it intercalates into the lipid bilayer of cell membranes, altering their fluidity and permeability.[2] This action leads to membrane lysis, leakage of intracellular contents, and ultimately, cell death.[2][3][4] While this is the basis for its spermicidal activity, it is also the source of its broad-spectrum cytotoxicity.[3]
Q2: What are the principal off-target effects of N-9 in a research setting? A2: The primary off-target effects stem from N-9's membrane-disruptive properties and include:
-
Generalized Cytotoxicity: N-9 is toxic to a wide variety of cell types, not just target cells, by lysing their plasma membranes.[5][6]
-
Epithelial Disruption: It can cause damage and sloughing of epithelial layers, which can compromise tissue integrity in ex vivo and in vivo models.[7][8]
-
Inflammatory Response: N-9 can induce an inflammatory cascade. Damaged epithelial cells can release pro-inflammatory mediators like Interleukin-1α (IL-1α), leading to the activation of transcription factors such as NF-κB and the subsequent recruitment of immune cells.[9][10]
-
Microflora Alteration: In models that include commensal microorganisms, N-9 can disrupt the normal flora.[11]
Q3: Why is it critical to minimize the off-target effects of N-9? A3: Minimizing off-target effects is crucial for data integrity and interpretation. Uncontrolled cytotoxicity or inflammation can mask the specific effects of a primary compound being studied, lead to false-positive or false-negative results, and produce experimental artifacts that do not reflect the true biological response.
Q4: At what concentration does N-9 typically become cytotoxic? A4: Cytotoxicity is highly dependent on the cell type, N-9 concentration, and duration of exposure.[12] For example, the mean concentration of N-9 required to decrease the number of viable T51B rat liver cells by 50% (LC50) was found to be 24 µg/mL after a 24-hour exposure.[5] It is imperative to perform a dose-response cytotoxicity assay for your specific cell line and experimental conditions.
Q5: How does the duration of exposure to N-9 impact its off-target effects? A5: Exposure duration is a significant variable.[12] Both long (>24 h) and short (<2 h) exposures have been shown to produce high variability in results.[12][13] Interestingly, studies have found that assays with a 4 to 8-hour exposure to N-9 yield more consistent and reproducible results, suggesting this may be an optimal time frame for minimizing variability in toxicity studies.[12][13]
Troubleshooting Guide
Problem 1: High levels of cell death are observed at concentrations expected to be sub-lethal.
-
Possible Cause: Your cell line may be particularly sensitive to N-9. Different cell lines exhibit significant variability in their response to N-9.[6][12]
-
Solution: Always perform a preliminary dose-response cytotoxicity assay (e.g., MTT, XTT, or LDH release assay) on your specific cell line to establish the precise LC50 and identify a reliable sub-toxic concentration range for your experiments.
-
Possible Cause: The vehicle or solvent used to dissolve N-9 is contributing to toxicity.
-
Solution: Run a vehicle-only control to ensure that the solvent (e.g., DMSO, ethanol, or PBS) is not causing cytotoxicity at the concentration used in your experiments.
-
Possible Cause: The exposure time is too long for your specific cell model.
-
Solution: Titrate the exposure duration. Based on multi-laboratory data, consider an exposure window of 4-8 hours to potentially reduce variability and acute toxicity.[12][13]
Problem 2: Inconsistent or poorly reproducible results between experiments.
-
Possible Cause: Inherent variability in N-9's effects at very short or very long exposure times.[12]
-
Solution: Standardize the exposure duration to a 4-8 hour window, which has been shown to produce less inter-assay variability.[12][13]
-
Possible Cause: Inconsistent N-9 preparation.
-
Solution: Prepare fresh dilutions of N-9 from a concentrated stock for each experiment. Ensure the stock solution is well-mixed before dilution, as surfactants can form concentration gradients.
-
Possible Cause: Variability in cell culture conditions (e.g., cell passage number, confluency).
-
Solution: Use cells within a consistent and narrow passage number range. Seed cells to achieve a consistent confluency at the time of treatment.
Problem 3: Unexpected activation of inflammatory markers (e.g., cytokines, chemokines) in your experimental model.
-
Possible Cause: This is a known off-target effect of N-9.[9][10] N-9-induced cell stress and membrane damage can trigger pro-inflammatory signaling pathways.
-
Solution 1 (Quantify and Control): Include appropriate controls to measure the baseline inflammatory response induced by N-9 alone at the concentration used in your primary experiment. This allows you to subtract the background "noise" from the effect of your variable of interest.
-
Solution 2 (Alternative Surfactant): If the inflammatory response interferes with your experimental goals, consider using a different, less inflammatory non-ionic surfactant as a control or for your application, if possible.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the cytotoxic effects of this compound from various studies.
| Parameter | Cell Line / System | Concentration / Value | Exposure Duration | Reference |
| LC50 | T51B Rat Liver Cells | 24 µg/mL | 24 hours | [5] |
| LC50 | T51B Rat Liver Cells (for Octoxynol-9) | 43 µg/mL | 24 hours | [5] |
| Effective Spermicidal Concentration | Human Semen | 100 µg/mL | A few minutes | [5] |
| Cytotoxicity Threshold | Lymphocytes | 0.01% | Not Specified | [6] |
| Variability in Toxicity Assays | 14 Different Cell Lines/Tissues | High variability | < 2 hours or > 24 hours | [12][13] |
| Variability in Toxicity Assays | 14 Different Cell Lines/Tissues | Lower variability | 4 to 8 hours | [12][13] |
Visualizations
Mechanism of Action and Off-Target Effects
Caption: Logical flow of this compound's mechanism and resulting off-target effects.
Off-Target Inflammatory Signaling Pathway
Caption: N-9 induced pro-inflammatory signaling cascade.
Experimental Workflow for Protocol Refinement
Caption: Workflow for optimizing N-9 concentration to minimize cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Determining N-9 Cytotoxicity via MTT Assay
This protocol provides a method to determine the cytotoxic concentration 50 (TC50) of N-9 on an adherent cell line.
Materials:
-
This compound (powder or concentrated solution)
-
Appropriate cell culture medium (e.g., DMEM) with FBS and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Your adherent cell line of interest
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
N-9 Preparation: Prepare a stock solution of N-9 in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions in a complete culture medium to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL). Include a "medium-only" control and a "vehicle-only" control.
-
Cell Treatment: After 24 hours, carefully remove the medium from the cells. Add 100 µL of the prepared N-9 dilutions and controls to the respective wells (perform in triplicate or quadruplicate).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 4, 8, or 24 hours) at 37°C, 5% CO₂. A 4-8 hour window is recommended to start.
-
MTT Addition: After incubation, remove the N-9 containing medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium-MTT mixture. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the N-9 concentration and use a non-linear regression to determine the TC50 value.
Protocol 2: Quantifying N-9 Induced Inflammation via ELISA
This protocol describes how to measure the release of a key pro-inflammatory cytokine, IL-1α, from cells exposed to N-9.
Materials:
-
24-well or 48-well cell culture plates
-
This compound
-
Your cell line of interest (e.g., epithelial cells)
-
Complete culture medium
-
Human IL-1α ELISA Kit (or other cytokine of interest)
Methodology:
-
Cell Seeding: Seed cells into a 24-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
N-9 Treatment: Prepare N-9 dilutions in a complete culture medium at your desired sub-toxic concentrations (determined from Protocol 1). Also, prepare a positive control (e.g., LPS) and a negative (medium-only) control.
-
Exposure: Remove the medium from the cells and replace it with the N-9 dilutions and controls. Incubate for the desired exposure time (e.g., 4-8 hours) at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
ELISA Procedure: Perform the ELISA for IL-1α on the clarified supernatants according to the manufacturer's instructions. This typically involves adding the samples to a pre-coated plate, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified by the ELISA kit manufacturer.
-
Analysis: Use the standard curve provided in the kit to calculate the concentration of IL-1α (in pg/mL or ng/mL) in each sample. Compare the levels of IL-1α in N-9 treated cells to the negative control to quantify the inflammatory response.
References
- 1. In vitro and in vivo: the story of nonoxynol 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The effects of frequent this compound use on the vaginal and cervical mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo effects of this compound on endometrial immune cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The molecular basis of this compound-induced vaginal inflammation and its possible relevance to human immunodeficiency virus type 1 transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Long-Term Use of this compound on Vaginal Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in Nonoxynol-9 microbicidal efficacy tests
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Nonoxynol-9 (N-9) microbicidal efficacy tests.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro efficacy and cytotoxicity testing of this compound.
| Issue | Potential Cause | Recommended Action |
| High variability in IC50 values between experiments | Cell line differences: Different cell lines exhibit varying sensitivity to N-9.[1] | Ensure consistency in the cell line used for all related experiments. Refer to established literature for expected sensitivity ranges for your chosen cell line. |
| Assay duration: The duration of N-9 exposure significantly impacts results.[1] | Standardize the incubation time for N-9 exposure across all assays. Assays with 4 to 8 hours of exposure have shown less variability.[1] | |
| Viral strain variability: Different strains of a virus (e.g., HIV-1) can have different susceptibilities.[2] | Use the same viral strain and stock for a series of experiments. Clearly document the strain used in your experimental records. | |
| Inconsistent reagent preparation: Errors in diluting N-9 or preparing assay reagents. | Prepare fresh dilutions of N-9 for each experiment. Ensure all reagents are within their expiration dates and stored under recommended conditions. | |
| Poor correlation between in vitro efficacy and in vivo results | Cytotoxicity to epithelial cells: N-9 is a detergent that disrupts cell membranes non-specifically.[3][4] At concentrations effective against pathogens, it can also damage vaginal epithelial cells, which is not always fully captured in standard antiviral assays.[5] | Conduct parallel cytotoxicity assays using relevant epithelial cell lines (e.g., Vk2/E6E7, HeLa) to determine the therapeutic index (CC50/IC50).[6][7] |
| Impact on vaginal microbiome: N-9 can disrupt the natural vaginal flora, including beneficial Lactobacillus species.[8][9][10] This can alter the local environment and susceptibility to infections in vivo. | Consider in vitro models that incorporate representative vaginal microbiota or conduct follow-up in vivo studies in appropriate animal models to assess the impact on the microbiome. | |
| Formulation effects: The delivery vehicle (gel, film, foam) can influence the bioavailability and local concentration of N-9.[4][11] | Test the specific formulation of interest, not just the active pharmaceutical ingredient. Ensure proper dissolution and distribution of the formulation in the assay system. | |
| High background cytotoxicity in control wells | Cell health: The cells may be unhealthy or stressed before the addition of N-9. | Ensure proper cell culture maintenance, including regular passaging and monitoring for contamination. Use cells within a consistent passage number range. |
| Reagent contamination: Contamination of media or other reagents with bacteria, fungi, or mycoplasma. | Regularly test cell cultures for mycoplasma contamination. Use sterile techniques for all cell handling and reagent preparation. | |
| Unexpectedly low or no N-9 activity | Incorrect N-9 concentration: A calculation or dilution error may have occurred. | Verify the concentration of the N-9 stock solution and double-check all dilution calculations. |
| Degradation of N-9: Improper storage could lead to reduced activity. | Store N-9 according to the manufacturer's instructions, protected from light and extreme temperatures. | |
| Assay interference: Components of the assay medium or the formulation's excipients may interfere with N-9's activity. | Run appropriate controls, including a vehicle control for formulated products, to identify any interfering substances. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy (IC50) and cytotoxicity (CC50) of this compound from various studies. These values can serve as a reference for expected results and for assessing the therapeutic index.
Table 1: In Vitro Anti-HIV-1 Efficacy of this compound
| Assay Type | Cell Line/Tissue | HIV-1 Strain | Mean IC50 (µg/mL) | IC50 Range (µg/mL) | Reference |
| Virucidal | P4-CCR5 | IIIB | 64 | 61-67 | [2] |
| Virucidal | P4-CCR5 | 89.6 | 42 | 29-55 | [2] |
| Virucidal | SupT1 | IIIB | 63 | 52-73 | [2] |
| Attachment Inhibition | ME-180 | SK-1 | 16 | N/A | [2] |
| Attachment Inhibition | HOS-CD4-X4/R5 | SK-1 | 38 | 29-51 | [2] |
| Virucidal | Cervical Explant Tissue | Ba-L | >1 | N/A | [2] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Exposure Time | CC50 (%) | Reference |
| SupT1 | T-cell line | 48 h | 0.0008 | [6] |
| Primary T lymphocytes | Primary immune cells | 48 h | ~0.0008 | [6] |
| U-937 | Monocytic cell line | 48 h | 0.0006 | [6] |
| Primary HVKs | Primary vaginal epithelial cells | 48 h | 0.0002 | [6] |
| VK2/E6E7 | Vaginal epithelial cell line | 48 h | 0.0005 | [6] |
| HeLa | Cervical epithelial cell line | 48 h | ~0.0003 | [6] |
CC50 (50% cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells.
Experimental Protocols
Virucidal Assay (Cell-Free HIV-1)
Objective: To determine the concentration of this compound required to inactivate HIV-1 particles directly.
Methodology:
-
Prepare serial dilutions of this compound in an appropriate cell culture medium.
-
Mix a known titer of cell-free HIV-1 with each dilution of N-9. Include a virus-only control (no N-9).
-
Incubate the virus-drug mixture for a standardized period (e.g., 5 minutes to 2 hours) at 37°C.
-
Following incubation, dilute the mixture to a non-toxic concentration of N-9.
-
Add the diluted mixture to susceptible target cells (e.g., TZM-bl cells or P4-CCR5 cells) plated in a 96-well plate.
-
Culture the cells for 48-72 hours to allow for viral infection and replication.
-
Quantify viral replication using an appropriate endpoint, such as a luciferase assay (for TZM-bl cells), a p24 antigen ELISA, or by measuring reverse transcriptase activity in the culture supernatant.
-
Calculate the IC50 value by plotting the percentage of viral inhibition against the N-9 concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to host cells.
Methodology:
-
Seed target cells (e.g., HeLa, Vk2/E6E7, or PBMCs) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the N-9 dilutions. Include a cells-only control (no N-9).
-
Incubate the cells for a standardized period (e.g., 4, 8, 24, or 48 hours) at 37°C in a CO2 incubator.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the N-9 concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound leading to cell lysis and off-target effects.
Caption: Recommended workflow for parallel evaluation of N-9 efficacy and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Why do my in vitro results for N-9 efficacy not translate to in vivo studies?
A1: The discrepancy between in vitro and in vivo results for N-9 is a well-documented issue.[12] The primary reasons include:
-
Non-specific cytotoxicity: N-9 acts as a detergent, disrupting the cell membranes of pathogens and host epithelial cells alike.[3][13] This can lead to epithelial damage and inflammation in vivo, potentially increasing the risk of infection, an effect not measured in standard antiviral assays.[5]
-
Impact on the vaginal microbiome: N-9 is toxic to beneficial vaginal bacteria, such as hydrogen peroxide-producing lactobacilli.[8][10] Disruption of this protective microbiome can make the host more susceptible to pathogenic infections.[9][14]
-
Complex in vivo environment: Factors such as cervical mucus, seminal plasma, and the multi-layered structure of the vaginal epithelium can interfere with N-9's activity in ways that are not replicated in simplified in vitro models.
Q2: What is the acceptable therapeutic index (CC50/IC50) for a microbicide candidate like N-9?
A2: While there is no universally fixed value, a higher therapeutic index is always desirable, indicating that the compound is more toxic to the pathogen than to host cells. For N-9, studies have shown a very low therapeutic index, with CC50 and IC50 values often being in the same order of magnitude.[2] This indicates a narrow window between efficacy and toxicity and was a major factor in its failure as an HIV microbicide. A promising microbicide candidate would ideally have a therapeutic index of 100 or greater.
Q3: How does the choice of cell line affect the outcome of N-9 testing?
A3: The choice of cell line is a significant source of variability.[1] For example, primary human vaginal keratinocytes have been shown to be more sensitive to N-9 than immortalized vaginal or cervical cell lines.[6] Immune cell lines (like SupT1 T-cells) and epithelial cell lines (like HeLa) will respond differently due to inherent biological differences.[7] It is crucial to select cell lines that are most relevant to the target pathogen and the site of application and to use them consistently.
Q4: Can the formulation of the N-9 product affect experimental results?
A4: Absolutely. N-9 has been formulated as gels, films, foams, and suppositories.[11] The excipients in these formulations can influence the drug's solubility, stability, and bioavailability. Some formulations may also have their own effects on cells or pathogens. Therefore, it is recommended to test the final formulation rather than just the active ingredient to obtain the most clinically relevant data.
Q5: Why was N-9, despite showing in vitro activity, found to potentially increase HIV transmission in some clinical trials?
A5: The leading hypothesis is that frequent use of N-9 causes disruption of the vaginal epithelial barrier and induces local inflammation.[15] This damage to the protective lining of the vagina can create entry points for HIV. Furthermore, the resulting inflammation can recruit more CD4+ T-cells, which are the primary target cells for HIV, to the site, thereby increasing the risk of infection upon exposure.[16]
References
- 1. In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative in vitro sensitivities of human immune cell lines, vaginal and cervical epithelial cell lines, and primary cells to candidate microbicides nonoxynol 9, C31G, and sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the spermicidal agent this compound on vaginal microbial flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Long-Term Use of this compound on Vaginal Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: differential antibacterial activity and enhancement of bacterial adherence to vaginal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cervicalbarriers.org [cervicalbarriers.org]
- 12. In vitro and in vivo: the story of nonoxynol 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. Frontiers | The impact of contraceptives on the vaginal microbiome in the non-pregnant state [frontiersin.org]
- 15. Safety study of this compound as a vaginal microbicide: evidence of adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Notice to Readers: CDC Statement on Study Results of Product Containing this compound [cdc.gov]
Validation & Comparative
Navigating the Nuances of Nonoxynol-9 Spermicidal Assays: A Guide to Inter-Laboratory Validation
For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of spermicidal assay results is paramount. This guide provides a comparative overview of methodologies for assessing the in vitro efficacy of Nonoxynol-9, a widely used spermicide. By examining experimental protocols and highlighting potential sources of variability, this document aims to facilitate the validation of assay results across different laboratories.
This compound exerts its spermicidal action primarily by disrupting the sperm cell membrane. As a nonionic surfactant, it intercalates into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption results in the loss of essential intracellular components, ultimately causing sperm immobilization and death.
Comparative Analysis of Spermicidal Efficacy
To illustrate a potential comparative framework for spermicidal efficacy, the following table compiles representative data from various single-laboratory studies. It is crucial to note that these values were not generated in a head-to-head comparative study and are presented for illustrative purposes.
| Assay Type | Parameter | Laboratory/Study Reference | This compound Concentration | Result |
| Sander-Cramer | Minimal Lethal Dose | Fichorova et al. | Not specified | Capable of killing all spermatozoa within 20 seconds[1] |
| CASA | IC50 (Motility) | Comparative Study | 144.5 µg/mL | 50% inhibition of sperm motility[2] |
| CASA with EDTA | IC50 (Motility) | Comparative Study | 66.4 µg/mL | Synergistic effect with 0.1% EDTA[2] |
| Transmembrane Migration | IC50 (Motility) | Comparative Study | 0.156 mg/mL | Twice as potent as (+)-propranolol[3] |
Table 1: Illustrative Comparison of this compound Spermicidal Efficacy Data from Single-Laboratory Studies. This table presents a compilation of efficacy data from different studies to highlight the range of reported values. Direct comparison is limited due to variations in experimental conditions.
Experimental Protocols
Standardization of experimental protocols is critical for achieving reproducible and comparable results between laboratories. Below are detailed methodologies for two common spermicidal assays.
Modified Sander-Cramer Assay
This assay determines the minimum effective concentration (MEC) of a spermicide required to immobilize 100% of sperm within a short timeframe.
-
Semen Sample Collection and Preparation: Fresh human semen samples are collected from healthy, fertile donors after a period of sexual abstinence. The samples are allowed to liquefy at 37°C for 45 minutes. Only samples meeting established criteria for sperm count, motility, and morphology are used.
-
Spermicide Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., physiological saline). Serial dilutions are then made to create a range of concentrations to be tested.
-
Assay Procedure:
-
0.25 mL of each spermicide dilution is placed in a separate tube.
-
0.05 mL of liquefied human semen is added to each tube.
-
The mixture is gently vortexed for 10 seconds.
-
A drop of the mixture is immediately placed on a microscope slide and covered with a coverslip.
-
-
Observation and Endpoint: The slide is examined under a microscope to assess sperm motility. The MEC or EC100 is the lowest concentration of the spermicide that immobilizes 100% of the sperm within 30 seconds.
Computer-Assisted Semen Analysis (CASA)
CASA provides an objective and quantitative assessment of various sperm motility parameters.
-
Semen Sample Preparation: As with the Sander-Cramer assay, high-quality, liquefied human semen samples are used.
-
Spermicide Treatment:
-
Aliquots of the semen sample are incubated with different concentrations of this compound for a predetermined period (e.g., 20 seconds).
-
A positive control with a known spermicide and a negative control with the vehicle are included.
-
-
CASA Analysis:
-
A small volume of the treated semen sample is loaded into a specialized slide (e.g., a Leja or Makler chamber) with a fixed depth.
-
The slide is placed on a temperature-controlled microscope stage (35-37°C).
-
The CASA system, equipped with a phase-contrast microscope and a high-speed camera, captures a series of images in real-time.
-
The software analyzes these images to track the movement of individual sperm.
-
-
Parameters Measured: A range of kinematic parameters are calculated, including:
-
Total Motility (%): The percentage of sperm that are motile.
-
Progressive Motility (%): The percentage of sperm that are moving in a forward direction.
-
VCL (Curvilinear Velocity; µm/s): The average velocity of the sperm head along its actual path.
-
VSL (Straight-Line Velocity; µm/s): The time-averaged velocity of the sperm head along the straight line between its start and end points.
-
VAP (Average Path Velocity; µm/s): The time-averaged velocity of the sperm head along its spatially averaged trajectory.
-
LIN (Linearity; %): The linearity of the curvilinear path (VSL/VCL x 100).
-
STR (Straightness; %): The linearity of the average path (VSL/VAP x 100).
-
ALH (Amplitude of Lateral Head Displacement; µm): The magnitude of the lateral displacement of the sperm head around its average path.
-
BCF (Beat Cross Frequency; Hz): The average rate at which the curvilinear path crosses the average path.
-
-
Data Analysis: Dose-response curves are generated by plotting the percentage of motile sperm or other relevant parameters against the this compound concentration to determine the EC50 (the concentration that inhibits 50% of sperm motility).
Visualizing Methodologies and Mechanisms
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.
References
- 1. Comparative spermicidal performance of iodinated and non-iodinated contraceptive formulations of this compound co-precipitated with polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro spermicidal activity of chelating agents and synergistic effect with this compound on human sperm functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of (+)-propranolol and this compound on human sperm motility in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spermicidal Efficacy: Nonoxynol-9 vs. Benzalkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Both Nonoxynol-9 and benzalkonium chloride exert their spermicidal effects primarily through the disruption of the sperm cell membrane.[1][2][3] As surfactants, they compromise the integrity of the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[2]
This compound , a non-ionic surfactant, integrates into the sperm cell membrane, altering its fluidity and causing a loss of structural integrity.[2] This leads to damage of the acrosome and mitochondria.[1][4] The disruption of the mitochondrial membrane interrupts metabolic activity, contributing to the rapid immobilization and death of the sperm.[3] Downstream effects of N-9 exposure include depolarization of the plasma membrane potential, generation of reactive oxygen species (ROS), and intracellular acidification, all of which contribute to sperm dysfunction and demise.[1][5]
Benzalkonium chloride , a cationic surfactant, also acts by disrupting the plasma and acrosomal membranes of spermatozoa.[3] Its primary sites of action are the mitochondria in the proximal part of the tail and the acrosome in the head.[3] The destruction of the inner mitochondrial membrane halts metabolic processes, leading to cell death.[3]
Comparative Efficacy: In Vitro Studies
A key comparative in vitro study provides quantitative data on the spermicidal performance of this compound and benzalkonium chloride across several parameters. The results are summarized in the tables below.
Table 1: Comparative Spermicidal Efficacy
| Parameter | This compound | Benzalkonium Chloride | Control (Untreated) |
| Sperm Motility (%) | 0 | 0 | >70% |
| Sperm Viability (%) | 0 | 0 | >80% |
| Acrosome Integrity (%) | Significantly Reduced | Significantly Reduced | High |
Data synthesized from a comparative in vitro study. Both spermicides demonstrated complete immobilization and loss of sperm viability at the tested concentrations.
Table 2: Cytotoxicity in HeLa Cells
| Parameter | This compound | Benzalkonium Chloride |
| Toxicity to HeLa Cells | More Toxic | Less Toxic |
Based on MTT assay results from the same comparative study, indicating that while both compounds are effective spermicides, benzalkonium chloride exhibited lower toxicity to cervical cells in this in vitro model.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Sander-Cramer Test (Modified)
This assay is a fundamental test for determining the minimum effective concentration (MEC) of a spermicidal agent required to immobilize 100% of sperm within a specified time.
Materials:
-
Test spermicide solutions of varying concentrations
-
Freshly ejaculated human semen, liquefied at 37°C for 30-60 minutes
-
Physiological saline
-
Microscope slides and coverslips
-
Phase-contrast microscope
-
Vortex mixer
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of the test spermicide in physiological saline.
-
Add 0.05 mL of liquefied human semen to 0.25 mL of each spermicide dilution.
-
Immediately vortex the mixture at a low speed for 10 seconds.
-
Place a drop of the mixture onto a microscope slide, cover with a coverslip, and examine under a phase-contrast microscope.
-
Observe for sperm motility. The MEC is the lowest concentration of the spermicide that completely immobilizes all spermatozoa within 20 seconds of mixing.
Sperm Viability Assay (Eosin-Nigrosin Staining)
This method distinguishes between live and dead sperm based on membrane integrity. Live sperm with intact membranes exclude the eosin stain, while dead sperm with compromised membranes take up the red dye. Nigrosin provides a dark background for better visualization.
Materials:
-
Eosin-Nigrosin stain solution
-
Freshly ejaculated human semen, liquefied
-
Microscope slides
-
Bright-field microscope
Procedure:
-
Place a drop of liquefied semen on a clean microscope slide.
-
Add two drops of Eosin-Nigrosin stain to the semen drop and mix gently with a pipette tip.
-
Incubate the mixture for 30 seconds at room temperature.
-
Prepare a smear by spreading the mixture thinly across the slide.
-
Allow the smear to air dry completely.
-
Examine the slide under a bright-field microscope at 400x or 1000x magnification.
-
Count at least 200 spermatozoa. Live sperm will appear unstained (white), while dead sperm will be stained red or pink.
-
Calculate the percentage of viable sperm.
Sperm Acrosome Integrity Assay (Fluorescent Staining)
This assay evaluates the status of the acrosome, a cap-like structure on the sperm head that is crucial for fertilization. Fluorescent probes are used to differentiate between sperm with intact and reacted acrosomes.
Materials:
-
Fluorescent probe (e.g., FITC-PSA - fluorescein isothiocyanate-conjugated Pisum sativum agglutinin)
-
Propidium Iodide (PI) for counterstaining to assess viability
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
Fluorescence microscope
Procedure:
-
Wash the sperm sample in PBS to remove seminal plasma.
-
Incubate the sperm under capacitating conditions if inducing the acrosome reaction is part of the protocol.
-
Treat the sperm with the spermicidal agent at the desired concentration and for the specified duration.
-
Fix the sperm with ethanol.
-
Incubate the fixed sperm with the FITC-PSA solution, which binds to the acrosomal contents.
-
Counterstain with PI to differentiate between live and dead cells.
-
Wash the sperm to remove excess stain.
-
Mount the sperm on a microscope slide and observe under a fluorescence microscope.
-
Sperm with intact acrosomes will show bright green fluorescence over the acrosomal region. Acrosome-reacted sperm will show no or very faint green fluorescence. PI will stain the nuclei of membrane-damaged (dead) sperm red.
-
Count at least 200 sperm and calculate the percentage of sperm with intact acrosomes.
Visualizations
Diagrams of Spermicidal Action and Experimental Workflow
Caption: this compound mechanism of action.
Caption: Benzalkonium chloride mechanism of action.
Caption: Experimental workflow for comparative analysis.
References
- 1. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spermicidal and Contraceptive Potential of Desgalactotigonin: A Prospective Alternative of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nonoxynol-9 and C31G as Topical Microbicides
An Objective Evaluation for Researchers and Drug Development Professionals
The landscape of topical microbicides for the prevention of sexually transmitted infections (STIs) and unintended pregnancy has been shaped by decades of research, with two notable surfactants, Nonoxynol-9 and C31G, at the forefront of many investigations. This guide provides a comprehensive comparison of their efficacy, safety, and mechanisms of action, supported by experimental data to inform future research and development in this critical field of public health.
Executive Summary
This compound (N-9), a widely used spermicide for decades, has demonstrated contraceptive efficacy by disrupting the sperm cell membrane. However, its role as a microbicide has been largely discredited due to its damaging effects on the vaginal and cervical epithelium.[1][2][3] This epithelial disruption has been linked to an increased risk of acquiring STIs, including HIV.[1][4] In contrast, C31G, an amphoteric surfactant, has shown comparable spermicidal activity to N-9 with a more favorable safety profile, exhibiting less toxicity to the cervicovaginal epithelium.[5][6] While clinical trials have not demonstrated C31G's effectiveness in preventing HIV infection, its broader antimicrobial properties and reduced irritation potential present it as a noteworthy alternative to N-9 for contraceptive purposes and a subject for further microbicide research.[4][7]
Quantitative Data Comparison
The following tables summarize the key quantitative data from comparative studies of this compound and C31G.
Table 1: Contraceptive Efficacy
| Compound | 6-Month Pregnancy Probability (Typical Use) | 12-Month Pregnancy Probability (Typical Use) | Study Population | Reference |
| C31G Gel | 12.0% (95% CI: 9.3–14.7%) | 13.8% (95% CI: 7.6–20.0%) | 932 healthy, sexually active women | [6][8] |
| This compound Gel | 12.0% (95% CI: 8.7–15.3%) | 19.8% (95% CI: 10.9–28.7%) | 633 healthy, sexually active women | [6][8] |
Table 2: Microbicidal Activity (In Vitro & Clinical)
| Compound | Activity Against HIV | Activity Against Other STIs | Clinical Efficacy (HIV Prevention) | References |
| C31G | Potent in vitro activity | Broad-spectrum in vitro activity against gram-positive and gram-negative bacteria, and enveloped viruses like HSV.[5][9] | Not statistically significant in clinical trials.[4][7] | [4][5][7][9] |
| This compound | Potent in vitro activity.[10] | In vitro activity against various STIs including N. gonorrhoeae and C. trachomatis.[10][11] | Ineffective; some studies suggest an increased risk of HIV transmission with frequent use.[4][12][13][14][15] | [4][10][11][12][13][14][15] |
Table 3: Safety and Toxicity Profile
| Compound | Epithelial Toxicity (Vaginal/Cervical) | Epithelial Toxicity (Rectal) | Adverse Events in Clinical Trials | References |
| C31G | Less toxic than N-9 in preclinical models. A 1% gel formulation showed no adverse events in a clinical trial, while a 1.7% formulation led to moderate-to-severe adverse events in 30% of women.[16] | Data not extensively available. | Two serious adverse events deemed possibly related to the study product in a large trial, neither in the C31G group.[8] | [5][8][16] |
| This compound | Causes epithelial disruption, inflammation, and sloughing, particularly with frequent use.[1][2][3][17] | Causes rapid and extensive exfoliation of the rectal epithelium. | Increased rates of genital lesions compared to placebo.[13] | [1][2][3][13][14][17] |
Mechanisms of Action
Both this compound and C31G exert their spermicidal and microbicidal effects through their surfactant properties, leading to membrane disruption.
This compound: As a non-ionic surfactant, N-9 inserts itself into the lipid bilayer of sperm and pathogen cell membranes.[18] This disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular contents, and ultimately cell lysis and death.[18][19][20]
C31G: This amphoteric surfactant is an equimolar mixture of two compounds: an alkyl dimethyl glycine and an alkyl dimethyl amine oxide.[21] Its mechanism of action is also based on membrane disruption.[22] Studies suggest a synergistic antimicrobial effect between its two components.[21]
Experimental Protocols
A summary of key experimental methodologies used in the cited studies is provided below.
Contraceptive Efficacy Trial (NCT00274261)
-
Study Design: A multicenter, randomized, double-masked, controlled, phase III study.[9]
-
Participants: Healthy, sexually active women aged 18-40.[8]
-
Intervention: Participants were randomized to receive either C31G vaginal gel or Conceptrol® (this compound) Vaginal Gel to be used as the primary method of contraception.[9]
-
Primary Outcome: The primary outcome was contraceptive efficacy, measured by the 6-month and 12-month cumulative pregnancy probabilities calculated using Kaplan-Meier methods.[6][8]
-
Data Collection: Participants maintained daily diaries of coitus and product use. Follow-up visits occurred at 1, 3, and 6 months, and for those continuing, at 9 and 12 months.[6]
In Vivo Cervicovaginal Toxicity Assessment (Murine Model)
-
Animal Model: Swiss Webster mice were used to assess cervicovaginal toxicity.[5]
-
Procedure: A single or multiple daily intravaginal applications of the test compound (e.g., unformulated 1% C31G or 1% N-9) were administered.[3][5]
-
Endpoint Analysis: At various time points post-application (e.g., 10 minutes to 8 hours), cervicovaginal tissues were collected for histological analysis (H&E staining) to evaluate epithelial disruption.[3][5] The release of pro-inflammatory cytokines and immune cell infiltration were also assessed.[1]
In Vitro Cytotoxicity Assay
-
Cell Lines: Primary human vaginal keratinocytes or other relevant cell lines were used.[23]
-
Procedure: Cells were exposed to varying concentrations of the microbicide (N-9 or C31G) for different durations (e.g., continuous 48-hour exposure or multiple shorter exposures).[23]
-
Endpoint Analysis: Cell viability was assessed using methods such as the MTT assay or by measuring the release of cytosolic enzymes (e.g., lactate dehydrogenase).[24] The half-maximal toxic concentration (TC50) was then determined.[10]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of surfactant-based microbicides and a typical experimental workflow for evaluating their toxicity.
Caption: Mechanism of action for surfactant-based microbicides.
Caption: Workflow for in vivo cervicovaginal toxicity studies.
Conclusion
The evaluation of this compound versus C31G underscores a critical lesson in microbicide development: the imperative balance between efficacy and safety. While both agents demonstrate potent spermicidal activity, the detrimental impact of this compound on the epithelial barrier, thereby potentially increasing STI risk, has led to recommendations against its use for HIV/STI prevention.[25] C31G emerged as a safer alternative in preclinical and early clinical assessments, though it ultimately did not prove effective in preventing HIV transmission in large-scale trials.[4][7]
For researchers and drug development professionals, the story of N-9 and C31G highlights the necessity of rigorous preclinical safety evaluations that mimic in-use conditions, particularly concerning epithelial integrity. Future development of topical microbicides may benefit from exploring compounds with novel mechanisms of action that do not compromise the protective mucosal barrier.
References
- 1. Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of frequent this compound use on the vaginal and cervical mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbicides for Topical HIV Immunoprophylaxis: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Safety Evaluation of the Candidate Vaginal Microbicide C31G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized trial of the contraceptive efficacy, acceptability, and safety of C31G and this compound spermicidal gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Microbicides for the prevention of human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contraceptive efficacy, acceptability, and safety of C31G and this compound spermicidal gels: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trial suggests this compound not an effective microbicide | aidsmap [aidsmap.com]
- 13. A controlled trial of nonoxynol 9 film to reduce male-to-female transmission of sexually transmitted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonoxynol‐9 for preventing vaginal acquisition of HIV infection by women from men - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Notice to Readers: CDC Statement on Study Results of Product Containing this compound [cdc.gov]
- 16. Comparative safety evaluation of the candidate vaginal microbicide C31G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Disruption of the upper female reproductive tract epithelium by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Cytological study of the mode of contraceptive action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. C31G, a new agent for oral use with potent antimicrobial and antiadherence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessment of the anti-microbial agent C31G as a spermicide: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Corneal epithelial toxicity of antiglaucoma formulations: in vitro study of repeated applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cervicalbarriers.org [cervicalbarriers.org]
in vitro comparison of different Nonoxynol-9 formulations (gel vs. film)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro performance of two common vaginal formulations of the spermicide Nonoxynol-9 (N-9): gel and film. The information presented is a synthesis of data from multiple in vitro studies. Direct head-to-head comparative studies for all performance parameters are limited; therefore, this guide collates and contrasts findings from various sources to offer a comprehensive assessment for research and development purposes.
Executive Summary
This compound has been a widely used spermicidal agent for decades, formulated in various delivery systems to enhance its contraceptive efficacy and user acceptability.[1] The two formulations under review, a mucoadhesive gel and a soluble film, offer different physical properties that can influence their biological activity. This guide examines key in vitro performance indicators: spermicidal activity, cytotoxicity against vaginal and cervical cell lines, impact on the viability of beneficial vaginal flora (Lactobacillus species), and the drug release profile.
While both formulations effectively deliver the active agent, this compiled data suggests potential differences in their cytotoxic profiles and drug release kinetics, which are critical considerations in the development of safe and effective vaginal microbicides and contraceptives.
Data Presentation
The following tables summarize the quantitative data extracted from various in vitro studies on this compound gel and film formulations. It is important to note that direct comparisons should be made with caution as the data are derived from studies with potentially different experimental conditions.
Table 1: In Vitro Spermicidal Activity of this compound
| Formulation | Test Method | Effective Concentration | Key Findings |
| This compound (General) | Sander-Cramer Assay | EC100 of 500 µg/mL | N-9 effectively immobilizes sperm in under 30 seconds at this concentration.[2] |
| This compound (General) | Computer-Assisted Semen Analysis | IC50 of 144.5 µg/mL | A synergistic effect with EDTA can reduce the required N-9 concentration. |
Note: Specific EC50 or IC50 values for distinct gel and film formulations from a single comparative study were not available in the reviewed literature. The data reflects the general spermicidal activity of this compound.
Table 2: In Vitro Cytotoxicity of this compound
| Formulation | Cell Line | Assay | Key Findings |
| This compound (Unspecified formulation) | HeLa (Cervical Carcinoma) | Not specified | Toxic to HeLa cells at concentrations of 50 µg/mL or greater with a 6-hour contact time.[3] |
| This compound (Unspecified formulation) | Primary Human Vaginal Keratinocytes | Not specified | CC50 of 0.0002% after 48 hours.[4] |
| This compound (Unspecified formulation) | VK2/E6E7 (Vaginal Epithelial Cells) | Not specified | CC50 of 0.0005% after 48 hours.[4] |
| This compound (Conceptrol Gel) | Human Cervical Epithelial Cells | Not specified | In vivo application in a mouse model showed disruption of cervical columnar epithelial cells.[5] |
Note: The reviewed literature did not provide a direct in vitro cytotoxicity comparison between N-9 gel and film formulations. The data indicates that N-9 is cytotoxic to cervical and vaginal epithelial cells in a dose-dependent manner.
Table 3: In Vitro Effect of this compound on Lactobacillus Viability
| Formulation | Lactobacillus Strain | Key Findings |
| This compound (Unspecified formulation) | Lactobacillus acidophilus | At 0.05% concentration, only 18% of colonies grew, with a significant reduction in size. No growth was observed at concentrations of 0.1% and higher.[6] |
| This compound (Unspecified formulation) | H2O2-producing strains | Several in vitro studies have shown that N-9 is toxic to lactobacilli, particularly strains that produce hydrogen peroxide.[7][8] |
| This compound (Gel and Film) | Vaginal Flora (in vivo) | A study evaluating a 4% gel, a 3.5% gel, and a 28% film found that lactobacilli concentrations decreased transiently with all preparations.[9] |
Table 4: In Vitro Drug Release of this compound
| Formulation | Test Method | Key Findings |
| Vaginal Contraceptive Film (70 mg N-9) | In vivo vaginal lavage | After 30 minutes, an average of 34.4 mg (49%) of N-9 was recovered. The amount decreased to 11.0 mg after 4 hours.[10] |
| Silicone Matrix Intravaginal Rings | Not specified | Provided a controlled daily release of 2 mg or more over an 8-day period.[11] |
Note: A direct in vitro drug release comparison between N-9 gel and film using a method like Franz diffusion cells was not found in the reviewed literature. The in vivo data for the film suggests a rapid initial release.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard procedures found in the scientific literature.
Spermicidal Activity Assay (Modified Sander-Cramer Test)
This assay evaluates the spermicidal efficacy of a formulation by determining the minimal effective concentration required to immobilize sperm.
-
Semen Sample Preparation: Freshly ejaculated human semen from healthy donors is allowed to liquefy for 30 minutes at 37°C. The sample is then assessed for normal sperm parameters (count, motility, and morphology).
-
Formulation Preparation: The this compound gel or a solution created by dissolving the film is serially diluted with a physiological buffer (e.g., phosphate-buffered saline, PBS) to obtain a range of concentrations.
-
Assay Procedure:
-
A small volume (e.g., 50 µL) of liquefied semen is mixed with a larger volume (e.g., 200 µL) of the diluted formulation on a microscope slide.
-
The mixture is observed under a microscope at high power (e.g., 400x).
-
The motility of the spermatozoa is assessed immediately and at specified time points (e.g., 20, 30, 60 seconds).
-
The minimum effective concentration (MEC) is defined as the lowest concentration of the formulation that completely immobilizes all spermatozoa within a specified time.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human vaginal (e.g., VK2/E6E7) or cervical (e.g., HeLa) epithelial cells are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the N-9 gel or dissolved film. Control wells receive medium without the test substance.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control.
Lactobacillus Viability Assay
This assay assesses the impact of the this compound formulations on the growth and survival of beneficial vaginal bacteria.
-
Bacterial Culture: A pure culture of a relevant Lactobacillus species (e.g., Lactobacillus crispatus or Lactobacillus jensenii) is grown in a suitable broth medium (e.g., MRS broth) under anaerobic or microaerophilic conditions.
-
Agar Plate Preparation: MRS agar plates are prepared.
-
Treatment: The Lactobacillus culture is exposed to different concentrations of the N-9 gel or dissolved film for a specified duration.
-
Plating: The treated bacterial suspensions are serially diluted and plated onto the MRS agar plates.
-
Incubation: The plates are incubated under appropriate conditions until colonies are visible.
-
Colony Counting: The number of colony-forming units (CFUs) on each plate is counted. The results are expressed as the percentage of survival compared to an untreated control.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of action of this compound.
Caption: Workflow for the Sander-Cramer Spermicidal Activity Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Simplified Signaling Pathway of this compound's Spermicidal Action.
Conclusion
This comparative guide, based on a synthesis of available in vitro data, indicates that while both this compound gel and film formulations are effective spermicides, their performance characteristics may differ. The film formulation may offer a more rapid release of the active ingredient, which could be advantageous for immediate contraceptive action. However, this rapid release might also contribute to higher local concentrations, potentially increasing cytotoxicity to vaginal and cervical epithelia and having a more pronounced negative impact on beneficial vaginal lactobacilli.
The gel formulation, with its mucoadhesive properties, may provide a more sustained release of this compound, potentially leading to a more prolonged duration of action and a more favorable safety profile with respect to cytotoxicity and impact on vaginal flora.
It is crucial to emphasize the need for direct, well-controlled in vitro comparative studies of this compound gel and film formulations to confirm these potential differences. Such studies would provide invaluable data for the optimization of existing products and the development of new, safer, and more effective vaginal contraceptives and microbicides. Researchers and drug development professionals are encouraged to utilize the experimental protocols outlined in this guide to conduct such comparative assessments.
References
- 1. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro testing of rationally designed spermicides for selectively targeting human sperm in vagina to ensure safe contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of nonoxynol 9 on HeLa 229 cells and primary monkey cervical epithelial cells infected with Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Sensitivities of Human Immune Cell Lines, Vaginal and Cervical Epithelial Cell Lines, and Primary Cells to Candidate Microbicides Nonoxynol 9, C31G, and Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Model of Cervicovaginal Toxicity and Inflammation for Preclinical Evaluation of Topical Vaginal Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of spermicides on Lactobacillus acidophilus in vitro-nonoxynol-9 vs. Sapindus saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of this compound and changes in vaginal lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The effects of three this compound preparations on vaginal flora and epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An evaluation of the amount of this compound remaining in the vagina up to 4 h after insertion of a vaginal contraceptive film (VCF) containing 70 mg this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro release of this compound from silicone matrix intravaginal rings - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the species-specific spermicidal activity of Nonoxynol-9 (human vs. animal models)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the spermicidal activity of Nonoxynol-9 (N-9), the active ingredient in many commercially available spermicides, across different species. A notable variation in the sensitivity of spermatozoa from humans and various animal models to N-9 has been documented, a critical consideration for preclinical contraceptive research and development. This document synthesizes available data on this species-specific activity, details common experimental protocols, and outlines the compound's mechanism of action.
Mechanism of Action: A Surfactant-Based Approach
This compound is a non-ionic surfactant that functions as a chemical detergent.[1] Its primary spermicidal mechanism involves the disruption of the sperm cell's plasma membrane.[2][3] The lipophilic portion of the N-9 molecule inserts itself into the lipid bilayer of the sperm membrane, compromising its integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[2]
Secondary to membrane lysis, N-9 also causes rapid and irreversible immobilization of sperm by affecting the flagellum's structure and function.[2] This dual action of membrane disruption and motility inhibition ensures its efficacy as a contraceptive agent.[2][3]
Comparative Spermicidal Efficacy: Human vs. Animal Models
Preclinical evaluation of spermicidal agents frequently relies on animal models. However, research indicates that the concentration of this compound required to achieve complete sperm immobilization—often reported as the Minimum Effective Concentration (MEC)—varies significantly across species.
One of the most direct comparative studies demonstrated a statistically significant difference in the resistance of spermatozoa to N-9 among humans, bulls, and boars. The observed order of resistance was found to be bull > human > boar , indicating that bull sperm are the most resistant and boar sperm are the least resistant to the spermicidal effects of N-9. While the specific MEC values from this seminal study were not accessible for this guide, the qualitative ranking is a crucial finding for researchers selecting appropriate animal models.
The following table summarizes available quantitative data for human spermatozoa. Data for animal models remains largely qualitative in the accessible literature, highlighting a key area for further public-domain research.
| Species | Test Parameter | Effective Concentration (µg/mL) | Source(s) |
| Human (Homo sapiens) | IC50 | ~156 | [4] |
| MEC | 100 - 500 | [5][6] | |
| Minimal Lethal Dose | 165 - 166 | [7] | |
| Bull (Bos taurus) | Relative Resistance | Higher than Human | Arambašić et al., 1992 |
| Boar (Sus scrofa) | Relative Resistance | Lower than Human | Arambašić et al., 1992 |
| Rabbit (Oryctolagus cuniculus) | Spermicidal Effect | Confirmed in vitro | [8] |
MEC (Minimum Effective Concentration): The lowest concentration of a substance that produces 100% sperm immobilization, typically within 20-30 seconds. IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process. Minimal Lethal Dose: The minimal concentration capable of killing all spermatozoa within 20 seconds.
Experimental Protocols
The Sander-Cramer Test (or modified versions) is the most widely accepted and utilized in vitro assay for determining the spermicidal efficacy of a compound.
Detailed Protocol: Modified Sander-Cramer Spermicidal Assay
1. Objective: To determine the Minimum Effective Concentration (MEC) of a spermicidal agent required to induce 100% immobilization of motile spermatozoa within a short time frame (typically 20 seconds).
2. Materials & Reagents:
- Freshly collected semen sample (human or animal model) with normal motility and sperm count, liquefied at 37°C for 30-45 minutes.
- Test compound (e.g., this compound) dissolved in a physiological buffer (e.g., saline) to create a stock solution (e.g., 10 mg/mL or 1%).
- Serial dilutions of the test compound prepared from the stock solution.
- Phosphate-buffered saline (PBS) or other appropriate buffer for controls.
- Microscope slides and coverslips.
- Phase-contrast microscope.
- Vortex mixer.
- Incubator or water bath at 37°C.
3. Procedure:
- Step 1: Sample Preparation: Ensure the liquefied semen sample is maintained at 37°C and possesses adequate baseline motility as assessed by microscopic examination.
- Step 2: Mixing: In a small test tube, add a precise volume of the spermicidal agent dilution (e.g., 0.25 mL). To this, add a smaller, precise volume of the liquefied semen sample (e.g., 0.05 mL). The ratio of spermicide solution to semen is critical (commonly 5:1).
- Step 3: Incubation: Immediately after adding the semen, gently vortex the mixture at a low speed for approximately 10 seconds to ensure thorough mixing.
- Step 4: Microscopic Examination: Immediately after mixing, place a drop of the mixture onto a microscope slide, apply a coverslip, and examine under a phase-contrast microscope at 400x magnification.
- Step 5: Assessment: Observe the motility of the spermatozoa. The test is considered positive for a given concentration if 100% of the sperm are completely and irreversibly immotile within 20 seconds of observation. At least 10 microscopic fields should be scanned to confirm the absence of any motile sperm.
- Step 6: Determining MEC: Repeat the procedure with decreasing concentrations from the serial dilutions until motility is observed. The MEC is the lowest concentration at which 100% of spermatozoa are rendered immotile.
- Step 7: Control: A negative control, where semen is mixed with the physiological buffer alone (without the spermicidal agent), must be run in parallel to confirm the initial motility of the sperm sample.
Visualizing Workflows and Pathways
Spermicidal Action Pathway of this compound
Caption: Mechanism of this compound spermicidal activity.
Experimental Workflow for the Modified Sander-Cramer Assay
Caption: Workflow of the modified Sander-Cramer spermicidal assay.
References
- 1. cervicalbarriers.org [cervicalbarriers.org]
- 2. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilization and in vitro spermicidal assessment of this compound and selected fractions using rabbit spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative spermicidal performance of iodinated and non-iodinated contraceptive formulations of this compound co-precipitated with polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contraceptive effectiveness and safety of five this compound spermicides: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Nonoxynol-9 Cytotoxicity Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Nonoxynol-9, a widely used non-ionic surfactant spermicide, across various cell lines. By summarizing quantitative data and outlining detailed experimental protocols, this document serves as a valuable resource for researchers investigating the cellular impacts of this compound and for professionals in the field of drug development.
Comparative Cytotoxicity of this compound
This compound exerts its cytotoxic effects primarily through the disruption of cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[1] Studies have demonstrated that this compound can induce apoptosis through both caspase-dependent and -independent pathways.[2][3] The following table summarizes the cytotoxic concentrations (CC50/LC50) of this compound in different cell lines as reported in the literature. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as exposure time.[4]
| Cell Line | Cell Type | Cytotoxic Concentration (CC50/LC50) | Exposure Time | Reference |
| T51B | Rat Liver Epithelial | 24 µg/mL (LC50) | 24 hours | [5] |
| U-937 | Human Monocytic | ~0.0006% (CC50) | 48 hours | [6] |
| VK2/E6E7 | Human Vaginal Epithelial | ~0.0005% (CC50) | Not Specified | [6] |
| HeLa | Human Cervical Epithelial | > 0.0005% (more sensitive than SDS) | Not Specified | [6] |
| Primary HVKs | Primary Human Vaginal Keratinocytes | Less sensitive than VK2/E6E7 | Not Specified | [6] |
| McCoy | Mouse Fibroblast | > 0.0014% (cytopathic effect observed) | 2 hours & 72 hours | [7] |
| Human Cervical Cells | Human Cervical Epithelial | Dose-dependent toxicity observed | Not Specified | [8] |
| Human Colon Epithelial Cells | Human Colon Epithelial | Dose-dependent toxicity observed | Not Specified | [8] |
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxicity of this compound in vitro, based on methodologies described in the cited literature.
Cell Culture and Maintenance
-
Cell Lines: Obtain desired cell lines (e.g., HeLa, Caco-2, VK2/E6E7, U-937) from a reputable cell bank.
-
Culture Medium: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and other necessary growth factors, as recommended by the supplier. For example, Caco-2 and HeLa cells are often cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.[9]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells regularly to maintain exponential growth.
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value, the concentration of this compound that reduces cell viability by 50%.
Apoptosis Detection (e.g., DNA Fragmentation Assay)
-
Treatment: Treat cells with this compound at various concentrations and for different time points.
-
DNA Extraction: Isolate genomic DNA from both treated and untreated cells.
-
Gel Electrophoresis: Run the extracted DNA on an agarose gel.
-
Visualization: Visualize the DNA fragmentation pattern under UV light. The appearance of a "ladder" of DNA fragments is indicative of apoptosis.[2]
Visualizing Experimental and Biological Pathways
To better understand the processes involved in this compound cytotoxicity testing and its mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathways of this compound induced cytotoxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound induces apoptosis of endometrial explants by both caspase-dependent and -independent apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative In Vitro Sensitivities of Human Immune Cell Lines, Vaginal and Cervical Epithelial Cell Lines, and Primary Cells to Candidate Microbicides Nonoxynol 9, C31G, and Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The spermicide this compound does not inhibit Chlamydia trachomatis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of a thermoreversible gel against the toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internalization and Transport of PEGylated Lipid-Based Mixed Micelles across Caco-2 Cells Mediated by Scavenger Receptor B1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Nonoxynol-9 Based on In Vitro Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spermicidal agent Nonoxynol-9, evaluating its in vivo efficacy through the lens of in vitro experimental data. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and evaluation of this widely used spermicide and its alternatives.
Executive Summary
This compound (N-9) has been a widely utilized over-the-counter spermicidal agent for decades.[1][2] Its primary mechanism of action involves the disruption of the sperm cell membrane, leading to immobilization and death.[1][2][3] While in vitro studies consistently demonstrate its potent spermicidal activity, the translation of this efficacy to in vivo contraceptive success is a critical area of investigation. This guide presents a comparative analysis of in vitro and in vivo data for N-9 and introduces potential alternatives, offering a data-driven perspective for future research and development in contraceptive technology.
Data Presentation
In Vitro Spermicidal Activity
The following table summarizes the in vitro spermicidal efficacy of this compound and selected alternatives. The data highlights the concentrations required to achieve sperm immobilization.
| Compound | Organism | Minimum Effective Concentration (MEC) / IC50 | Key Findings | Reference |
| This compound | Human | 144.5 µg/mL (IC50 for sperm motility) | Effective spermicide, but can cause vaginal irritation.[4] | [4] |
| This compound | Human | 219.75 ± 41.78 µM (MEC) | Potent spermicidal activity. | [5] |
| Desgalactotigonin (DGT) | Human | 58.03 µM (MEC) | Significantly more potent than this compound in vitro.[6] | [6] |
| Desgalactotigonin (DGT) | Rat | 24.18 µM (MEC) | Demonstrated potent in vitro spermicidal activity.[6] | [6] |
| Tideglusib | Human | 8.724 ± 3.047 µM (MEC) | Exhibited dose-dependent spermostatic/spermicidal activity.[5] | [5] |
| C31G | Human | Not specified | In vitro spermicidal activity is equivalent to this compound.[7] | [7] |
In Vivo Contraceptive Efficacy
The table below presents a comparison of the in vivo contraceptive efficacy of this compound and an alternative, C31G.
| Compound/Product | Study Design | Efficacy Measure | Result | Reference |
| This compound Effervescent Suppository | In vivo study in 20 women | Presence of live sperm | No live sperm found in vaginal and cervical mucus.[8] | [8] |
| This compound Film | In vivo study in 20 women | Presence of live sperm | Live sperm found in vaginal mucus of 6 cases and cervical mucus of 3 cases.[8] | [8] |
| This compound Gel (Conceptrol®) | Multicenter, randomized, double-masked, controlled trial | 6-month pregnancy probability | 12.0% (95% CI 8.7–15.3%) | [9] |
| C31G Gel | Multicenter, randomized, double-masked, controlled trial | 6-month pregnancy probability | 12.0% (95% CI 9.3–14.7%) | [9] |
| Tideglusib Gel | In vivo study in rabbits | Pregnancy rate | 11.1% (vs. 88.9% in control) | [5] |
Experimental Protocols
In Vitro Spermicidal Assay (Sander-Cramer Assay)
This method is commonly used to assess the spermicidal activity of a compound.
-
Semen Collection and Preparation: Freshly ejaculated human semen is collected from healthy donors after a period of sexual abstinence. The sample is allowed to liquefy at 37°C for 30 minutes. Semen parameters (sperm count, motility, and morphology) are assessed to ensure they meet World Health Organization standards.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted in a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a range of concentrations.
-
Incubation: A fixed volume of the liquefied semen is mixed with an equal volume of the test compound dilution in a test tube. A control sample is prepared by mixing semen with the buffer alone. The mixture is incubated at 37°C.
-
Motility Assessment: At specific time points (e.g., 20 seconds, 1 minute, 5 minutes), a drop of the mixture is placed on a microscope slide and observed under a microscope (400x magnification). The percentage of motile sperm is determined by counting at least 200 sperm in different fields.
-
Determination of MEC: The Minimum Effective Concentration (MEC) is defined as the lowest concentration of the compound that results in 100% immobilization of sperm within a specified time (e.g., 20 seconds).
In Vivo Contraceptive Efficacy (Rabbit Model)
The rabbit is a commonly used animal model for evaluating the contraceptive efficacy of spermicidal agents.
-
Animal Model: Sexually mature female New Zealand white rabbits are used. Ovulation is induced by the administration of a hormone such as human chorionic gonadotropin (hCG).
-
Spermicide Application: A specific dose of the spermicidal formulation (e.g., a gel containing this compound) is deposited into the vagina of the rabbit a short time before mating. Control animals receive a placebo gel without the active ingredient.
-
Mating: The female rabbit is then mated with a male of proven fertility.
-
Pregnancy Determination: After a set period (e.g., 14-21 days), the rabbits are euthanized, and the uterine horns are examined for the presence of implantation sites or fetuses.
-
Efficacy Calculation: The contraceptive efficacy is calculated as the percentage reduction in the number of pregnancies or implantations in the treated group compared to the control group.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound, the logical flow of efficacy testing, and a typical in vitro experimental workflow.
Caption: Mechanism of action of this compound on sperm cells.
Caption: Logical progression of spermicide efficacy testing.
Caption: Typical workflow for an in vitro spermicidal assay.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. raf.bioscientifica.com [raf.bioscientifica.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Comparative in vitro spermicidal activity of chelating agents and synergistic effect with this compound on human sperm functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Spermicidal and Contraceptive Potential of Desgalactotigonin: A Prospective Alternative of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Spermicide Equivalent to this compound [medscape.com]
- 8. [Observations in vivo on spermicidal effect of this compound contraceptive in forms of effervescent suppository and film] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized trial of the contraceptive efficacy, acceptability, and safety of C31G and this compound spermicidal gels - PMC [pmc.ncbi.nlm.nih.gov]
Safer Alternatives to Nonoxynol-9 for Microbicidal Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for safe and effective topical microbicides remains a critical global health priority, particularly for the prevention of sexually transmitted infections (STIs), including HIV. For decades, Nonoxynol-9 (N-9), a nonionic surfactant, was the most widely used active ingredient in spermicidal products and was investigated as a microbicide. However, extensive research has revealed that N-9's detergent-like action, which disrupts cell membranes, is indiscriminate. It damages not only pathogens but also the protective epithelial barrier of the vagina and rectum, leading to inflammation and an increased risk of STI transmission.[1][2][3] This guide provides a comparative analysis of promising, safer alternatives to this compound, focusing on their mechanisms of action, safety profiles, and efficacy, supported by experimental data.
Executive Summary
This guide evaluates several next-generation microbicide candidates, including the lectin Griffithsin , the polysaccharide Carrageenan , and the surfactants C31G and Sodium Dodecyl Sulfate (SDS) . These alternatives have been selected based on their novel mechanisms of action that offer improved safety profiles compared to the broad-spectrum cytotoxicity of this compound. The data presented herein is intended to inform further research and development in the field of microbicides.
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity and microbicidal efficacy of this compound and its alternatives. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as cell types, pathogen strains, and assay methodologies.
Table 1: In Vitro Cytotoxicity (CC50) of Microbicide Candidates
| Compound | Cell Type | Exposure Time | CC50 | Reference |
| This compound | Human Vaginal Keratinocytes | 48h | 0.0002% | [4] |
| SupT1 cells | 48h | 0.0008% | [4] | |
| Rat Liver Cells | 24h | 24 µg/mL | [5] | |
| Griffithsin (GRFT) | Various cell lines | Not specified | >500 nM (no toxicity observed) | [6] |
| Carrageenan (λ-carrageenan) | Various cell lines | Not specified | >300 µg/mL (no toxicity observed) | [7] |
| Various cell lines | Not specified | 5 - 3000 µg/mL | [8][9] | |
| C31G | Human Vaginal Keratinocytes | 48h | 0.0007% | [4] |
| SupT1 cells | 48h | 0.0009% | [4] | |
| Sodium Dodecyl Sulfate (SDS) | Human Vaginal Keratinocytes | 48h | 0.0008% | [4] |
| SupT1 cells | 48h | 0.002% | [4] |
Table 2: In Vitro Microbicidal Efficacy (EC50/IC50) of Microbicide Candidates
| Compound | Pathogen | Assay Cell Line | EC50/IC50 | Reference |
| Griffithsin (GRFT) | HIV-1 | CEM-SS | 0.054 - 0.156 nM | [10] |
| HIV-2 | MT-4 | Sub-nanomolar range | [6] | |
| SARS-CoV | Vero 76 | Low nanomolar range | [6] | |
| Carrageenan (λ-carrageenan) | Influenza A and B viruses | Cell culture | 0.3 - 1.4 µg/mL | [7] |
| SARS-CoV-2 | Cell culture | 0.9 ± 1.1 µg/mL | [7] | |
| Herpes Simplex Virus (HSV) 1 & 2 | Cell culture | 2 and 10 µg/mL, respectively | [11] | |
| C31G | Not specified | Not specified | Not specified | |
| Sodium Dodecyl Sulfate (SDS) | MRSA | Not applicable | MIC = 2–32 μg/mL | |
| E. coli | Not applicable | MIC = 4–128 μg/mL |
Mechanisms of Action
A key differentiator for the alternatives to this compound is their more specific mechanisms of action, which spare host cells while targeting pathogens.
This compound: As a nonionic surfactant, this compound disrupts the lipid bilayers of cell membranes, leading to cell lysis.[1][12][13] This action is non-specific, affecting both sperm and epithelial cells.[1][2]
Griffithsin (GRFT): This algal lectin has a high affinity for the high-mannose glycans present on the envelope glycoproteins of various viruses, including HIV's gp120.[6][14][15] By binding to these glycans, Griffithsin prevents the virus from attaching to and entering host cells.[6][15]
Carrageenan: This sulfated polysaccharide, derived from red seaweed, acts as an electrostatic inhibitor.[8][16] Its negatively charged sulfate groups interact with positively charged glycoproteins on the surface of viruses, thereby blocking their attachment to host cell receptors.[8][16]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of microbicide candidates. Below are representative methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method for assessing cell viability and proliferation.[17][18][19][20]
Methodology:
-
Cell Plating: Seed cells (e.g., vaginal epithelial cells, HeLa, TZM-bl) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the wells. Include a "cells only" control.
-
Incubation: Incubate the plate for a duration relevant to the intended application (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-HIV Activity Assay
This protocol outlines a general method for determining the efficacy of a compound in inhibiting HIV replication in vitro.[21][22][23][24]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. cervicalbarriers.org [cervicalbarriers.org]
- 3. Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Sensitivities of Human Immune Cell Lines, Vaginal and Cervical Epithelial Cell Lines, and Primary Cells to Candidate Microbicides Nonoxynol 9, C31G, and Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Griffithsin: An Antiviral Lectin with Outstanding Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Activity of Carrageenans and Processing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenans as Broad-Spectrum Microbicides: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scaleable manufacture of HIV-1 entry inhibitor griffithsin and validation of its safety and efficacy as a topical microbicide component - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iota-Carrageenan Is a Potent Inhibitor of Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Griffithsin - Wikipedia [en.wikipedia.org]
- 15. Griffithsin [collab.its.virginia.edu]
- 16. The Antiviral Activities and Mechanisms of Marine Polysaccharides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. benchchem.com [benchchem.com]
- 22. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hiv.lanl.gov [hiv.lanl.gov]
- 24. benchchem.com [benchchem.com]
A Comparative Preclinical Safety Assessment of Nonoxynol-9 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the long-term preclinical safety of the spermicide Nonoxynol-9 (N-9) and its emerging alternatives. While N-9 has a long history of use, concerns about its safety profile, particularly with frequent application, have spurred the development of new non-hormonal contraceptives. This document summarizes available preclinical data, outlines standard experimental protocols for safety validation, and visualizes key toxicity pathways to aid researchers in the evaluation and development of safer contraceptive and microbicidal agents.
Comparative Safety Profile
The following tables summarize the available long-term preclinical safety data for this compound and selected alternatives. It is important to note that comprehensive, directly comparable long-term preclinical safety data, particularly for carcinogenicity and reproductive toxicity, is not extensively available in the public domain for all compounds. The information presented is based on a review of published literature and regulatory documents.
Table 1: Summary of Repeated-Dose Toxicity Studies
| Compound | Species | Route of Administration | Duration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| This compound | Rat, Rabbit | Vaginal | Up to 20 days[1] | Inflammation, epithelial disruption, increased collagen content in the vaginal wall.[1] | Not established in long-term studies. |
| Sodium Lauryl Sulfate (SLS) | Rat, Rabbit | Vaginal | 26 weeks (rat), 52 weeks (rabbit)[2] | Slight to moderate histopathological alterations in the vagina. No systemic toxicity observed.[2] | Not explicitly stated in the available abstract. |
| C31G | Mouse | Vaginal | Single and repeated applications | Mild-to-moderate epithelial disruption and inflammation, primarily in the cervix.[2] | Not established in long-term studies. |
| Tideglusib | N/A | N/A | N/A | No data available for vaginal administration; preclinical studies focused on neurological indications.[3][4] | N/A |
| Phexxi® | N/A | N/A | N/A | Preclinical data not extensively published; safety data is primarily from clinical trials.[5][6][7][8][9][10] | N/A |
Table 2: Summary of Carcinogenicity and Genotoxicity Studies
| Compound | Study Type | Species | Findings |
| This compound | Genotoxicity (in vitro) | Rat liver cells | No evidence of DNA damage, mutation, or malignant transformation.[11][12] |
| Genotoxicity (in vivo) | Mouse | No induction of sperm abnormalities.[11][12] | |
| Carcinogenicity | N/A | No definitive 2-year bioassay data found in the public domain. A safety assessment report states there is no evidence for carcinogenicity.[5] | |
| Sodium Lauryl Sulfate (SLS) | Carcinogenicity | N/A | Not carcinogenic in experimental animals, but shown to cause severe epidermal changes.[13] |
| C31G | N/A | N/A | No data available. |
| Tideglusib | N/A | N/A | No data available for carcinogenicity related to topical use. |
| Phexxi® | N/A | N/A | No data available. |
Table 3: Summary of Reproductive and Developmental Toxicity Studies
| Compound | Study Type | Species | Key Findings |
| This compound | Teratogenicity | Rat | Intravaginal administration during gestation showed no maternal toxicity, reproductive parameter changes, or fetal malformations at the tested doses.[14] |
| Embryo-fetal Toxicity | Rat | A single vaginal application during early gestation was embryocidal/fetocidal, attributed to induced changes in the endometrium and placenta.[15] | |
| Sodium Lauryl Sulfate (SLS) | N/A | N/A | No data available for reproductive toxicity via vaginal administration. |
| C31G | N/A | N/A | No data available. |
| Tideglusib | N/A | N/A | No data available for reproductive toxicity related to topical use. |
| Phexxi® | N/A | N/A | No data available from preclinical studies. |
Experimental Protocols
Detailed below are standardized methodologies for key long-term preclinical safety studies, based on OECD and FDA guidelines. These protocols can be adapted for the evaluation of novel spermicides and microbicides.
Repeated-Dose 90-Day Vaginal Toxicity Study (Rodent)
-
Objective: To evaluate the potential adverse effects of a test substance on female reproductive organs and to determine a No-Observed-Adverse-Effect Level (NOAEL) following repeated vaginal administration over a 90-day period.
-
Test System: Sexually mature female rats (e.g., Sprague-Dawley or Wistar), typically 8-10 weeks old at the start of the study.
-
Group Size: At least 10 animals per dose group. A satellite group for recovery assessment is recommended.
-
Dosage: At least three dose levels (low, mid, high) and a vehicle control. The high dose should induce some local toxicity without causing systemic toxicity or mortality.
-
Administration: The test substance is administered intravaginally once or twice daily.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity, including changes in behavior, appearance, and body weight.
-
Vaginal Irritation: Daily or weekly evaluation of the vaginal opening for erythema and edema.
-
Estrous Cycle Monitoring: Daily vaginal smears to assess effects on the estrous cycle.
-
Hematology and Clinical Chemistry: Blood collection at termination for analysis of hematological and biochemical parameters.
-
-
Pathology:
-
Gross Necropsy: Macroscopic examination of all organs, with a focus on the reproductive tract.
-
Organ Weights: Weights of the ovaries, uterus, and vagina are recorded.
-
Histopathology: Microscopic examination of the vagina, cervix, uterus, ovaries, and other major organs.
-
Two-Generation Reproductive Toxicity Study (Rodent)
-
Objective: To assess the effects of a test substance on all phases of the reproductive cycle, including sexual function, fertility, conception, embryonic and fetal development, parturition, lactation, and offspring viability and growth.
-
Test System: Male and female rats (e.g., Sprague-Dawley or Wistar).
-
Study Design:
-
P Generation: Animals are dosed for a pre-mating period, during mating, gestation, and lactation.
-
F1 Generation: Offspring are selected and dosed from weaning through maturity, mating, and production of the F2 generation.
-
-
Dosage: At least three dose levels and a control, administered via a relevant route (e.g., gavage, in feed, or dermal/vaginal if applicable).
-
Endpoints:
-
Parental Animals: Mating performance, fertility indices, gestation length, clinical observations, and pathology.
-
Offspring: Viability, sex ratio, body weight, developmental landmarks, and reproductive performance (F1 generation).
-
Sperm Analysis: Sperm motility, concentration, and morphology in males of both generations.
-
Estrous Cyclicity: Monitored in females of both generations.
-
-
Test Guideline: OECD Test Guideline 416.[11]
Carcinogenicity Bioassay (Rodent)
-
Objective: To determine the carcinogenic potential of a test substance following long-term administration.
-
Test System: Typically conducted in two rodent species (e.g., rats and mice).
-
Duration: 18 to 24 months for mice and 24 months for rats.
-
Group Size: At least 50 animals of each sex per dose group.
-
Dosage: At least three dose levels and a control. The high dose is typically the Maximum Tolerated Dose (MTD).
-
Administration: Route of administration should be relevant to human exposure (e.g., dermal or vaginal application for a topical product).
-
Observations:
-
Clinical Signs and Mortality: Observed and recorded daily.
-
Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
-
Palpation: Regular examination for the presence of masses.
-
-
Pathology:
-
Gross Necropsy: Detailed examination of all external surfaces, orifices, and internal organs.
-
Histopathology: Microscopic examination of all tissues from control and high-dose groups. All gross lesions from all animals are examined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key cellular mechanisms of this compound toxicity and a typical experimental workflow for preclinical safety assessment.
Discussion
The alternatives to this compound present a varied and generally less complete preclinical safety profile. Sodium Lauryl Sulfate has undergone some subchronic vaginal toxicity testing, revealing local histopathological changes.[2] C31G has shown some evidence of local irritation in mouse models.[2] For Tideglusib and Phexxi®, the publicly available preclinical data relevant to long-term vaginal safety is sparse, with most of the safety information for Phexxi® derived from clinical trials.[3][4][5][6][7][8][9][10][23][24]
Conclusion
Validating the long-term safety of this compound and its alternatives in preclinical models is crucial for the development of safe and effective non-hormonal contraceptives. While existing data provides some insights into the toxicological profile of N-9, significant data gaps remain for both N-9 and its alternatives, particularly concerning long-term endpoints such as carcinogenicity and reproductive toxicity. The standardized protocols outlined in this guide provide a framework for conducting the necessary studies to fill these gaps. The visualization of N-9's toxicity pathways highlights key molecular events that can serve as biomarkers for safety assessment. Future research should focus on generating comprehensive and comparable long-term preclinical safety data for these compounds to allow for a more robust risk-benefit assessment by researchers and drug development professionals.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 3. A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Lactic acid, citric acid, and potassium bitartrate non-hormonal prescription vaginal pH modulator (VPM) gel for the prevention of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactic acid/citric acid/potassium bitartrate - Wikipedia [en.wikipedia.org]
- 9. birthcontrolpharmacist.com [birthcontrolpharmacist.com]
- 10. PHEXXI™ Lactic Acid / Citric Acid / Potassium - McKesson [mms.mckesson.com]
- 11. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. cir-safety.org [cir-safety.org]
- 14. Teratology study of intravaginally administered this compound-containing contraceptive cream in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the spermicide this compound on the pregnant uterus and the conceptus of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. cir-safety.org [cir-safety.org]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. This compound induces apoptosis of endometrial explants by both caspase-dependent and -independent apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The molecular basis of this compound-induced vaginal inflammation and its possible relevance to human immunodeficiency virus type 1 transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tideglusib induces apoptosis in human neuroblastoma IMR32 cells, provoking sub-G0/G1 accumulation and ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Nonoxynol-9 proper disposal procedures
Proper handling and disposal of Nonoxynol-9 are critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, particularly its toxicity to aquatic life, strict protocols must be followed. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in a compliant and safe manner.
Hazard and Safety Overview
This compound is classified as harmful if swallowed or inhaled, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to safety protocols is mandatory when handling this chemical.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[2][3]
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[2][3][4]
-
Body Protection: Wear a lab coat or a complete suit protecting against chemical splashes.[3]
-
Respiratory Protection: Use only in a well-ventilated area.[2][4] In case of insufficient ventilation, wear suitable respiratory equipment.[1]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Hazard Statement | Primary Risk |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion may cause gastrointestinal upset.[1][3][4] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Inhalation may irritate the respiratory tract.[2][3][4] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Contact may be severely irritating and cause serious damage.[1][2][3][5] |
| Skin Irritation | H315: Causes skin irritation | Contact may cause skin irritation.[1][4] |
| Aquatic Hazard (Chronic, Category 2) | H411: Toxic to aquatic life with long lasting effects | Discharge into the environment must be avoided.[1][2] |
Step-by-Step Disposal Protocol
Disposal of this compound and materials contaminated with it must be handled as hazardous waste.[2] Never dispose of this compound down the drain or in general waste.[2][6]
-
Waste Classification: Identify all this compound waste, including pure chemical, solutions, and contaminated labware (e.g., gloves, absorbent pads, containers), as hazardous chemical waste.
-
Segregation: Collect this compound waste in a dedicated, chemically compatible container.[7] The container must be kept closed and separate from incompatible materials, such as strong oxidizers.[1][4]
-
Container Labeling: Clearly label the waste container with "Hazardous Waste: this compound," the date of accumulation, and any other identifiers required by your institution's environmental health and safety (EHS) department.[8]
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[4][8]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed professional waste disposal service.[3][8] All disposal must be in accordance with local, state, and federal regulations.[3][4]
Experimental Protocol: Accidental Spill Cleanup
In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Ensure Safety and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, using an exhaust hood if possible.[1][2]
-
Don Appropriate PPE: Before addressing the spill, put on all required PPE as listed above.
-
Contain the Spill: Prevent the further spread of the liquid.[4] Crucially, prevent the material from entering drains or waterways.[2]
-
Absorb the Material: Cover and absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a chemical absorbent pad.[1][2][4]
-
Collect Absorbed Waste: Carefully scoop or sweep the absorbed material into a designated hazardous waste container.[2][4]
-
Decontaminate the Area: Clean the surface of the spill area with water and detergent.[1] Collect the cleaning materials and rinse water as hazardous waste for proper disposal.
-
Dispose of Contaminated Materials: Place all contaminated items, including gloves, absorbent pads, and cleaning materials, into the sealed hazardous waste container for professional disposal.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for handling this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste and Spill Management.
References
- 1. hmdb.ca [hmdb.ca]
- 2. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. integraclear.com [integraclear.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. unsw.edu.au [unsw.edu.au]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Nonoxynol-9
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with Nonoxynol-9. Adherence to these guidelines is crucial for ensuring personal safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation of aerosols. The following table summarizes the required PPE.
| PPE Component | Specification |
| Hand Protection | Chemical-resistant gloves (Nitrile or Latex). It is recommended to use gloves with a minimum thickness of 5 mil. Gloves should be changed immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or potential for significant splashing, chemical-resistant coveralls are recommended.[2][3] |
| Respiratory Protection | Typically not required in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator with an organic vapor (OV) cartridge should be used.[4][5][6] |
Handling Protocol: Preparation of a Standard Solution
This protocol details the steps for preparing a standard solution of this compound, a common procedure in analytical testing.
Materials:
-
This compound
-
Methanol, HPLC grade
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Pipettes
-
Beaker
Procedure:
-
Preparation: Ensure all necessary PPE is donned correctly before entering the designated chemical handling area.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance in a fume hood or a well-ventilated area.
-
Dissolving: Transfer the weighed this compound to a beaker. Add a small amount of methanol and swirl gently to dissolve the compound.
-
Dilution: Quantitatively transfer the dissolved this compound solution to a volumetric flask.
-
Final Volume: Add methanol to the volumetric flask up to the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Labeling: Clearly label the flask with the chemical name, concentration, date of preparation, and your initials.
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental compliance.
Operational Plan:
-
Working Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Disposal Plan:
-
Waste Identification: All materials contaminated with this compound, including gloves, absorbent materials from spills, and empty containers, should be considered chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[2] Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. magidglove.com [magidglove.com]
- 3. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 5. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 6. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
